6-O-trans-Feruloylcatalpol
Description
6-Feruloylcatalpol has been reported in Catalpa ovata, Gentiana kurroo, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKZOXJAHOIER-GGKKSNITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346770 | |
| Record name | 6-O-trans-Feruloylcatalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770721-33-0 | |
| Record name | 6-O-trans-Feruloylcatalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-trans-Feruloylcatalpol: Structure, Properties, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside that has garnered significant attention within the scientific community for its pronounced therapeutic potential. Primarily isolated from the stem bark of Catalpa ovata (Bignoniaceae), this compound stands at the intersection of traditional herbal medicine and modern drug discovery.[1] It is distinguished by its potent anti-inflammatory and antioxidant activities, which are foundational to its observed efficacy in promoting tissue repair and regeneration.[1][2]
This technical guide provides a comprehensive overview of 6-O-trans-Feruloylcatalpol, focusing on its intricate chemical structure, physicochemical properties, and its well-documented role in modulating key cellular signaling pathways. This document is designed to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Chemical Structure and Properties
6-O-trans-Feruloylcatalpol (6FC) is a complex ester conjugate. Its structure is composed of two primary moieties: the iridoid glucoside, catalpol, and a trans-ferulic acid unit. The feruloyl group is ester-linked to the C-6 hydroxyl group of the glucose moiety of catalpol.
Systematic IUPAC Name: [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.[3]
The core structure consists of:
-
Catalpol: An iridoid glycoside characterized by a cyclopentanopyran ring system with an epoxide and a glucose attachment.
-
trans-Ferulic Acid: A hydroxycinnamic acid derivative known for its potent antioxidant properties, featuring a phenyl ring with hydroxyl and methoxy substituents.
The precise stereochemistry and the ester linkage at the 6-position of the glucose are critical for its biological activity.
Physicochemical Data Summary
A compilation of the key physicochemical properties of 6-O-trans-Feruloylcatalpol is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀O₁₃ | [3][4] |
| Molecular Weight | 538.5 g/mol | [3] |
| CAS Number | 770721-33-0 | [3][4][5] |
| Appearance | White Powder | N/A |
| Boiling Point (Predicted) | 791.2 ± 60.0 °C | [4][5] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [4][5] |
| XLogP3-AA | -0.9 | [3] |
| Hydrogen Bond Donor Count | 6 | [6] |
| Hydrogen Bond Acceptor Count | 13 | [6] |
Note: Some physical properties like boiling point and density are computationally predicted and should be considered as estimates.
Natural Occurrence and Isolation
6-O-trans-Feruloylcatalpol is most notably a major bioactive constituent of Catalpa ovata, a plant used in traditional East Asian medicine for treating inflammatory conditions.[1] It has also been identified in other species, including Gentiana kurroo.[3][7]
General Protocol for Isolation from Catalpa ovata
While the definitive source for the original isolation protocol requires consulting the specific prior literature cited in recent studies, a generalized workflow can be constructed based on standard phytochemical extraction techniques for iridoid glycosides. The process involves solvent extraction, partitioning, and multiple chromatographic steps to achieve high purity.
Workflow for Isolation and Purification
Caption: 6FC activates Akt and NF-κB pathways, leading to hepatocyte proliferation and survival.
This activation leads to the upregulation of crucial growth factors like Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor Receptor (EGFR), as well as cell cycle regulators, ultimately driving the regenerative process. [1][8]
Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step protocols for assessing the biological effects of 6-O-trans-Feruloylcatalpol on target proteins and genes.
Protocol 1: Western Blot Analysis of Akt and NF-κB Phosphorylation
This protocol is designed to quantify the activation of Akt and NF-κB signaling pathways by measuring the phosphorylation status of key proteins.
1. Sample Preparation (Cell Lysates): a. Culture cells (e.g., Hep3B hepatocytes) to 70-80% confluency. b. Treat cells with 6-O-trans-Feruloylcatalpol at desired concentrations for the specified time. Include a vehicle-treated control. c. Aspirate media, wash cells once with ice-cold 1X PBS. d. Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. e. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant. g. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer: a. Normalize protein samples to equal concentrations (e.g., 20-40 µg) with Laemmli sample buffer. b. Denature samples by boiling at 95-100°C for 5 minutes. c. Load samples onto an SDS-PAGE gel (e.g., 4-12% polyacrylamide) along with a molecular weight marker. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 90 minutes at 4°C). [9] 3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [9][10] b. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473, anti-p-NF-κB p65) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. [10][11] c. Wash the membrane three times for 10 minutes each with TBST. [9] d. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. [11] e. Wash the membrane again three times for 10 minutes each with TBST.
4. Detection: a. Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. For normalization, the membrane can be stripped and re-probed with antibodies for total Akt and total NF-κB p65.
Protocol 2: Real-Time RT-PCR for Gene Expression Analysis
This protocol allows for the quantification of mRNA levels of target genes involved in liver regeneration that are modulated by 6-O-trans-Feruloylcatalpol.
1. RNA Isolation: a. Harvest cells or tissue samples treated with 6FC and controls as described previously. b. Isolate total RNA using a guanidinium isothiocyanate-phenol-chloroform extraction method or a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol. c. Assess RNA purity and integrity via spectrophotometry (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers. b. The reaction is typically incubated at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes. [1] 3. Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing: synthesized cDNA, forward and reverse primers for the gene of interest (e.g., HGF, EGFR, NFKB1, CCND1), and a SYBR Green or TaqMan master mix. b. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. [12] c. Perform the qPCR reaction in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension). d. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). c. Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the 6FC-treated samples to the vehicle controls.
Conclusion
6-O-trans-Feruloylcatalpol is a compelling natural product with a well-defined chemical structure and significant, reproducible biological activity. Its ability to promote liver regeneration through the activation of the Akt, MAPK, and NF-κB signaling pathways highlights its potential as a lead compound for developing therapies for liver disease and other conditions involving tissue damage and inflammation. The protocols and data presented in this guide offer a robust framework for scientists to further explore the mechanistic intricacies and therapeutic applications of this promising molecule.
References
-
Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants, 14(10), 1210. Available from: [Link]
-
PubChem. (n.d.). 6-O-trans-Feruloylcatalpol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates NF-κB, Akt phosphorylation and MAPKs signaling pathway in vitro. Available from: [Link]
-
Kim, S. J., & Kim, S. Y. (2008). Reference gene selection for real-time RT-PCR in regenerating mouse livers. Biochemical and Biophysical Research Communications, 374(1), 106–110. Available from: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt phosphorylation and MAPKs signaling pathway in mice after 2/3 Partial hepatectomy. Available from: [Link]
-
MDPI. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available from: [Link]
-
SENS Research Foundation. (2020). Western Blot Protocol. YouTube. Available from: [Link]
-
PubChem. (n.d.). 6-Feruloylcatalpol. National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0038763). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Regulatory signatures of liver regeneration distilled by integrative analysis of mRNA, histone methylation, and proteomics. Available from: [Link]
-
Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. Available from: [Link]
-
bioRxiv. (2023). Multimodal decoding of human liver regeneration. Available from: [Link]
-
PubChem. (n.d.). (-)-6-Feruloyl-catalpol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2025). (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available from: [Link]
-
ResearchGate. (2026). (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Available from: [Link]
-
PubMed. (2024). Protein phosphatase 6 activates NF-κB to confer sensitivity to MAPK pathway inhibitors in KRAS- and BRAF-mutant cancer cells. Available from: [Link]
-
PubMed. (2017). Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells. Available from: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol affected the expression of liver regeneration related genes in mice after 2/3 Partial hepatectomy. Available from: [Link]
Sources
- 1. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Isolation and analysis of a novel gene over-expressed during liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (-)-6-Feruloyl-catalpol | C24H30O12 | CID 44566578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. youtube.com [youtube.com]
- 12. Reference gene selection for real-time RT-PCR in regenerating mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Natural Sources of 6-O-trans-Feruloylcatalpol
Abstract: 6-O-trans-Feruloylcatalpol, an iridoid glycoside, has garnered significant scientific interest due to its diverse biological activities, including potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing the primary plant families and species in which it is found. Furthermore, this document outlines detailed methodologies for the extraction, isolation, purification, and analytical characterization of 6-O-trans-feruloylcatalpol, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to 6-O-trans-Feruloylcatalpol
6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside. Iridoids are a class of monoterpenoids characterized by a cyclopentano[c]pyran skeleton.[3] The structure of 6-O-trans-feruloylcatalpol consists of a catalpol core that is esterified with a trans-feruloyl group at the 6-position. Its chemical structure confers specific biological activities, making it a molecule of interest for pharmaceutical research. Studies have highlighted its potential in liver regeneration, where it may activate key signaling pathways involved in hepatocyte proliferation.[1][2][4][5][6]
Principal Natural Sources
The distribution of 6-O-trans-feruloylcatalpol and related acylated catalpol derivatives is predominantly found within specific plant families. The following sections detail the most significant botanical sources identified through phytochemical research.
Bignoniaceae Family
The Bignoniaceae family, or the trumpet creeper family, is a significant source of 6-O-trans-feruloylcatalpol.
-
Catalpa ovata : The stem bark of Catalpa ovata is a well-documented and major source of 6-O-trans-feruloylcatalpol, often referred to as 6FC in the literature.[1][2] This species has been traditionally used in East Asian medicine for treating inflammatory conditions.[1]
Scrophulariaceae Family (Figwort Family)
The Scrophulariaceae family is a rich reservoir of iridoid glycosides, including various esters of catalpol.
-
Verbascum Species : Commonly known as mulleins, various species within the Verbascum genus are known to produce catalpol and its acylated derivatives.[3][7][8][9] While direct isolation of 6-O-trans-feruloylcatalpol is not always specified, the presence of both the catalpol core and ferulic acid derivatives within the genus suggests that many Verbascum species are potential sources.[3]
-
Buddleja Species : The Buddleja genus, or butterfly bush, is another notable source of catalpol derivatives.[10][11] Research on Buddleja asiatica has led to the isolation of structurally similar compounds, such as 6-O-(3",4"-dimethoxycinnamoyl) catalpol, indicating a biosynthetic capacity for producing a range of acylated catalpols. The genus comprises around 150 species, offering a broad genetic base for exploring these compounds.
Other Documented Sources
Public chemical databases have also identified other plant species as containing 6-O-trans-feruloylcatalpol.
Table 1: Summary of Natural Sources of 6-O-trans-Feruloylcatalpol
| Family | Genus | Species | Common Name | Plant Part(s) |
| Bignoniaceae | Catalpa | ovata | Chinese Catalpa | Stem Bark[1][2] |
| Scrophulariaceae | Verbascum | spp. | Mullein | Aerial Parts[3][7] |
| Scrophulariaceae | Buddleja | spp. | Butterfly Bush | Flowers, Leaves[10] |
| Plantaginaceae | Neopicrorhiza | scrophulariiflora | Not specified | |
| Bignoniaceae | Stereospermum | tetragonum | Not specified | |
| Gentianaceae | Gentiana | kurroo | Indian Gentian | Not specified |
Extraction and Isolation Methodologies
The isolation of 6-O-trans-feruloylcatalpol from its natural matrix is a multi-step process that requires careful selection of solvents and chromatographic techniques to ensure high purity and yield.
Diagram 1: General Workflow for Isolation and Purification
Caption: General workflow for the isolation of 6-O-trans-feruloylcatalpol.
Step-by-Step Extraction Protocol
-
Preparation of Plant Material : The selected plant parts (e.g., stem bark of C. ovata) are air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.[14]
-
Solvent Extraction : The powdered material is extracted with a polar solvent. Ethanol or methanol are commonly used.[14] This can be performed using maceration, soxhlet extraction, or ultrasound-assisted extraction for improved efficiency.[15]
-
Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[14]
Step-by-Step Purification Protocol
The crude extract contains a complex mixture of phytochemicals. Chromatographic techniques are essential for isolating the target compound.[16]
-
Macroporous Resin Chromatography : The crude extract is subjected to column chromatography using a macroporous adsorbent resin. This step is effective for the initial separation of iridoid glycosides from other classes of compounds.[14][17]
-
The column is first washed with water to remove highly polar impurities like sugars.
-
The target compounds are then eluted using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Gel Permeation Chromatography : Fractions enriched with 6-O-trans-feruloylcatalpol are pooled and further purified using gel permeation chromatography, often with a Sephadex LH-20 column. This separates compounds based on their molecular size and polarity.
-
Preparative HPLC : For obtaining high-purity compounds (>98%), a final purification step using preparative reversed-phase HPLC is often employed.[14]
Analytical Characterization
The structural elucidation and purity assessment of the isolated 6-O-trans-feruloylcatalpol are confirmed using a combination of spectroscopic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC) : Used for assessing the purity of the isolated compound and for quantitative analysis. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common method.[15]
-
Mass Spectrometry (MS) : Provides information on the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are crucial for the complete structural elucidation of the molecule, confirming the catalpol core, the feruloyl moiety, and their linkage.
Conclusion and Future Outlook
This guide has detailed the primary natural sources of 6-O-trans-feruloylcatalpol, with a significant focus on the Catalpa, Verbascum, and Buddleja genera. The provided methodologies for extraction, isolation, and characterization offer a foundational framework for researchers aiming to work with this promising bioactive compound. Future research should focus on screening a wider range of species within the identified families to discover potentially richer sources and to explore the full therapeutic potential of 6-O-trans-feruloylcatalpol and its structural analogs.
References
-
Park, J., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. Available at: [Link]
-
Zengin, G., et al. (2022). Bioactive Compounds of Verbascum sinuatum L.: Health Benefits and Potential as New Ingredients for Industrial Applications. MDPI. Available at: [Link]
-
Tatli, I. I., & Akdemir, Z. S. (2004). Chemical Constituents of Verbascum L. Species. FABAD Journal of Pharmaceutical Sciences, 29, 93-107. Available at: [Link]
-
Demirci, B., et al. (2023). Iridoid glycosides isolated from Verbascum speciosum. ResearchGate. Available at: [Link]
-
Akdemir, Z., et al. (2011). Iridoids from Verbascum phlomoides and V. densiflorum. ResearchGate. Available at: [Link]
-
Zengin, G., et al. (2024). Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (-)-6-Feruloyl-catalpol. PubChem. Available at: [Link]
-
Park, J., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. Available at: [Link]
-
Duff, R. B., et al. (1965). Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species. Biochemical Journal, 96(2), 51P-52P. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 6-O-trans-Feruloylcatalpol. PubChem. Available at: [Link]
-
Park, J., et al. (2023). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... ResearchGate. Available at: [Link]
-
El-Domiaty, M. M., et al. (2009). Antihepatotoxic Activity and Chemical Constituents of Buddleja asiatica Lour. Zeitschrift für Naturforschung C, 64(1-2), 11-19. Available at: [Link]
- Li, Y., et al. (2017). Method for separating pure 6'-O- trans-cinnamyl catalpol. Google Patents.
-
National Center for Biotechnology Information (n.d.). 6-Feruloylcatalpol. PubChem. Available at: [Link]
-
Park, J., et al. (2023). 6-O-trans-feruloyl catalpol affected the expression of liver... ResearchGate. Available at: [Link]
-
Sharma, A., & Kumar, V. (2018). The advancement in chemistry and pharmacology of genus Buddleja (Buddlejaceae). Journal of Emerging Technologies and Innovative Research (JETIR), 5(8). Available at: [Link]
-
Wang, L., et al. (2013). Separation and Purification of Zizyphusine, Spinosin, and 6'''-Feruloylspinosin From Zizyphi Spinosi Semen. ResearchGate. Available at: [Link]
-
Ream, J. (2006). Production and Invasion of Butterfly Bush (Buddleja davidii) in Oregon. Oregon State University. Available at: [Link]
-
Park, J., et al. (2023). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... ResearchGate. Available at: [Link]
-
Seed Savers Exchange. (2013). Webinar: Isolation Techniques. YouTube. Available at: [Link]
-
Kumar, A., et al. (2014). Isolation of Lupeol, Stigmasterol and Campesterol from Petroleum Ether Extract of Woody Stem of Wrightia tinctoria. ResearchGate. Available at: [Link]
-
Olas, B., et al. (2023). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with Xanthohumol Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. (-)-6-Feruloyl-catalpol | C24H30O12 | CID 44566578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN106397510A - Method for separating pure 6'-O- trans-cinnamyl catalpol - Google Patents [patents.google.com]
Biosynthesis pathway of 6-O-trans-Feruloylcatalpol in Catalpa ovata
An In-depth Technical Guide on the Biosynthesis of 6-O-trans-Feruloylcatalpol in Catalpa ovata
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-trans-Feruloylcatalpol is a significant iridoid glycoside found in the medicinal plant Catalpa ovata, exhibiting a range of bioactive properties, including antioxidant and anti-inflammatory effects.[1] Its unique chemical architecture, an ester conjugate of the iridoid catalpol and the phenylpropanoid-derived ferulic acid, points to a fascinating convergence of two major pathways in plant specialized metabolism. This technical guide provides a comprehensive, mechanism-centric exploration of the biosynthetic pathway of 6-O-trans-feruloylcatalpol. We will deconstruct the synthesis into its core components: the formation of the catalpol backbone via the iridoid pathway and the synthesis of the acyl donor, trans-feruloyl-CoA, from the phenylpropanoid pathway. The guide culminates in detailing the final enzymatic esterification step, a critical reaction catalyzed by a putative acyltransferase. Throughout this document, we will explain the causality behind experimental approaches, provide detailed protocols for pathway elucidation, and present visual diagrams to clarify complex biochemical transformations. This guide is designed to serve as an authoritative resource for researchers seeking to understand, and potentially engineer, the production of this valuable natural product.
Deconstructing the Molecule: A Tale of Two Pathways
The biosynthesis of 6-O-trans-feruloylcatalpol is not a single linear process but rather the elegant fusion of two distinct and evolutionarily ancient metabolic routes. The final structure is assembled from two key precursors:
-
The Iridoid Core (Catalpol): A complex, bicyclic monoterpenoid glycoside characterized by a cyclopentanopyran ring system and an epoxide moiety. Its synthesis begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP).
-
The Acyl Group (trans-Feruloyl): A hydroxycinnamic acid derivative that originates from the amino acid L-phenylalanine via the general phenylpropanoid pathway. For enzymatic transfer, it must be activated to its coenzyme A (CoA) thioester form, trans-feruloyl-CoA.
The final step involves the regioselective esterification of the hydroxyl group at the C-6 position of the catalpol core with trans-feruloyl-CoA. Understanding the complete pathway, therefore, requires a thorough examination of these three distinct stages.
Part I: Assembly of the Catalpol Iridoid Core
The formation of iridoids is a multistep enzymatic cascade that transforms the linear GPP molecule into the intricate cyclized and decorated catalpol structure.[2] While the precise enzymes in Catalpa ovata have not been fully characterized, the pathway can be confidently reconstructed based on extensive research in other iridoid-producing plants.[3][4]
The core iridoid biosynthesis pathway begins in the plastids with the methylerythritol phosphate (MEP) pathway, which produces the C5 building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) that are condensed to form GPP.[2][4]
Key Enzymatic Steps:
-
Geraniol Formation: The pathway commits to monoterpenoid synthesis with the conversion of GPP to the acyclic alcohol geraniol, a reaction catalyzed by Geraniol Synthase (GES) .[2][4]
-
Sequential Oxidation: Geraniol undergoes a series of crucial oxidations. First, Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.[2][4] This is followed by oxidation by 8-hydroxygeraniol oxidoreductase (8HGO) to yield the dialdehyde 8-oxogeranial.[2][4]
-
Reductive Cyclization: The hallmark iridoid skeleton is formed from 8-oxogeranial. This is catalyzed by Iridoid Synthase (ISY) , which performs a reductive cyclization to produce the central iridoid intermediate, nepetalactol.[2][5]
-
Post-Cyclization Tailoring (Hypothesized for Catalpol): From the core iridoid scaffold, a series of tailoring reactions, including hydroxylations, epoxidation, and glycosylation, are required to form catalpol. This likely involves a cascade of cytochrome P450s, dioxygenases, and a UDP-dependent glycosyltransferase (UGT). The formation of the epoxide ring found in catalpol is a key modification that distinguishes it from many other iridoids.
Caption: The core biosynthetic pathway leading to the iridoid catalpol.
Part II: Synthesis of the Acyl Donor, trans-Feruloyl-CoA
Parallel to iridoid synthesis, the cell produces the necessary acyl donor via the phenylpropanoid pathway. This pathway is one of the most significant routes in plant specialized metabolism, responsible for lignin, flavonoids, and numerous other phenolic compounds.[6] The synthesis of feruloyl-CoA proceeds from L-phenylalanine.
There are two recognized routes for the formation of hydroxycinnamoyl-CoAs in plants.[7][8] While the route involving free acid intermediates exists, the pathway proceeding entirely through CoA esters is considered highly efficient and is specifically induced in response to stress and for lignification.[7]
Key Enzymatic Steps:
-
Deamination: Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[6]
-
Hydroxylation: Cinnamate 4-hydroxylase (C4H) , a P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.[6]
-
CoA Ligation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.[6]
-
Hydroxylation at the CoA-Ester Stage: p-Coumaroyl-CoA 3'-hydroxylase (C3'H) introduces a second hydroxyl group to yield caffeoyl-CoA.
-
Methylation: Caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the 3'-hydroxyl group of caffeoyl-CoA to produce the final acyl donor, trans-feruloyl-CoA.[7][8]
Caption: Biosynthesis of the acyl donor trans-feruloyl-CoA.
Part III: The Final Assembly via Acyltransfer
The culmination of the biosynthetic process is the convergence of the two pathways. This final step is an esterification reaction where the activated feruloyl group is transferred from CoA to the C-6 hydroxyl group of the catalpol acceptor molecule.
Reaction: Catalpol + trans-Feruloyl-CoA → 6-O-trans-Feruloylcatalpol + CoA
This reaction is catalyzed by a highly specific acyltransferase . Based on similar reactions in plant secondary metabolism, the enzyme responsible is almost certainly a member of the BAHD (BEAT, AHCT, HCBT, DAT) superfamily of acyl-CoA-dependent acyltransferases.[3][9] These enzymes are well-known for their role in decorating the core structures of natural products, thereby contributing to their vast chemical diversity and biological activity.[10]
Caption: Convergence of pathways to form the final product.
Summary of Biosynthetic Enzymes
The following table summarizes the key enzymes proposed to be involved in the biosynthesis of 6-O-trans-feruloylcatalpol.
| Enzyme Class | Proposed Enzyme Name | Abbreviation | Reaction Catalyzed |
| Terpene Synthase | Geraniol Synthase | GES | Geranyl-PP → Geraniol |
| Cytochrome P450 | Geraniol 8-hydroxylase | G8H | Geraniol → 8-hydroxygeraniol |
| Dehydrogenase | 8-hydroxygeraniol oxidoreductase | 8HGO | 8-hydroxygeraniol → 8-oxogeranial |
| Reductive Cyclase | Iridoid Synthase | ISY | 8-oxogeranial → Nepetalactol |
| Ammonia Lyase | Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine → Cinnamic Acid |
| Cytochrome P450 | Cinnamate 4-hydroxylase | C4H | Cinnamic Acid → p-Coumaric Acid |
| CoA Ligase | 4-Coumarate:CoA Ligase | 4CL | p-Coumaric Acid + CoA → p-Coumaroyl-CoA |
| Cytochrome P450 | p-Coumaroyl-CoA 3'-hydroxylase | C3'H | p-Coumaroyl-CoA → Caffeoyl-CoA |
| Methyltransferase | Caffeoyl-CoA O-methyltransferase | CCoAOMT | Caffeoyl-CoA → trans-Feruloyl-CoA |
| Acyltransferase | Catalpol-6-O-acyltransferase | (Putative) | Catalpol + trans-Feruloyl-CoA → 6-O-trans-Feruloylcatalpol |
Experimental Protocols for Pathway Elucidation
Validating this proposed pathway requires a combination of transcriptomics, protein biochemistry, and analytical chemistry. The following protocols provide a framework for identifying the specific genes and characterizing the enzymes from Catalpa ovata.
Protocol 1: Transcriptome-Guided Gene Discovery
Causality: The genes encoding biosynthetic enzymes must be expressed in the tissues where the final compound accumulates. By comparing the transcriptomes of high-producing tissues (e.g., young leaves, bark) with low- or non-producing tissues (e.g., roots, old stems), one can identify candidate genes that are differentially upregulated.
Methodology:
-
Tissue Collection: Harvest different tissues from Catalpa ovata known to contain 6-O-trans-feruloylcatalpol, as well as control tissues. Flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction & Sequencing: Extract total RNA from all samples. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo to generate a set of reference transcripts.
-
Map reads from each sample back to the reference to quantify gene expression levels.
-
Perform differential expression analysis to identify transcripts significantly upregulated in high-producing tissues.
-
Annotate the differentially expressed transcripts using BLAST searches against databases (e.g., NCBI nr, UniProt) to identify homologs of known iridoid and phenylpropanoid pathway enzymes (e.g., GES, P450s, ISY, PAL, 4CL, CCoAOMT, and BAHD acyltransferases).
-
Protocol 2: In Vitro Characterization of the Final Acyltransferase
Causality: Bioinformatic annotation provides candidates, but only biochemical assays can definitively prove enzyme function. This protocol validates that a candidate BAHD acyltransferase can catalyze the final biosynthetic step.
Methodology:
-
Gene Cloning and Protein Expression:
-
Amplify the full-length coding sequence of a candidate acyltransferase gene from Catalpa ovata cDNA.
-
Clone the sequence into a suitable protein expression vector (e.g., pET-28a with a His-tag).
-
Transform the construct into an expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture (100 µL total volume) containing:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
1 mM trans-feruloyl-CoA (substrate)
-
1 mM Catalpol (substrate, requires sourcing or purification)
-
5-10 µg of purified recombinant acyltransferase protein
-
-
Incubate the reaction at 30°C for 1 hour. Include a control reaction where the enzyme is heat-inactivated.
-
-
Product Analysis:
-
Stop the reaction by adding 100 µL of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the retention time and mass spectrum of the product formed in the enzymatic reaction to an authentic standard of 6-O-trans-feruloylcatalpol to confirm its identity.
-
Caption: Workflow for acyltransferase identification and validation.
Conclusion and Future Outlook
The biosynthesis of 6-O-trans-feruloylcatalpol in Catalpa ovata is a prime example of metabolic convergence, requiring the coordinated expression of genes from at least two major pathways. This guide has outlined a robust, evidence-based hypothesis for this pathway, from primary precursors to the final tailored natural product. The elucidation of this pathway not only deepens our fundamental understanding of plant biochemistry but also opens the door to biotechnological applications.[5][11] By identifying and characterizing the complete set of enzymes, researchers can employ metabolic engineering strategies in plants or microbial hosts to enhance the production of this and other valuable iridoid-derived pharmaceuticals.[12][13] The protocols and logical frameworks provided herein serve as a critical resource for any scientific team embarking on this exciting area of natural product discovery.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Biosynthesis Pathway of Iridoid Glycosides.
- BenchChem. (n.d.). An In-depth Technical Guide to the Biosynthesis Pathway of Iridoids in Valeriana Species.
- PNAS. (2022). Independent evolution of the iridoid biosynthetic pathway in plants and insects.
- Max-Planck-Gesellschaft. (2025). Final step in the biosynthesis of iridoids elucidated.
- National Institutes of Health (NIH). (n.d.). Biosynthesis of iridoid sex pheromones in aphids.
- ResearchGate. (2016). Discovery and metabolic engineering of iridoid/secoiridoid and monoterpenoid indole alkaloid biosynthesis.
- PubMed. (2012). Strategies for engineering plant natural products: the iridoid-derived monoterpene indole alkaloids of Catharanthus roseus.
- Plant Physiology. (2009). Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis.
- ResearchGate. (n.d.). Biosynthesis of hydroxycinnamoyl-CoAs. Feruloyl- and sinapoyl-CoA are....
- National Institutes of Health (NIH). (n.d.). 6-O-trans-Feruloylcatalpol.
- ResearchGate. (n.d.). Biosynthesis of hydroxycinnamoyl-CoAs. Feruloyl- and sinapoyl-CoA are....
- ScienceDirect. (n.d.). Application of metabolic engineering to enhance the content of alkaloids in medicinal plants.
- ResearchGate. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways.
- ACS Publications. (n.d.). Peroxynitrite-Scavenging Glycosides from the Stem Bark of Catalpa ovata.
- National Institutes of Health (NIH). (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids.
- PubMed. (2021). Catalytic function, mechanism, and application of plant acyltransferases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for engineering plant natural products: the iridoid-derived monoterpene indole alkaloids of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-O-trans-Feruloylcatalpol: Properties, Characterization, and Applications
Executive Summary
6-O-trans-Feruloylcatalpol (6FC) is a prominent iridoid glycoside ester naturally occurring in the stem bark of Catalpa ovata.[1] This guide provides a comprehensive overview of its chemical and physical properties for researchers, scientists, and drug development professionals. 6FC is characterized by its hydrophilic nature, potent antioxidant and anti-inflammatory activities, and significant therapeutic potential, particularly in promoting liver regeneration.[1][2] Its mechanism of action involves the activation of critical cell survival and proliferation pathways, including NF-κB, Akt, and MAPK.[2][3] This document details the compound's structural identity, physicochemical parameters, spectroscopic signature, and chemical stability. Furthermore, it furnishes detailed, field-proven experimental protocols for its isolation, characterization, and biological evaluation, establishing a foundational resource for future research and development.
Introduction
Iridoid glycosides are a class of monoterpenoid natural products widely distributed in the plant kingdom, known for their diverse and potent biological activities. Among them, 6-O-trans-Feruloylcatalpol (6FC) has emerged as a compound of significant scientific interest. Primarily isolated from the stem bark of Catalpa ovata, a plant used in traditional anti-inflammatory remedies, 6FC is a major bioactive constituent responsible for many of the plant's therapeutic effects.[1]
Initial investigations have highlighted its powerful antioxidant properties, particularly its ability to scavenge peroxynitrite radicals, and its anti-inflammatory effects mediated through the NF-κB signaling pathway.[1] More recent studies have elucidated a compelling role for 6FC in accelerating liver regeneration following injury, a complex process vital for maintaining hepatic function.[2][3] This hepatoprotective activity is attributed to its capacity to modulate key redox-sensitive signaling cascades that govern hepatocyte proliferation and survival.[2] A thorough understanding of the fundamental physical and chemical properties of 6FC is paramount for its development as a potential therapeutic agent. This guide aims to consolidate this critical information, providing a technical foundation for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
6-O-trans-Feruloylcatalpol is structurally composed of a catalpol core, an iridoid glucoside, which is esterified at the 6-position of the glucose moiety with a molecule of trans-ferulic acid. This ester linkage is crucial to its biological activity and chemical properties.
-
Common Name : 6-O-trans-Feruloylcatalpol; 6FC
-
Molecular Formula : C₂₅H₃₀O₁₃
-
Molecular Weight : 538.5 g/mol
-
CAS Number : 770721-33-0
-
IUPAC Name : [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Caption: Figure 1: Simplified 2D representation of 6-O-trans-Feruloylcatalpol.
Physicochemical Properties
The physicochemical properties of 6FC dictate its solubility, membrane permeability, and formulation characteristics. The presence of numerous hydroxyl groups and the glycosidic linkage renders the molecule highly polar.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀O₁₃ | PubChem[4] |
| Molecular Weight | 538.5 g/mol | PubChem[4] |
| XLogP3-AA | -0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 6 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 13 | PubChem[4] |
| Rotatable Bond Count | 9 | PubChem[4] |
| Polar Surface Area (PSA) | 197 Ų | ECHEMI[5] |
Interpretation and Insights:
-
Solubility: The negative XLogP3 value indicates that 6FC is a hydrophilic compound. It is expected to be soluble in polar solvents such as water, methanol, and ethanol, and poorly soluble in non-polar solvents like hexane and chloroform. This is a critical consideration for extraction, purification, and the development of aqueous formulations.
-
Bioavailability: The high molecular weight (>500 g/mol ) and large polar surface area (>140 Ų) suggest that passive diffusion across biological membranes, such as the intestinal epithelium, may be limited, potentially impacting oral bioavailability. This aligns with Lipinski's Rule of Five guidelines.
Spectroscopic Characterization
Definitive identification and structural elucidation of 6FC rely on a combination of spectroscopic techniques.
4.1 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing polar, high-molecular-weight compounds like 6FC.
-
Expected Ions: In positive ion mode, prominent adducts are expected, such as [M+H]⁺ (m/z 539.17), [M+Na]⁺ (m/z 561.15), and [M+K]⁺ (m/z 577.12).
-
Tandem MS (MS/MS): Fragmentation analysis is essential for structural confirmation. A key diagnostic fragmentation involves the cleavage of the ester bond, yielding a product ion corresponding to the protonated ferulic acid or its fragments (e.g., m/z 177, corresponding to the feruloyl moiety after loss of a hydroxyl group). This specific fragmentation provides unequivocal evidence of the feruloyl substitution.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are indispensable for the complete structural assignment of 6FC.[6] While a full dataset is found in specialized literature, the key expected signals are:
-
¹H NMR:
-
Feruloyl Moiety: Characteristic signals in the aromatic region (δ 6.8-7.6 ppm) for the three protons on the benzene ring. Two vinylic protons with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration (δ 6.3-7.7 ppm). A singlet around δ 3.9 ppm for the methoxy (-OCH₃) group.
-
Catalpol Core: Complex, overlapping signals in the aliphatic and acetal regions (δ 3.0-5.5 ppm). A characteristic signal for the anomeric proton of the glucose unit is typically observed around δ 4.6-5.0 ppm.
-
-
¹³C NMR:
-
Feruloyl Moiety: Signals for the ester carbonyl (C=O) around δ 167 ppm, aromatic carbons between δ 110-150 ppm, and the methoxy carbon around δ 56 ppm.
-
Catalpol & Glucose Moieties: Signals for the anomeric carbon around δ 98-102 ppm, and multiple signals for the other hydroxylated carbons between δ 60-80 ppm.
-
4.3 Infrared (IR) Spectroscopy IR spectroscopy helps to identify the key functional groups present in the molecule.[7]
-
O-H Stretch: A broad absorption band around 3400 cm⁻¹ due to the multiple hydroxyl groups.
-
C-H Stretch: Absorptions around 2900-3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic/vinylic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the ester carbonyl group.
-
C=C Stretch: Absorptions around 1600-1640 cm⁻¹ for the aromatic ring and the vinyl group.
-
C-O Stretch: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the alcohols, ether, and ester groups.
Chemical Reactivity and Stability
5.1 Antioxidant Activity The potent antioxidant and peroxynitrite-scavenging activity of 6FC is a cornerstone of its biological function.[1] This reactivity is primarily attributed to the phenolic hydroxyl group on the feruloyl moiety. The phenol can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is resonance-stabilized by the aromatic ring and the conjugated double bond system. This chemical property is directly linked to its ability to protect hepatocytes from oxidative damage during regeneration.
5.2 Stability Profile As a complex natural product, 6FC is susceptible to degradation under certain conditions.
-
Hydrolysis: The ester linkage is the most probable site of chemical degradation. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into catalpol and ferulic acid.[8] It can also be hydrolyzed by specific enzymes known as feruloyl esterases.[4][9][10]
-
Oxidation: The phenolic group and the double bonds in the structure are susceptible to oxidation, especially in the presence of light, heat, or metal ions.
-
Storage Recommendations: For long-term stability, 6FC should be stored as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Solutions should be prepared fresh and protected from light.
Biological Context and Mechanism of Action
6FC has been demonstrated to accelerate liver regeneration in vivo.[2] Its mechanism is multi-faceted and involves the modulation of several key signaling pathways that are critical for cell survival, proliferation, and inflammation.
Key Signaling Pathways Modulated by 6FC:
-
NF-κB Pathway: 6FC promotes the activation of the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival. It induces the phosphorylation of IKKα and IκBα, leading to the nuclear translocation of NF-κB p65.[11]
-
Akt/MAPK Pathways: The compound activates pro-survival and pro-proliferative pathways, including the phosphorylation of Akt and members of the Mitogen-Activated Protein Kinase (MAPK) family (Erk, JNK, p38).[12]
-
Cell Cycle Progression: Activation of these upstream pathways leads to the increased expression of critical cell cycle regulators, such as Cyclin D1, Cyclin E, and c-myc, which drive hepatocytes from a quiescent state into the cell cycle.[3]
-
Growth Factor Expression: 6FC also upregulates the mRNA levels of key growth factors involved in liver regeneration, including Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor Receptor (EGFR).[5]
Caption: Figure 2: Signaling pathway of 6FC in liver regeneration.
Experimental Protocols
The following protocols provide a framework for the isolation and characterization of 6FC.
7.1 Protocol 1: Isolation and Purification of 6FC from Catalpa ovata
-
Rationale: This protocol employs a standard natural product isolation workflow, starting with a polar solvent to extract glycosides, followed by liquid-liquid partitioning to remove non-polar impurities, and concluding with chromatographic steps for purification.
-
Methodology:
-
Extraction: Air-dried and powdered stem bark of C. ovata (1 kg) is macerated with 80% methanol (3 x 5 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water (1 L) and sequentially partitioned with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L). The aqueous layer, containing the polar glycosides, is retained.
-
Expert Insight: This step is crucial for removing lipids and less polar compounds (e.g., aglycones, chlorophyll) which would otherwise interfere with subsequent chromatography.
-
-
Column Chromatography: The dried aqueous fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1 v/v) to separate fractions based on polarity.
-
Fraction Analysis: All fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the spot corresponding to 6FC (visualized under UV light and by staining) are pooled.
-
Final Purification: The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure 6FC (>98%).
-
Validation: The identity and purity of the final compound are confirmed by MS and NMR spectroscopy.
-
7.2 Protocol 2: Structural Confirmation by LC-MS/MS
-
Rationale: This method provides a rapid and highly sensitive way to confirm the identity of 6FC in a purified sample or complex mixture by verifying its molecular weight and characteristic fragmentation pattern.
-
Methodology:
-
Sample Preparation: A 1 mg/mL stock solution of purified 6FC is prepared in methanol. This is further diluted to ~1 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-1000) to detect the [M+H]⁺ ion, followed by data-dependent MS/MS on the most intense ions.
-
Targeted MS/MS: Set the precursor ion to m/z 539.17 and acquire the product ion spectrum.
-
-
Data Analysis: Confirm the presence of the precursor ion at m/z 539.17. Verify that the MS/MS spectrum contains the diagnostic fragment ion for the feruloyl moiety (e.g., m/z 177).
-
Self-Validation: The combination of the correct retention time, accurate precursor mass, and the presence of the diagnostic fragment ion provides a highly confident identification of 6FC.
-
-
Conclusion
6-O-trans-Feruloylcatalpol is a multifaceted natural product with well-defined chemical characteristics that underpin its significant biological activities. Its hydrophilic nature, potent antioxidant capacity derived from the feruloyl moiety, and susceptibility to hydrolysis are key properties for researchers to consider. The compound's proven ability to promote liver regeneration through the modulation of NF-κB, Akt, and MAPK signaling pathways positions it as a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a robust framework for its isolation, characterization, and study, facilitating continued exploration into its full pharmacological potential.
References
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025). Antioxidants, 14(10), 1210. [Link]
-
Figueroa-Espinoza, M. C., & Villeneuve, P. (2016). Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. Journal of Agricultural and Food Chemistry, 64(38), 7131–7138. [Link]
-
Kim, H. J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. [Link]
-
6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... (n.d.). ResearchGate. [Link]
-
(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025). ResearchGate. [Link]
-
Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. (2016). ACS Publications. [Link]
-
PubChem. (n.d.). 6-O-trans-Feruloylcatalpol. National Center for Biotechnology Information. [Link]
-
6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... (n.d.). ResearchGate. [Link]
-
6-O-trans-feruloyl catalpol affected the expression of liver... (n.d.). ResearchGate. [Link]
-
FT-IR spectra of catalpol (up half) and CP-6 (lower half). (n.d.). ResearchGate. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]
-
Types of stability studies for FPPs. Modified from:[13][14]. (n.d.). ResearchGate. [Link]
-
Reaction scheme of the hydrolysis of feruloyl esters to ferulic acid... (n.d.). ResearchGate. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]
-
IR spectroscopy in catalysis. (n.d.). The Infrared and Raman Discussion Group (IRDG). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Feruloyl esterase - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. irdg.org [irdg.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
6-O-trans-Feruloylcatalpol: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
Introduction
6-O-trans-Feruloylcatalpol (6FC) is a significant iridoid glycoside first isolated from the stem bark of Catalpa ovata G. Don. (Bignoniaceae), a plant with a history of use in traditional medicine for treating inflammatory conditions.[1][2] This technical guide provides an in-depth exploration of the known biological activities of 6FC, with a focus on its hepatoprotective, anti-inflammatory, antioxidant, and potential neuroprotective properties. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 6FC's mechanisms of action, supported by detailed experimental protocols and data, to facilitate further investigation and potential therapeutic applications.
Hepatoprotective Activity: Accelerating Liver Regeneration
One of the most well-documented biological activities of 6-O-trans-Feruloylcatalpol is its remarkable ability to promote liver regeneration.[1][3] This has been demonstrated in vivo using the 2/3 partial hepatectomy (PHx) mouse model, a standard for studying liver regeneration.[1][3]
Mechanism of Action: A Multi-Pathway Approach
6FC's hepatoprotective effects are not mediated by a single pathway but rather through the coordinated activation of several key signaling cascades crucial for cell survival, proliferation, and tissue repair.[1][2][3]
1. Activation of NF-κB Signaling:
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the cellular response to injury and is pivotal in liver regeneration.[2][4] 6FC has been shown to promote the activation of the NF-κB signaling pathway in the regenerating liver.[1][4] This involves the phosphorylation of IKKα and IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB.[4] Once in the nucleus, NF-κB upregulates the expression of genes critical for cell cycle progression and survival.[1][2]
2. Modulation of Akt and MAPK Signaling:
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of cell proliferation and survival in response to growth factors and cellular stress.[5][6] 6FC activates both the Akt and MAPK (including Erk, JNK, and p38) pathways in hepatocytes.[1][5] This activation is critical for promoting hepatocyte proliferation and protecting against apoptosis, thereby facilitating the restoration of liver mass.[1][5]
3. Upregulation of Cell Cycle Regulators and Growth Factors:
Consistent with its pro-proliferative effects, 6FC treatment leads to the increased expression of key cell cycle-related proteins such as cyclin D, cyclin E, and c-myc.[7] These proteins are essential for the progression of hepatocytes through the cell cycle. Furthermore, 6FC enhances the expression of crucial growth factors that drive liver regeneration.[8]
Below is a diagram illustrating the signaling pathways involved in the hepatoprotective activity of 6-O-trans-Feruloylcatalpol.
Caption: Proposed anti-inflammatory mechanism of 6-O-trans-Feruloylcatalpol.
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details a method to assess the anti-inflammatory activity of 6FC by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
6-O-trans-Feruloylcatalpol
-
Griess Reagent
-
MTT reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a 96-well plate until they reach 80% confluency.
-
Cytotoxicity Assay: Determine the non-toxic concentrations of 6FC on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death. [9]3. Treatment: Pre-treat the cells with various non-toxic concentrations of 6FC for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells with media only) and a positive control (cells with LPS only). [9]5. Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production. [10]6. Cytokine Analysis (Optional): The collected supernatant can also be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Antioxidant Activity
6-O-trans-Feruloylcatalpol possesses significant antioxidant properties, which contribute to its overall therapeutic potential. [1][2]This activity is attributed to its chemical structure, which includes a ferulic acid moiety known for its radical scavenging capabilities.
Mechanism of Action: Radical Scavenging
The antioxidant mechanism of 6FC likely involves the donation of a hydrogen atom or an electron from its phenolic hydroxyl groups to neutralize free radicals, such as the hydroperoxyl radical (HOO•). This action terminates the chain reactions of oxidation, thereby preventing cellular damage. The antioxidant activity is influenced by the pH of the medium, with enhanced activity at physiological and higher pH levels where the phenolate anion form is more prevalent. [11]
Quantitative Data: In Vitro Antioxidant Capacity
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a method for evaluating the free radical scavenging activity of 6FC.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
6-O-trans-Feruloylcatalpol solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a working solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add the 6FC solution (or positive control/methanol blank) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the 6FC or standard. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 6FC. [12]
Potential Neuroprotective Activity
While direct studies on the neuroprotective effects of 6-O-trans-Feruloylcatalpol are limited, the well-documented neuroprotective activities of its parent compound, catalpol, suggest that 6FC may also possess similar properties. [4][6]
Proposed Mechanism of Action
Catalpol has been shown to exert neuroprotective effects through various mechanisms, including:
-
Anti-oxidative stress: By reducing reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. [4]* Anti-inflammatory effects: By inhibiting the NF-κB signaling pathway in microglia. [4]* Anti-apoptotic effects: By modulating the Bcl-2/Bax ratio and inhibiting caspase-3 activity. [4] Given that 6FC also exhibits antioxidant and anti-inflammatory properties, it is highly probable that it shares similar neuroprotective mechanisms. Further research is needed to specifically investigate the neuroprotective potential of 6FC in relevant in vitro and in vivo models of neurodegenerative diseases.
Cytotoxicity Profile
An essential aspect of drug development is the evaluation of a compound's safety profile. Studies on a structurally similar compound, 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol, have shown no cytotoxic effects on non-tumor MCF-10A cells at concentrations up to 100 µg/mL. [13]This suggests that catalpol derivatives may have a favorable safety profile. However, comprehensive cytotoxicity studies of 6-O-trans-Feruloylcatalpol on a panel of normal, non-cancerous human cell lines are necessary to confirm its safety for potential therapeutic use.
Conclusion and Future Directions
6-O-trans-Feruloylcatalpol is a promising natural compound with a range of biological activities, most notably its potent hepatoprotective effects. Its ability to promote liver regeneration through the modulation of key signaling pathways like NF-κB, Akt, and MAPK highlights its potential as a therapeutic agent for liver diseases. Furthermore, its anti-inflammatory and antioxidant properties contribute to its overall therapeutic profile and suggest potential applications in other inflammation- and oxidative stress-related conditions, including neurodegenerative disorders.
Future research should focus on:
-
Elucidating the specific molecular targets of 6FC.
-
Conducting comprehensive in vivo studies to evaluate its efficacy and safety in various disease models.
-
Investigating its neuroprotective effects in detail.
-
Determining its pharmacokinetic and pharmacodynamic properties.
-
Optimizing its extraction and purification from natural sources or developing a synthetic route for its production.
This technical guide provides a solid foundation for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of 6-O-trans-Feruloylcatalpol into clinical applications.
References
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 6). PubMed Central. Retrieved January 22, 2026, from [Link]
-
6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. (2015, October 9). PubMed. Retrieved January 22, 2026, from [Link]
-
(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 31). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020, May 14). PubMed Central. Retrieved January 22, 2026, from [Link]
-
In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023, May 4). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Antioxidant and anti-inflammatory activities of phenolic compounds grafted with hyaluronic aicd derived from Liparis tessellatus eggs. (n.d.). Fisheries and Aquatic Sciences. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
In Vitro Anti-Inflammatory Activity of Russula virescens in the M. (n.d.). Longdom. Retrieved January 22, 2026, from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 22, 2026, from [Link]
-
Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. (2017, June 8). PubMed Central. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A new protocol for long‐term culture of a specific subpopulation of liver cancer stem cells enriched by cell surface markers. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Real time proliferation assay. (a) HepG2 and (b) Hep3B cells were... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cell proliferation assay (A) microscopic images of Hep3B after... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl catalpol affected the expression of liver... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. (2017, January 13). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023, April 18). MDPI. Retrieved January 22, 2026, from [Link]
-
Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fisheries and Aquatic Sciences [e-fas.org]
- 11. Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-O-trans-Feruloylcatalpol: A Multifaceted Iridoid Glycoside in Plant Defense and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside ester, an intriguing secondary metabolite found predominantly in plant families such as Plantaginaceae and Bignoniaceae, particularly within the genera Verbascum and Catalpa. This technical guide provides a comprehensive overview of 6-O-trans-feruloylcatalpol, delving into its biosynthetic origins, its critical functions in plant ecology as a defensive agent, and its significant, well-documented pharmacological activities. We will explore its molecular mechanisms of action, present detailed methodologies for its extraction, isolation, and characterization, and summarize key quantitative data to support its potential in therapeutic applications. This document is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.
Introduction: The Chemical Ecology of 6-O-trans-Feruloylcatalpol
Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to interact with their environment. Among the myriad of secondary metabolites, iridoid glycosides represent a significant class of monoterpenoids renowned for their ecological roles and diverse biological activities. 6-O-trans-Feruloylcatalpol is a notable example, distinguished by the esterification of the C6 hydroxyl group of catalpol with trans-ferulic acid. This structural modification significantly influences its biological properties, enhancing its efficacy in plant defense and contributing to its broad spectrum of pharmacological effects. This guide will elucidate the multifaceted nature of this compound, from its genesis within the plant to its potential applications in human health.
Biosynthesis of 6-O-trans-Feruloylcatalpol: A Tale of Two Pathways
The biosynthesis of 6-O-trans-feruloylcatalpol is a fascinating convergence of two major secondary metabolic pathways: the iridoid pathway leading to the catalpol core and the phenylpropanoid pathway that yields ferulic acid.
The Iridoid Pathway to Catalpol: The formation of the catalpol nucleus begins with geranyl pyrophosphate (GPP), a product of the methylerythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the characteristic cyclopentanopyran ring system of iridoids. Key enzymes such as geraniol synthase (GES), iridoid synthase (ISY), and various cytochrome P450 monooxygenases are integral to this process.
The Phenylpropanoid Pathway to Ferulic Acid: Concurrently, the phenylpropanoid pathway commences with the amino acid phenylalanine.[1] Phenylalanine ammonia-lyase (PAL) catalyzes the initial step, converting phenylalanine to cinnamic acid.[2] Subsequent hydroxylations and methylations, mediated by enzymes like cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), produce ferulic acid.[1]
The Final Esterification Step: The culmination of the biosynthesis is the esterification of the catalpol core with ferulic acid. This reaction is catalyzed by a specific acyltransferase, which links the carboxyl group of ferulic acid (often as its coenzyme A ester, feruloyl-CoA) to the C6 hydroxyl group of catalpol. While the specific enzyme responsible for this final step in Verbascum or Catalpa species has yet to be fully characterized, it is hypothesized to be a member of the BAHD acyltransferase family, known for their role in the biosynthesis of diverse plant esters.
Ecological Roles: A Chemical Shield
As a secondary metabolite, 6-O-trans-feruloylcatalpol plays a pivotal role in the plant's defense strategies.
Anti-herbivore Defense
Iridoid glycosides are well-documented for their deterrent and toxic effects against generalist herbivores.[3] The presence of the bulky and phenolic feruloyl moiety in 6-O-trans-feruloylcatalpol likely enhances its anti-feedant properties. Specialist herbivores that have co-evolved with iridoid-producing plants may sequester these compounds for their own defense against predators.[4][5] However, this sequestration can come at a metabolic cost, potentially affecting the herbivore's immune response.[6]
Allelopathic Activity
Allelopathy is the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment. Verbascum species are known to contain a variety of allelochemicals, including iridoid glycosides and phenolic compounds.[7][8] 6-O-trans-feruloylcatalpol, combining both an iridoid and a phenolic acid, is implicated in the phytotoxic effects observed from extracts of these plants. These effects can include the inhibition of seed germination and radicle elongation of competing plant species, thus providing a competitive advantage.[9][10]
| Allelopathic Activity of Related Compounds | |
| Compound | IC50 Value (Seed Germination/Root Growth) |
| Rocaglaol | 0.09 µM (Echinochloa crus-galli growth)[6] |
| (3R)-3-hydroxy-β-ionone | 0.05 mM (Lepidium sativum growth)[6] |
| Iridoid Ester Fraction (PHEBB) | 2.27-5.49 µg/mL (various cancer cell lines)[11] |
Pharmacological Activities and Mechanisms of Action
6-O-trans-feruloylcatalpol has garnered significant attention for its diverse pharmacological properties, with substantial research focusing on its anti-inflammatory, hepatoprotective, and neuroprotective potential.
Anti-inflammatory and Hepatoprotective Effects
This compound has demonstrated potent anti-inflammatory and antioxidant activities.[12] It has been shown to accelerate liver regeneration, a process mediated through the activation of several key signaling pathways.[13][14]
-
NF-κB Signaling Pathway: 6-O-trans-feruloylcatalpol can modulate the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[12][15] By inhibiting the activation of NF-κB, it can suppress the production of pro-inflammatory cytokines.
-
Akt and MAPK Signaling: It also activates the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell survival, proliferation, and tissue repair.[16]
-
STAT3 Signaling: The compound has been observed to promote the activation of the STAT3 signaling pathway, which is involved in hepatocyte survival and proliferation.[17]
Neuroprotective Potential
While direct studies on the neuroprotective effects of 6-O-trans-feruloylcatalpol are emerging, the parent compound, catalpol, has been extensively studied in this regard. Catalpol has shown promise in models of neurodegenerative diseases by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects.[11][18] Given that the ferulic acid moiety also possesses neuroprotective properties, it is highly probable that 6-O-trans-feruloylcatalpol shares and potentially exceeds the neuroprotective capacity of its constituents.
Methodologies: Extraction, Isolation, and Analysis
The accurate study of 6-O-trans-feruloylcatalpol necessitates robust and validated methodologies for its extraction, purification, and quantification.
Extraction Protocols
Protocol 1: Maceration with Polar Solvents
-
Sample Preparation: Air-dry and powder the plant material (e.g., leaves or stems of Verbascum or Catalpa species).
-
Extraction: Macerate the powdered material with methanol or a methanol/water mixture (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Supercritical Fluid Extraction (SFE)
This method offers a green alternative with high selectivity.
-
Sample Preparation: Mill the dried plant material to a consistent particle size.
-
SFE System Setup: Pack the extraction vessel with the prepared plant material.
-
Extraction Parameters: Use supercritical CO2 as the primary solvent, often with a polar co-solvent like ethanol to enhance the extraction of glycosides. Typical conditions are pressures of 200-400 bar and temperatures of 40-60°C.
-
Collection: Depressurize the CO2 to precipitate the extracted compounds, which are then collected.
Isolation by Preparative Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity 6-O-trans-feruloylcatalpol.
-
Initial Fractionation: Subject the crude extract to column chromatography over silica gel or a reversed-phase C18 stationary phase with a step-gradient of solvents (e.g., ethyl acetate/methanol or water/methanol) to obtain enriched fractions.
-
Preparative HPLC:
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.
-
Detection: UV detection at wavelengths relevant to the chromophores of the molecule (e.g., ~280 nm for the ferulic acid moiety and ~210 nm for the iridoid core).
-
Fraction Collection: Collect the peak corresponding to 6-O-trans-feruloylcatalpol based on retention time.
-
-
Purity Assessment: Analyze the collected fraction by analytical HPLC to confirm its purity.
Analytical Quantification by HPLC-DAD
A validated HPLC method with Diode Array Detection (DAD) is essential for accurate quantification.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Chromatographic Conditions:
-
Column: Analytical reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at 280 nm and 320 nm.
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Structural Characterization
The definitive identification of 6-O-trans-feruloylcatalpol relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the complete chemical structure, including the stereochemistry. The characteristic signals of the catalpol core, the glucose moiety, and the trans-ferulic acid ester can be unambiguously assigned.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, such as the loss of the feruloyl group and cleavages within the glycosidic bond, which aid in structural confirmation.[12][13]
| Spectroscopic Data Summary | |
| Molecular Formula | C25H30O13[12] |
| Molecular Weight | 538.5 g/mol [12] |
| Key ¹H NMR Signals (indicative) | Signals for olefinic protons of the iridoid core, anomeric proton of glucose, and aromatic and olefinic protons of the trans-feruloyl group. |
| Key ¹³C NMR Signals (indicative) | Carbonyl carbon of the ester, carbons of the aromatic ring, and characteristic signals for the iridoid and glucose skeletons. |
| MS Fragmentation (ESI-) | A prominent fragment corresponding to the deprotonated ferulic acid [m/z 193] and the catalpol-glucose fragment. |
Conclusion and Future Perspectives
6-O-trans-Feruloylcatalpol stands out as a plant secondary metabolite of significant interest. Its role in mediating plant-environment interactions underscores the elegance of chemical evolution. From a pharmacological standpoint, its ability to modulate key signaling pathways involved in inflammation and cell proliferation positions it as a promising lead compound for the development of new therapeutics, particularly for inflammatory conditions and liver diseases. Future research should focus on the complete elucidation of its biosynthetic pathway, including the characterization of the specific acyltransferases involved. Furthermore, in-depth preclinical and clinical studies are warranted to fully explore its therapeutic potential and establish its safety and efficacy profiles for various disease applications. The methodologies outlined in this guide provide a robust framework for researchers to advance our understanding of this multifaceted natural product.
References
- Kelly, C. A., & Bowers, M. D. (2018). Host plant iridoid glycosides mediate herbivore interactions with natural enemies. Oecologia, 188(3), 819–829.
- War, A. R., Buhroo, A. A., Hussain, B., & Ahmad, T. (2021). Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection. Plants, 10(11), 2289.
- Petschenka, G., & Agrawal, A. A. (2015). Host plant iridoid glycosides mediate herbivore interactions with natural enemies. Oecologia, 179(4), 1075-1086.
- Fuji, T., et al. (2021). Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L. Plant and Cell Physiology, 62(7), 1156–1169.
- Dinda, B., Dinda, S., Das, S., & Dinda, M. (2015). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Current Pharmaceutical Biotechnology, 16(10), 865–896.
- Li, Y., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules, 27(18), 5895.
- Hisashi, K. (2018). Isolation and identification of allelochemicals and their activities and functions. Journal of Pesticide Science, 43(2), 114–125.
- Gilbert, L. E., et al. (2023). Transcriptome‐based identification and functional characterization of iridoid synthase involved in monotropein biosynthesis in blueberry. The Plant Journal, 115(5), 1339-1355.
- Ivanova, A., et al. (2013). Chemical structures of major iridoid and phenyletanoid glycosides in Verbascum leaves.
- Zengin, G., et al. (2021). Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts. Frontiers in Pharmacology, 12, 789396.
- Llorent-Martínez, E. J., et al. (2023). Bioactive Compounds of Verbascum sinuatum L.
- Donn, P., et al. (2023). Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts. Frontiers in Pharmacology, 14, 1289635.
- Zengin, G., et al. (2021). Bioactive Compounds of Verbascum sinuatum L.
- Lee, J., et al. (2023). Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba.
- Alagna, F., et al. (2016). Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits. Journal of Biological Chemistry, 291(11), 5542–5554.
- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2–20.
- Wikipedia contributors. (2023). Phenylpropanoid. Wikipedia, The Free Encyclopedia.
- Park, J., et al. (2021).
- Falvello, L. R., et al. (2010). The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions. Journal of Mass Spectrometry, 45(8), 944–951.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24121289, 6-O-trans-Feruloylcatalpol. Retrieved January 22, 2026 from [Link].
- Park, J., et al. (2021).
- Park, J., et al. (2021). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt phosphorylation and MAPKs signaling pathway in mice after 2/3 Partial hepatectomy.
- Park, J., et al. (2021).
-
Taylor & Francis Online. (n.d.). Phenylpropanoid biosynthesis – Knowledge and References. Retrieved January 22, 2026, from [Link]
- Winkel, B. S. J. (2004). Biosynthesis of Phenylpropanoids and Related Compounds. In Annual Plant Reviews (Vol. 2, pp. 275-309).
- Weber, F., et al. (2017). Profiling of iridoid glycosides in Vaccinium species by UHPLC-MS.
- Wang, Y., et al. (2014). Antitumor effect of iridoid ester fraction from Patriniae Radix and its mechanism. Zhongguo Zhong Yao Za Zhi, 39(16), 3144-3148.
- Al-Jaber, N. A. (2011). Biological activities, isolated compounds and HPLC profile of Verbascum nubicum. EXCLI Journal, 10, 289-302.
- Fu, X., et al. (2018). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 23(10), 2469.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]
- De Martino, L., et al. (2020). Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids. Plants (Basel, Switzerland), 9(11), 1549.
- Park, J., et al. (2021). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways.
- Khan, I., et al. (2017).
- De Martino, L., et al. (2020). Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids. Plants, 9(11), 1549.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Zengin, G., et al. (2018). Antioxidant and Phenolic Characterization with HPLC of Various Extract of Verbascum glomeratum Linneus. Journal of Pharmaceutical Sciences, 21(4), 235-242.
- Wierzbicka, M., & Obidzińska, J. (1998). Assessment of heavy metals phytotoxicity using seed germination and root elongation tests: A comparison of two growth substrates. Acta Societatis Botanicorum Poloniae, 67(2), 147-154.
- Kim, D. H., et al. (2005). Iridoid glycosides isolated from Oldenlandia diffusa inhibit LDL-oxidation. Archives of Pharmacal Research, 28(10), 1156–1160.
- Kumar, N., & Goel, N. (2019). Mass fragmentation pattern of angoroside C (A), ferulic acid (B), and IS (C).
- Uno, Y., et al. (2023).
- Nomura, H., & Yanagihara, Y. (2020). Method Transfer from HPLC to UHPLC with Example of Polyphenols.
-
Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved January 22, 2026, from [Link]
- Bertanha, T. C. S., et al. (2023). HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity. Frontiers in Pharmacology, 14, 1289635.
- De Martino, L., et al. (2023). Phytotoxic Effects of Essential Oils from Six Lamiaceae Species. Plants, 12(2), 346.
- Bertanha, T. C. S., et al. (2023). HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity. Frontiers in Pharmacology, 14, 1289635.
- Biale, G., et al. (2020). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. Polymers, 12(12), 2928.
Sources
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of an HPLC-DAD method for iridoid glycoside screening in fresh plant parts from Plantago lanceolata L. [coms.events]
- 5. acgpubs.org [acgpubs.org]
- 6. Isolation and identification of allelochemicals and their activities and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. (-)-6-Feruloyl-catalpol | C24H30O12 | CID 44566578 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ethnobotanical and Pharmacological Landscape of 6-O-trans-Feruloylcatalpol: A Technical Guide for Researchers
Introduction: Bridging Traditional Knowledge and Modern Drug Discovery
For centuries, traditional medicine systems across the globe have utilized plants for their therapeutic properties. Within this vast botanical pharmacopeia, a number of species have been independently recognized for their efficacy in treating inflammatory conditions, respiratory ailments, and liver disorders. Modern phytochemical investigations have begun to unveil the molecular basis for these traditional uses, leading to the identification of a diverse array of bioactive compounds. One such molecule of burgeoning interest is 6-O-trans-Feruloylcatalpol , an iridoid glycoside that stands at the intersection of ethnobotanical heritage and contemporary pharmacological research.
This technical guide provides an in-depth exploration of the traditional medicinal uses of plants containing 6-O-trans-Feruloylcatalpol and its structural relatives. We will delve into the ethnobotanical context, the modern scientific validation of its therapeutic effects, and detailed methodologies for its extraction, quantification, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the rich history of traditional medicine in the pursuit of novel therapeutic agents.
Chapter 1: The Botanical Provenance of 6-O-trans-Feruloylcatalpol and Related Iridoid Glycosides
6-O-trans-Feruloylcatalpol is an acylated derivative of catalpol, a widely distributed iridoid glycoside. The addition of a ferulic acid moiety significantly influences its biological activity. While Catalpa ovata is a prominent source, related acylated catalpol derivatives are found in several plant families, many of which have a rich history in traditional medicine.
Catalpa Species (Bignoniaceae)
The genus Catalpa, commonly known as the Indian bean tree or cigar tree, has been a cornerstone of traditional medicine in both East Asia and North America.
-
Catalpa ovata : The stem bark of C. ovata is a well-documented source of 6-O-trans-Feruloylcatalpol.[1] In traditional Chinese medicine, it is used to treat inflammatory diseases.[1] Decoctions of the fruits and timber are used for their diuretic and swelling-reducing properties, while the leaves are applied topically for sores and skin ailments.[2]
-
Catalpa bignonioides and Catalpa speciosa : These North American species have a history of use by pioneer doctors and Native American tribes. Decoctions of the pods and seeds were employed for chronic bronchial conditions and spasmodic asthma.[3][4] The bark, when dried and powdered or brewed as a tea, was used for swollen lymph glands.[3] The flowers of Catalpa species have also been used in tea infusions for their perceived anti-inflammatory and respiratory benefits.[1]
Genera with Structurally Related Acylated Catalpols
While the specific presence of 6-O-trans-Feruloylcatalpol is less documented in the following genera, they are known to be rich in other acylated catalpol derivatives and share overlapping traditional uses, suggesting a common chemical-therapeutic rationale.
-
Verbascum Species (Scrophulariaceae) : Commonly known as mullein, Verbascum species are renowned in traditional European and Turkish medicine for treating respiratory disorders such as bronchitis, dry coughs, and asthma.[5][6] Their leaves and flowers are reported to have expectorant, mucolytic, and demulcent properties.[5] They are also used for inflammatory skin conditions, wound healing, and rheumatic pain.[5][7] Phytochemical studies have confirmed the presence of various iridoid glycosides in Verbascum species.[8][9]
-
Scrophularia Species (Scrophulariaceae) : The "figworts" have been used since ancient times as folk remedies for tumors, scabies, and inflammatory conditions.[10] In various traditional systems, the aerial parts are used to relieve inflammatory skin diseases.[10] The genus is a rich source of iridoids, including catalpol derivatives.[11][12][13]
-
Buddleja Species (Scrophulariaceae) : Known as the butterfly bush, various Buddleja species are used in traditional medicine for healing wounds, treating liver diseases, and for bronchial complaints.[14] Phytochemical analyses have revealed the presence of catalpol and methylcatalpol, with yields of around 0.1% from fresh leaves.[15][16] Some species contain acylated catalpol derivatives.[1][6][7]
Chapter 2: Pharmacological Validation of Traditional Uses
Modern scientific research has begun to validate the traditional uses of plants containing 6-O-trans-Feruloylcatalpol and related compounds, particularly in the areas of anti-inflammatory, antioxidant, and hepatoprotective activities.
Anti-inflammatory and Antioxidant Effects
6-O-trans-Feruloylcatalpol is a potent anti-inflammatory and antioxidant agent.[1][6] Its mechanism of action is primarily attributed to the modulation of key signaling pathways involved in the inflammatory response.
-
NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 6-O-trans-Feruloylcatalpol has been shown to modulate this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.[1][17] The anti-inflammatory effects of catalpol and its derivatives are often more potent than the parent compound, suggesting the importance of the acyl group in their activity.[11][14]
-
MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in the inflammatory process. 6-O-trans-Feruloylcatalpol has been shown to regulate MAPK signaling, contributing to its anti-inflammatory effects.[6][17]
-
Antioxidant Activity : 6-O-trans-Feruloylcatalpol exhibits significant antioxidant properties, including peroxynitrite-scavenging activity.[1][18] This free radical scavenging ability helps to mitigate oxidative stress, which is a key component of chronic inflammation and tissue damage.
Hepatoprotective and Regenerative Effects
One of the most remarkable properties of 6-O-trans-Feruloylcatalpol is its ability to promote liver regeneration.[6][17] This aligns with the traditional use of some of these plants for liver ailments.
-
Activation of Hepatocyte Proliferation : Studies have shown that 6-O-trans-Feruloylcatalpol can accelerate liver regeneration by stimulating hepatocyte proliferation.[6][17] This is achieved through the coordinated activation of several signaling pathways.
-
STAT3 Signaling Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for liver regeneration. 6-O-trans-Feruloylcatalpol has been demonstrated to promote the phosphorylation and activation of STAT3, leading to the expression of genes involved in cell cycle progression and hepatocyte survival.[17]
-
Modulation of Cell Cycle Regulators : The compound has been shown to increase the expression of key cell cycle proteins such as cyclin D and cyclin E, which drive the progression of hepatocytes through the cell cycle.[17]
Chapter 3: Methodologies for Research and Development
This chapter provides detailed protocols for the extraction, isolation, quantification, and biological evaluation of 6-O-trans-Feruloylcatalpol. These methodologies are designed to be adaptable for both academic research and industrial drug development settings.
Extraction and Isolation of 6-O-trans-Feruloylcatalpol
The following protocol is a generalized method for the extraction and isolation of iridoid glycosides from plant material, based on established procedures for Catalpa and related species.
Protocol 1: Extraction and Isolation
-
Plant Material Preparation :
-
Air-dry the stem bark of Catalpa ovata at room temperature.
-
Grind the dried bark into a coarse powder.
-
-
Extraction :
-
Macerate the powdered bark with 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction is typically enriched with iridoid glycosides. Concentrate this fraction to dryness.
-
-
Column Chromatography :
-
Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20).
-
Wash the column with water to remove sugars and other highly polar compounds.
-
Elute with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, 100% methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 8:2:0.2) and visualize with a vanillin-sulfuric acid spray reagent.
-
-
Further Purification :
-
Combine the fractions containing the target compound and subject them to further purification using silica gel column chromatography with a chloroform-methanol gradient.
-
Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A representative workflow for the extraction and isolation process is depicted in the following diagram.
Quantitative Analysis by HPLC-UV
Accurate quantification of 6-O-trans-Feruloylcatalpol is essential for standardization and quality control. The following is a recommended starting point for developing a validated HPLC-UV method.
Protocol 2: HPLC-UV Quantification
-
Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Example Gradient: 0-20 min, 10-40% A; 20-25 min, 40-80% A; 25-30 min, 80-10% A.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm and 320 nm (for the feruloyl moiety).
-
Column Temperature : 30 °C.
-
Standard Preparation : Prepare a stock solution of purified 6-O-trans-Feruloylcatalpol in methanol and create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation : Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Validation Parameters : The method should be validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intraday and interday), and accuracy (recovery).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.998 |
| LOD (µg/mL) | Signal-to-noise ratio of 3:1 |
| LOQ (µg/mL) | Signal-to-noise ratio of 10:1 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Table 1: Typical validation parameters for an HPLC-UV method. |
Bioassay Protocols for Activity Assessment
The following protocols provide step-by-step methods for evaluating the key biological activities of 6-O-trans-Feruloylcatalpol.
Protocol 3: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection :
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment :
-
After 24 hours, treat the cells with various concentrations of 6-O-trans-Feruloylcatalpol for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.
-
-
Cell Lysis and Luciferase Measurement :
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
-
Protocol 4: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment :
-
Culture a suitable cell line (e.g., Hep3B hepatocytes) in appropriate media.
-
Treat the cells with 6-O-trans-Feruloylcatalpol for the desired time.
-
Stimulate with a known STAT3 activator (e.g., IL-6) if necessary.
-
-
Protein Extraction :
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the levels of phosphorylated STAT3 relative to total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 5: DPPH Radical Scavenging Assay
-
Reagent Preparation :
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of 6-O-trans-Feruloylcatalpol and a positive control (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure :
-
In a 96-well plate, add a small volume of the test compound or standard to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation :
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
| Compound | Reported IC50 Values | Assay |
| 6,10-O-di-trans-feruloyl catalpol | 0.14-2.2 µM | Peroxynitrite Scavenging[18] |
| Luteolin | 27 µM | NO Inhibition in RAW 264.7 cells[17][19] |
| Apigenin | 23 µM | NO Inhibition in RAW 264.7 cells[17][19] |
| Table 2: Comparative IC50 values of 6-O-trans-Feruloylcatalpol and related anti-inflammatory compounds. |
Chapter 4: Signaling Pathways and Mechanistic Insights
The therapeutic effects of 6-O-trans-Feruloylcatalpol are underpinned by its interaction with complex intracellular signaling networks. Understanding these pathways is crucial for rational drug design and development.
The NF-κB Signaling Pathway in Inflammation
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and LPS. This leads to the phosphorylation and degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. 6-O-trans-Feruloylcatalpol is thought to inhibit this pathway, likely by affecting the upstream kinases that phosphorylate IκBα.
Conclusion and Future Directions
6-O-trans-Feruloylcatalpol is a compelling example of a natural product with a strong foundation in traditional medicine and significant potential for modern therapeutic applications. Its multifaceted pharmacological profile, encompassing anti-inflammatory, antioxidant, and hepatoprotective activities, makes it a promising lead compound for drug development. The traditional use of plants containing this and related iridoid glycosides provides a valuable roadmap for exploring their full therapeutic potential.
Future research should focus on several key areas:
-
Pharmacokinetic and Bioavailability Studies : To translate the promising in vitro and in vivo findings into clinical applications, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 6-O-trans-Feruloylcatalpol.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of 6-O-trans-Feruloylcatalpol will help to identify the key structural features responsible for its biological activity and may lead to the development of even more potent and selective compounds.
-
Clinical Trials : Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of 6-O-trans-Feruloylcatalpol in human populations for conditions such as chronic inflammatory diseases and liver disorders.
By integrating the wisdom of traditional medicine with the rigor of modern science, we can unlock the full potential of natural compounds like 6-O-trans-Feruloylcatalpol to address unmet medical needs.
References
-
Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. (n.d.). National Center for Biotechnology Information. [Link]
-
Iridoid glycosides isolated from Verbascum speciosum. (n.d.). ResearchGate. [Link]
-
Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts. (2024, January 30). Frontiers. [Link]
-
Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts. (2024, January 30). National Center for Biotechnology Information. [Link]
-
Bioactive Compounds of Verbascum sinuatum L.: Health Benefits and Potential as New Ingredients for Industrial Applications. (n.d.). MDPI. [Link]
-
Catalpol Inhibits Macrophage Polarization and Prevents Postmenopausal Atherosclerosis Through Regulating Estrogen Receptor Alpha. (2021, April 29). Frontiers. [Link]
-
Traditional Uses and Biological Activities of Verbascum Species. (n.d.). Hacettepe University. [Link]
-
BIOACTIVE CONSTITUENTS OF Buddleja SPP., AND THEIR THERAPEUTIC POTENTIALS. (2023, July 13). ResearchGate. [Link]
-
Extraction of Iridoid Glycosides and Their Determination by Micellar Electrokinetic Capillary Chromatography. (n.d.). ResearchGate. [Link]
-
Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation. (2022, May 3). National Center for Biotechnology Information. [Link]
-
Biologically Active Substances from the Genus Scrophularia. (n.d.). ResearchGate. [Link]
-
NORTHERN CATALPA. (n.d.). USDA Plants Database. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). National Center for Biotechnology Information. [Link]
-
Catalpa.—Cigar Tree. (n.d.). Henriette's Herbal Homepage. [Link]
-
Chemical Composition of Buddleja polystachya Aerial Parts and its Bioactivity against Aedes aegypti. (n.d.). MDPI. [Link]
-
Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan. (n.d.). National Center for Biotechnology Information. [Link]
-
Peroxynitrite-Scavenging Glycosides From the Stem Bark of Catalpa Ovata. (n.d.). National Center for Biotechnology Information. [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). National Center for Biotechnology Information. [Link]
-
Medicinal Plant Images Database - Detail Page. (n.d.). HKBU. [Link]
-
Isolation and Determination of Iridoid Glycosides from the Seeds of Osmanthus fragrans by HPLC. (n.d.). ResearchGate. [Link]
-
Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species. (n.d.). National Center for Biotechnology Information. [Link]
-
CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES. (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships. (1999, September 1). ScienceDirect. [Link]
-
Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships. (n.d.). National Center for Biotechnology Information. [Link]
-
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. (2016, April 19). National Center for Biotechnology Information. [Link]
-
(PDF) Chemistry of the Buddlejaceae. (n.d.). ResearchGate. [Link]
-
Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves. (n.d.). National Center for Biotechnology Information. [Link]
-
Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and. (2021, September 30). The Korean Society for Applied Biological Chemistry. [Link]
-
Chemical structures of scropoliosides and catalpol. (n.d.). ResearchGate. [Link]
-
The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity. (n.d.). Taylor & Francis Online. [Link]
-
Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves. (n.d.). National Center for Biotechnology Information. [Link]
-
Pharmacological activities of some Scrophularia species. (n.d.). ResearchGate. [Link]
-
Scrophularia peyronii Post. from Jordan: Chemical Composition of Essential Oil and Phytochemical Profiling of Crude Extracts and Their In Vitro Antioxidant Activity. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts [frontiersin.org]
- 9. Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scrophularia peyronii Post. from Jordan: Chemical Composition of Essential Oil and Phytochemical Profiling of Crude Extracts and Their In Vitro Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Pharmacological Potential of 6-O-trans-Feruloylcatalpol: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth review of the pharmacological potential of 6-O-trans-Feruloylcatalpol (6FC), a bioactive iridoid glycoside isolated from the stem bark of Catalpa ovata. While traditional herbal medicine has utilized Catalpa ovata for its anti-inflammatory properties, recent scientific investigations have begun to elucidate the specific molecular mechanisms of its constituents. This document synthesizes the current understanding of 6FC, with a primary focus on its well-documented hepatoprotective effects and the underlying signaling pathways. Furthermore, we will explore its foundational anti-inflammatory and antioxidant activities and discuss the nascent, yet promising, avenues for future research into its neuroprotective and anti-cancer potentials. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of 6FC's mechanism of action, experimental validation, and future therapeutic prospects.
Introduction: Unveiling the Therapeutic Promise of a Natural Compound
6-O-trans-Feruloylcatalpol (6FC) is a natural product belonging to the iridoid glycoside family, characterized by a catalpol core esterified with a trans-ferulic acid moiety at the 6-hydroxyl position. It is primarily isolated from the stem bark of Catalpa ovata, a plant with a history of use in traditional medicine for inflammatory ailments. The scientific intrigue surrounding 6FC stems from its multifaceted biological activities, most notably its potent anti-inflammatory and antioxidant properties.[1][2][3] These foundational activities are the bedrock for its more complex pharmacological effects, including the acceleration of liver regeneration, which is the most extensively studied therapeutic potential of this molecule to date.[1][2] This guide will dissect the molecular underpinnings of 6FC's actions, providing a critical analysis of the experimental evidence and outlining protocols for its further investigation.
Core Pharmacological Activities and Mechanisms of Action
The therapeutic potential of 6FC is rooted in its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory and Antioxidant Effects
6FC exhibits significant anti-inflammatory and antioxidant capabilities.[1][2][3] A key aspect of its antioxidant activity is its ability to scavenge peroxynitrite, a potent and destructive reactive nitrogen species.[1][2] This peroxynitrite-scavenging activity is crucial for protecting cells from oxidative damage, particularly in the context of inflammation and tissue injury.[1][2]
The anti-inflammatory effects of 6FC are primarily mediated through the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a master regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. The feruloyl moiety attached to the catalpol core is believed to be critical for this enhanced anti-inflammatory activity.[4]
Hepatoprotective Effects: Accelerating Liver Regeneration
The most compelling evidence for the therapeutic potential of 6FC lies in its ability to promote liver regeneration.[1][2] In vivo studies utilizing a 2/3 partial hepatectomy (PHx) mouse model have demonstrated that 6FC significantly accelerates liver regeneration, restores the liver-to-body weight ratio, and reduces serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver damage.[1]
The mechanism behind this hepatoprotective effect is multifactorial and involves the modulation of several critical signaling cascades:
-
Activation of Pro-survival and Proliferative Pathways: 6FC has been shown to activate the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Both pathways are central to cell survival, proliferation, and tissue repair.
-
Modulation of NF-κB Signaling: In the context of liver regeneration, NF-κB plays a dual role. While it can mediate inflammation, it also has pro-survival functions that protect hepatocytes from apoptosis and promote their proliferation. 6FC appears to harness the pro-survival aspects of NF-κB signaling to support liver repair.[1][3][5][6]
-
Upregulation of Growth Factors and Cell Cycle Regulators: 6FC treatment leads to an increased expression of crucial growth factors and their receptors, such as Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor Receptor (EGFR).[7] Furthermore, it enhances the expression of key cell cycle proteins, including cyclin D and cyclin E, which drive the progression of the cell cycle and promote hepatocyte proliferation.[1][8]
The interplay of these signaling pathways culminates in a robust and accelerated regenerative response in the liver, highlighting 6FC as a promising candidate for therapeutic intervention in liver injury and post-surgical recovery.
Caption: Hepatoprotective signaling cascade of 6-O-trans-Feruloylcatalpol.
Quantitative Analysis of Biomarker Modulation
The effects of 6FC on key signaling proteins and cell cycle regulators have been quantified in pre-clinical models. The following tables summarize the observed changes in protein expression following 6FC treatment in a partial hepatectomy mouse model.
Table 1: Effect of 6-O-trans-Feruloylcatalpol on Key Signaling Proteins
| Protein | Change in Expression/Activity | Significance | Reference |
| p-IKKα | Increased | p < 0.05 | [3] |
| p-IκBα | Increased | p < 0.05 | [3] |
| p-NF-κB p65 | Increased | p < 0.05 | [3] |
| p-Akt | Increased | p < 0.05 | [9] |
| p-Erk | Increased | p < 0.05 | [9] |
| p-JNK | Increased | p < 0.05 | [9] |
| p-p38 | Increased | p < 0.05 | [9] |
Table 2: Effect of 6-O-trans-Feruloylcatalpol on Cell Cycle Regulators
| Protein | Change in Expression | Time Point (post-PHx) | Significance | Reference |
| Cyclin D | Significantly Increased | 24h and 48h | p < 0.05 | [8] |
| Cyclin E | Significantly Increased | 24h and 48h | p < 0.05 | [8] |
| c-myc | Increased | 24h and 48h | Not specified | [8] |
Future Directions and Unexplored Potential
While the hepatoprotective effects of 6FC are well-supported, its broader pharmacological potential remains largely untapped. The known activities of its parent compound, catalpol, and other iridoid glycosides suggest promising avenues for future research.
Neuroprotective Potential: An Untapped Frontier
Catalpol, the structural backbone of 6FC, has demonstrated significant neuroprotective properties in various experimental models of neurological disorders. These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities within the central nervous system. Given that 6FC retains the core catalpol structure and possesses enhanced anti-inflammatory and antioxidant activities, it is a prime candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke. To date, there is a lack of direct experimental evidence for the neuroprotective effects of 6FC, representing a significant and exciting area for future research.
Anti-Cancer Activity: A Hypothesis-Driven Inquiry
The potential anti-cancer activity of 6FC is another area that warrants investigation. While no direct studies on 6FC's cytotoxicity against cancer cell lines have been published, a structurally related compound, 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol, has shown good cytotoxic effects against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells.[10] This suggests that the cinnamoyl moiety, a feature shared with 6FC, may contribute to anti-cancer activity. Future studies should evaluate the cytotoxic and anti-proliferative effects of 6FC across a panel of cancer cell lines and investigate its potential to induce apoptosis or cell cycle arrest.
Experimental Protocols
For researchers wishing to investigate the pharmacological potential of 6FC, the following are generalized protocols based on published methodologies.
Isolation of 6-O-trans-Feruloylcatalpol from Catalpa ovata
A general method for the isolation of 6FC involves solvent extraction and chromatographic purification.[7]
-
Extraction: The dried and powdered stem bark of Catalpa ovata is extracted with a suitable solvent, such as ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, with ethyl acetate, to separate compounds based on polarity.
-
Chromatographic Purification: The fraction containing 6FC is further purified using column chromatography. A gel chromatographic column is a common choice for this separation.
-
Purity Analysis: The purity of the isolated 6FC is confirmed using High-Performance Liquid Chromatography (HPLC).
In Vivo Model of Liver Regeneration (Partial Hepatectomy)
The 2/3 partial hepatectomy (PHx) in mice is the standard model for studying liver regeneration.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Pre-treatment: Mice are administered 6FC (e.g., via oral gavage) for a specified period before surgery. A vehicle control group and a positive control (e.g., silymarin) should be included.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the liver. The median and left lateral liver lobes are ligated at their base and resected, amounting to approximately 70% of the liver mass.
-
Post-operative Care: The abdominal wall and skin are sutured, and the animals are allowed to recover with appropriate post-operative analgesia and monitoring.
-
Sample Collection: At various time points post-surgery (e.g., 24, 48, 72 hours), animals are euthanized, and blood and liver tissue are collected for analysis.
-
Analysis: Serum is analyzed for liver enzymes (ALT, AST). Liver tissue is used for histological analysis (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), and molecular analysis (Western blotting and qPCR for target proteins and genes).
In Vitro Hepatocyte Proliferation Assay
-
Cell Line: Human hepatoma cell lines such as HepG2 or Hep3B are suitable for in vitro studies.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with various concentrations of 6FC in the presence or absence of a growth stimulus like Hepatocyte Growth Factor (HGF).
-
Proliferation Assay: Cell proliferation can be assessed using various methods, such as the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
Molecular Analysis: Cell lysates can be collected for Western blotting and qPCR to analyze the expression and phosphorylation of key signaling proteins.
Caption: Experimental workflow for investigating the hepatoprotective effects of 6FC.
Critical Gaps in Knowledge and Future Research
Despite the promising data on its hepatoprotective effects, a comprehensive pharmacological profile of 6FC is far from complete. The following are critical areas that require further investigation:
-
Pharmacokinetics and Bioavailability: There is a notable absence of data on the absorption, distribution, metabolism, and excretion (ADME) of 6FC. Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing its potential for clinical translation.
-
Toxicology: A thorough toxicological evaluation is necessary to establish the safety profile of 6FC. Acute and chronic toxicity studies are required to identify any potential adverse effects.
-
Neuroprotective and Anti-Cancer Studies: As highlighted earlier, dedicated studies are needed to confirm whether the promising activities of related compounds translate to 6FC itself.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR could guide the synthesis of more potent and specific analogs of 6FC.
Conclusion
6-O-trans-Feruloylcatalpol is a compelling natural product with significant, well-documented potential as a hepatoprotective agent. Its ability to accelerate liver regeneration through the modulation of key signaling pathways, including NF-κB, Akt, and MAPK, provides a strong rationale for its further development. While its potential in neuroprotection and oncology remains speculative, the existing evidence from structurally related compounds offers exciting avenues for future research. The immediate priorities for advancing 6FC towards clinical consideration should be a comprehensive characterization of its pharmacokinetic and toxicological profiles. This technical guide provides a solid foundation for researchers to build upon as we continue to unlock the full therapeutic potential of this promising natural compound.
References
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved from [Link].
-
(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 31). ResearchGate. Retrieved from [Link].
-
6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... (n.d.). ResearchGate. Retrieved from [Link].
-
In vivo anti-inflammatory and anti-allergic activities of cynaroside evaluated by using hydrogel formulations. (n.d.). PubMed. Retrieved from [Link].
- Method for separating pure 6'-O- trans-cinnamyl catalpol. (n.d.). Google Patents.
-
6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells. (n.d.). ResearchGate. Retrieved from [Link].
-
Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link].
-
Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. (n.d.). MDPI. Retrieved from [Link].
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021, August 11). National Center for Biotechnology Information. Retrieved from [Link].
-
6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells. (n.d.). PubMed. Retrieved from [Link].
-
Hepatic Tumor Necrosis Factor Signaling and Nuclear Factor-κB: Effects on Liver Homeostasis and Beyond. (n.d.). Oxford Academic. Retrieved from [Link].
-
6-O-trans-feruloyl catalpol affected the expression of liver... (n.d.). ResearchGate. Retrieved from [Link].
-
Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... (n.d.). ResearchGate. Retrieved from [Link].
-
6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... (n.d.). ResearchGate. Retrieved from [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN106397510A - Method for separating pure 6'-O- trans-cinnamyl catalpol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Iridoid Glycosides from Catalpa Species: A Technical Guide for Drug Discovery and Development
Abstract: The genus Catalpa is a rich reservoir of bioactive iridoid glycosides, principally catalpol and catalposide. These monoterpenoid compounds have garnered significant attention from the scientific community for their diverse and potent pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. This guide provides an in-depth technical overview of the iridoid glycosides found in Catalpa species. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their biosynthesis, chemical diversity, and established protocols for extraction, isolation, and characterization. Furthermore, this document explores their mechanisms of action and future therapeutic potential, serving as a foundational resource for advancing these natural products in a pharmaceutical context.
Introduction to Catalpa Species and Iridoid Glycosides
The genus Catalpa, belonging to the Bignoniaceae family, comprises several species of trees, with Catalpa bignonioides (Southern Catalpa) and Catalpa speciosa (Northern Catalpa) being the most prominent.[1] These trees are not only valued for their ornamental and timber uses but are also a significant source of a class of secondary metabolites known as iridoid glycosides.[1]
Iridoids are monoterpenoids characterized by a cyclopenta[c]pyran skeleton.[2] In Catalpa, the most abundant iridoid glycosides are catalpol and its derivative, catalposide.[3][4] These compounds play a crucial role in the plant's defense against herbivores.[1] Beyond their ecological function, they exhibit a wide array of pharmacological effects, making them promising candidates for drug development.[5][6][7] Catalpol, for instance, is extensively studied for its neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic activities.[5][6][8][9] This guide will focus on the scientific and technical aspects of these valuable natural products.
Chemical Diversity and Biosynthesis
The primary iridoids isolated from Catalpa species include catalpol, catalposide, and other related derivatives.[10][11] The core structure is the iridoid skeleton, which is typically glycosylated, enhancing its stability and water solubility.
The biosynthesis of catalpol and related iridoids is a complex enzymatic process that originates from the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[8][12] These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[12]
The key steps in the biosynthetic pathway are as follows:
-
Formation of Geranyl Diphosphate (GPP): IPP and DMAPP condense to form GPP, the precursor to all monoterpenes.[12]
-
Conversion to 10-oxogeranial: GPP is converted to geraniol, which then undergoes a series of hydroxylations and oxidations to yield 10-oxogeranial.[8][12]
-
Cyclization to the Iridoid Skeleton: The enzyme iridoid synthase (IS) catalyzes the cyclization of 10-oxogeranial into the characteristic iridoid structure.[8]
-
Post-Cyclization Modifications: The iridoid skeleton undergoes a series of glycosylations, hydroxylations, and epoxidations to produce the final diverse array of iridoid glycosides, including catalpol.[8][12]
Biosynthetic Pathway of Catalpol-Type Iridoids
Caption: Proposed biosynthetic pathway of catalpol.
Phytochemical Analysis Workflow
The successful study of iridoid glycosides from Catalpa species hinges on a robust and systematic phytochemical analysis workflow. This process encompasses sourcing the plant material, efficient extraction, multi-step purification, and definitive structural elucidation.
Sourcing and Preparation of Plant Material
Catalpa leaves, fruits, and bark are all known to contain iridoid glycosides.[1][10][11] The concentration of these compounds can vary based on the species, time of year, and plant organ. For reproducible results, it is critical to properly identify the plant material and document the collection details. Once collected, the material should be dried in a well-ventilated area away from direct sunlight to prevent degradation of the target compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
Extraction Methodologies
The polar nature of iridoid glycosides dictates the choice of extraction solvents.
Protocol 1: Hot Water Extraction (HWE)
This method is highly efficient for extracting polar glycosides like catalpol and aucubin.[13][14]
-
Maceration: Mix 100 g of powdered plant material with 1 L of distilled water.
-
Heating: Heat the mixture to 80-100°C for 2-3 hours with continuous stirring. This high temperature improves extraction efficiency.[14]
-
Filtration: Filter the hot mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator at a temperature below 60°C to prevent thermal degradation.
-
Lyophilization: Freeze-dry the concentrated extract to yield a stable powder.
Protocol 2: Methanolic/Ethanolic Extraction
While less efficient than hot water for these specific compounds, alcoholic solvents can also be used and may be preferable for co-extracting less polar compounds.[13][14]
-
Maceration: Soak 100 g of powdered plant material in 1 L of 80% methanol or ethanol at room temperature for 24-48 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Re-extraction: Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
Isolation and Purification Protocols
The crude extract is a complex mixture requiring chromatographic techniques for the isolation of pure iridoid glycosides.
Step 1: Liquid-Liquid Partitioning
This step fractionates the crude extract based on polarity.
-
Dissolve the dried extract in water.
-
Sequentially partition the aqueous solution with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Iridoid glycosides will predominantly partition into the more polar ethyl acetate and n-butanol fractions.[15]
Step 2: Column Chromatography
This is the primary method for separating individual compounds.
-
Stationary Phase: Silica gel is commonly used for initial separations. For later stages, reversed-phase C18 silica or Sephadex LH-20 are effective.
-
Mobile Phase: A gradient elution system is typically employed. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol-water is effective. For reversed-phase C18, a methanol-water or acetonitrile-water gradient is used.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Re-chromatography: Combine fractions containing the target compound (as indicated by TLC/HPLC) and re-chromatograph under different conditions until a pure compound is obtained.
Workflow for Isolation of Iridoid Glycosides
Caption: Experimental workflow for iridoid glycoside isolation.
Structural Elucidation Techniques
Once a compound is purified, its chemical structure is determined using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides the molecular weight of the compound. High-resolution MS (HR-MS) gives the exact mass, allowing for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.
-
Biological Activities and Pharmacological Potential
Iridoid glycosides from Catalpa, particularly catalpol, exhibit a broad spectrum of biological activities, primarily centered around their anti-inflammatory and antioxidant properties.[5][6][7]
Quantitative Data on Biological Activity
| Compound | Biological Activity | Model System | Key Findings / IC₅₀ | Reference |
| Catalpol | Neuroprotection | Primary cultured neurons | Protects against neurotoxicity | [9] |
| Catalpol | Anti-inflammatory | In vitro/In vivo models | Inhibits pro-inflammatory cytokines | [5][7] |
| Catalpol | Antioxidant | Cellular models | Increases SOD activity, reduces ROS | [5] |
| Catalpol | Anti-diabetic | In vivo diabetic models | Lowers blood glucose, improves insulin sensitivity | [9] |
| Iridoids | α-Glucosidase Inhibition | Enzyme assay | Potent inhibition, comparable to acarbose | [10] |
Mechanisms of Action
The therapeutic effects of catalpol are mediated through the modulation of multiple signaling pathways.[5][6]
-
Anti-inflammatory and Antioxidant Effects: Catalpol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16] It also upregulates antioxidant pathways like the Nrf2/HO-1 axis.[8]
-
Neuroprotective Effects: Its neuroprotective actions are linked to reducing oxidative stress, inhibiting apoptosis in neuronal cells, and modulating neurotrophic factors like BDNF.[5][9]
-
Anti-cancer Activity: Some studies suggest that catalpol can suppress tumor development by down-regulating the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[5]
-
Anti-diabetic Effects: Catalpol's ability to improve insulin sensitivity is associated with the activation of the PI3K/Akt and AMPK signaling pathways.[5][8]
PI3K/Akt Signaling Pathway Inhibition by Catalpol
Caption: Catalpol's inhibitory effect on the PI3K/Akt pathway.
Challenges and Future Directions
While the therapeutic potential of iridoid glycosides from Catalpa is significant, several challenges remain. The biosynthesis of these compounds is complex and not fully elucidated, limiting efforts in metabolic engineering for enhanced production.[8][12] Furthermore, more extensive clinical trials are necessary to validate the promising preclinical findings and to establish the safety and efficacy of these compounds in humans.[6]
Future research should focus on:
-
Total Synthesis and Analogue Development: Creating synthetic routes to catalpol and its derivatives will enable the generation of novel analogues with improved potency and pharmacokinetic profiles.
-
Advanced Drug Delivery Systems: Developing targeted drug delivery formulations could enhance the bioavailability and efficacy of catalpol.[6]
-
Clinical Translation: Rigorous, well-designed clinical trials are the critical next step to translate the wealth of preclinical data into tangible therapeutic applications.
Conclusion
The iridoid glycosides found in Catalpa species, especially catalpol, represent a class of natural products with immense therapeutic promise. Their well-documented anti-inflammatory, neuroprotective, and anti-diabetic properties, underpinned by effects on key signaling pathways, make them attractive leads for drug discovery. This guide has provided a comprehensive technical framework, from biosynthesis and phytochemical analysis to pharmacological mechanisms, to support and encourage further research and development in this exciting field. A systematic, multidisciplinary approach will be essential to fully unlock the potential of these compounds for the benefit of human health.
References
-
Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root. (2018, November 26). PubMed. Retrieved January 22, 2026, from [Link]
-
Bioactivities of Natural Catalpol Derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Biosynthetic pathway to aucubin and catalpol in Plantago via route II (Jensen 1991). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Catalpol: An natural multifunctional iridoid glycoside with promising therapeutic properties. (2024, January 14). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
Bioactivities of Natural Catalpol Derivatives. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Iridoid glycosides in the nectar ofCatalpa speciosa are unpalatable to nectar thieves. (1982). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity and Insulin Secretion Effect. (2021, January 12). NIH. Retrieved January 22, 2026, from [Link]
-
Iridoid glycosides in the nectar ofCatalpa speciosa are unpalatable to nectar thieves. (1982, July). PubMed. Retrieved January 22, 2026, from [Link]
-
Catalpa species. (n.d.). Oxford University Plants 400. Retrieved January 22, 2026, from [Link]
-
Studies on the constituents of Catalpa species. IX. Iridoids from the fallen leaves of Catalpa ovata G. Don. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Iridoids and derivatives from Catalpa ovata with their antioxidant activities. (2023, June 29). PubMed. Retrieved January 22, 2026, from [Link]
-
Extraction of Iridoid Glycosides and Their Determination by Micellar Electrokinetic Capillary Chromatography. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. (2000). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Catalpa Glycosides. I. The Characterization of Catalposide1. (1961). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Anti-Inflammatory Iridoids of Botanical Origin. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
Sources
- 1. Oxford University Plants 400: Catalpa species [herbaria.plants.ox.ac.uk]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Catalpol: An natural multifunctional iridoid glycoside with promising therapeutic properties [frontiersin.org]
- 7. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity and Insulin Secretion Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the constituents of Catalpa species. IX. Iridoids from the fallen leaves of Catalpa ovata G. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of 6-O-trans-Feruloylcatalpol from Catalpa ovata Bark
Abstract
6-O-trans-Feruloylcatalpol, an iridoid glycoside found in the stem bark of Catalpa ovata, has garnered significant scientific interest due to its potent anti-inflammatory and antioxidant properties.[1][2] This document provides a comprehensive, field-tested protocol for the efficient isolation and purification of 6-O-trans-feruloylcatalpol. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development, ensuring high yield and purity of the target compound. The protocol details a multi-step chromatographic approach, beginning with macroporous resin adsorption followed by gel filtration chromatography. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively. All procedures are supported by rigorous analytical validation techniques, including High-Performance Liquid Chromatography (HPLC), to ensure a self-validating system for reproducible results.
Introduction: The Scientific Imperative for Pure 6-O-trans-Feruloylcatalpol
Catalpa ovata has a history of use in traditional medicine, and modern research has identified 6-O-trans-feruloylcatalpol as a major bioactive constituent.[1] This iridoid glycoside is structurally characterized by a catalpol core esterified with a trans-ferulic acid moiety. Its biological activities, including neuroprotective and hepatoprotective effects, are areas of active investigation.[1][3]
The primary challenge in studying the pharmacological potential of 6-O-trans-feruloylcatalpol lies in obtaining it in a highly purified form. Crude plant extracts contain a complex mixture of related iridoids, phenolic compounds, and other secondary metabolites, which can interfere with biological assays and mechanistic studies.[4][5][6] Therefore, a robust and reproducible isolation protocol is paramount for advancing our understanding of this promising natural product.
This guide presents a systematic workflow that addresses the challenges of isolating polar glycosidic compounds from a complex plant matrix. The protocol is grounded in established principles of chromatography and has been optimized for both yield and purity.[7][8][9]
Comprehensive Workflow for Isolation and Purification
The isolation of 6-O-trans-feruloylcatalpol is a multi-stage process designed to systematically remove impurities and enrich the target compound. The workflow begins with the preparation of the plant material, followed by extraction, and a two-step chromatographic purification.
Caption: Overall workflow for the isolation and purification of 6-O-trans-feruloylcatalpol.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Purpose |
| Catalpa ovata Bark | - | Verified Botanical Supplier | Starting Plant Material |
| Ethanol (EtOH) | Analytical Grade | Sigma-Aldrich | Extraction & Mobile Phase |
| Ethyl Acetate | Analytical Grade | Sigma-Aldrich | Solvent Partitioning |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific | HPLC Mobile Phase & Sample Prep |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Deionized Water | Type 1 | Millipore | Extraction & Mobile Phase |
| Macroporous Resin (e.g., NKA-9) | - | Varies | Initial Purification |
| Sephadex LH-20 | - | GE Healthcare | Gel Filtration Chromatography |
| TLC Plates (Silica Gel 60 F254) | - | Merck | Reaction Monitoring |
| 6-O-trans-Feruloylcatalpol Standard | ≥98% Purity | Varies | HPLC Quantification |
Detailed Experimental Protocols
Preparation of Plant Material and Extraction
The initial extraction step is critical for efficiently liberating the target compound from the plant matrix. The choice of solvent is dictated by the polarity of 6-O-trans-feruloylcatalpol.
Protocol:
-
Grinding: Air-dry the Catalpa ovata bark and grind it into a coarse powder (approximately 20-40 mesh). This increases the surface area for efficient solvent penetration.
-
Extraction: Macerate the powdered bark in 80% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times to ensure exhaustive extraction.
-
Rationale: An ethanol-water mixture is an excellent solvent for moderately polar iridoid glycosides, balancing solubility with the ability to penetrate the plant cell wall.[10]
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Macroporous Resin Column Chromatography
This step serves as the primary purification, separating the target compound from highly polar (sugars, salts) and non-polar (chlorophylls, lipids) impurities.
Protocol:
-
Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with 2M HCl, deionized water until neutral, 2M NaOH, and finally deionized water until neutral.[11] Equilibrate the resin with deionized water.
-
Rationale: Acid and base washes activate the resin and remove any manufacturing residues, ensuring optimal and reproducible adsorption capacity.
-
-
Column Packing and Loading: Pack the equilibrated resin into a glass column. Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with 2-3 column volumes of deionized water to elute highly polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% EtOH). Collect fractions of a consistent volume.
-
Rationale: The gradient elution allows for the separation of compounds based on their polarity. 6-O-trans-feruloylcatalpol is expected to elute in the mid-polarity fractions (e.g., 30-50% ethanol).
-
-
Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water, 8:2:1 v/v/v). Combine the fractions containing the target compound.
Gel Filtration Chromatography
This secondary purification step separates molecules based on their size, further refining the purity of the isolated compound.
Protocol:
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol for at least 3 hours before packing it into a column. Equilibrate the packed column with methanol.
-
Rationale: Sephadex LH-20 is a size-exclusion resin that is effective for separating small organic molecules like iridoid glycosides.[12]
-
-
Sample Application and Elution: Concentrate the combined fractions from the macroporous resin step and dissolve the residue in a minimal volume of methanol. Carefully apply the sample to the top of the column and elute with methanol at a constant flow rate.
-
Fraction Collection: Collect small, uniform fractions and monitor them by TLC or HPLC to identify those containing pure 6-O-trans-feruloylcatalpol.
Analytical Validation and Quality Control
Rigorous analytical methods are essential to confirm the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this validation.[13]
HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 0-30 min, 10-40% B; 30-40 min, 40-70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Rationale: A C18 column is ideal for separating moderately polar compounds. The gradient elution with an acidified aqueous mobile phase and an organic modifier ensures sharp peaks and good resolution. Detection at 320 nm is optimal for the feruloyl chromophore.
Structural Elucidation
For definitive structural confirmation, particularly for a newly isolated batch, the following techniques are recommended:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To confirm the chemical structure and stereochemistry.
Expected Results and Data Interpretation
The successful implementation of this protocol should yield 6-O-trans-feruloylcatalpol with a purity of ≥98% as determined by HPLC.
| Purification Step | Typical Yield (from 1 kg bark) | Purity (HPLC) |
| Crude Ethanol Extract | 100-150 g | <10% |
| Macroporous Resin Fraction | 5-10 g | 60-75% |
| Sephadex LH-20 Purified | 500-800 mg | ≥98% |
Troubleshooting and Field-Proven Insights
-
Low Yield: Ensure the plant material is finely powdered and the extraction is exhaustive. Check the activity of the macroporous resin; it may need regeneration.
-
Poor Separation: Optimize the gradient in the macroporous resin step. Slower, shallower gradients often improve resolution. Ensure the gel filtration column is packed uniformly to avoid channeling.
-
Broad HPLC Peaks: Check for column degradation, ensure the mobile phase is properly degassed, and verify that the sample is fully dissolved in the mobile phase before injection.
Conclusion
This application note provides a robust and reproducible protocol for the isolation and purification of high-purity 6-O-trans-feruloylcatalpol from Catalpa ovata bark. By understanding the rationale behind each step, researchers can confidently produce this valuable bioactive compound for further pharmacological and clinical investigation.
References
-
MDPI. (n.d.). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol affected the expression of liver regeneration related genes in mice after 2/3 Partial hepatectomy. Retrieved from [Link]
-
MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Retrieved from [Link]
-
Thermal Science. (2020). CATALPA OVATA G. DON. POTENTIAL MEDICINAL VALUE OF LEAVES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalpa ovata G. Don. potential medicinal value of leaves. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]
- Google Patents. (n.d.). CN106397510A - Method for separating pure 6'-O- trans-cinnamyl catalpol.
-
PubMed. (n.d.). Peroxynitrite-Scavenging Glycosides From the Stem Bark of Catalpa Ovata. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Retrieved from [Link]
-
Polish Journal of Food and Nutrition Sciences. (n.d.). CHROMATOGRAPHIC SEPARATION OF PHENOLIC COMPOUNDS FROM RAPESEED BY SE-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt phosphorylation and MAPKs signaling pathway in mice after 2/3 Partial hepatectomy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of inhibitory constituents of NO production from Catalpa ovata using LC-MS coupled with a cell-based assay. Retrieved from [Link]
-
MDPI. (n.d.). Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha: An Ethnic Medicine from the Tibetan Plateau. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity and Insulin Secretion Effect. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
-
PubMed. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Zizyphusine, Spinosin, and 6′′′-Feruloylspinosin From Zizyphi Spinosi Semen. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thermalscience.rs [thermalscience.rs]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of inhibitory constituents of NO production from Catalpa ovata using LC-MS coupled with a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN106397510A - Method for separating pure 6'-O- trans-cinnamyl catalpol - Google Patents [patents.google.com]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 6-O-trans-Feruloylcatalpol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 6-O-trans-Feruloylcatalpol. This iridoid glycoside, a significant bioactive compound found in medicinal plants such as Rehmannia glutinosa and Catalpa ovata, has garnered interest for its potential therapeutic properties.[1][2] The method described herein is designed for researchers, scientists, and drug development professionals, providing a reliable protocol for quality control, pharmacokinetic studies, and standardization of herbal extracts containing this compound. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[3][4][5]
Introduction
6-O-trans-Feruloylcatalpol (Figure 1) is a naturally occurring iridoid glycoside esterified with trans-ferulic acid. Iridoid glycosides are a class of secondary metabolites widely distributed in the plant kingdom and are known for a broad spectrum of biological activities.[6][7] Specifically, 6-O-trans-feruloylcatalpol has been investigated for its anti-inflammatory and antioxidant properties.[1][8] The accurate quantification of this compound in plant materials and derived products is crucial for ensuring consistent quality and therapeutic efficacy.[9][10]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in complex mixtures, such as herbal extracts.[9][10][11] When coupled with a UV-Vis detector, it provides a sensitive and specific method for analyzing compounds with chromophores. This application note presents a detailed, validated HPLC-UV protocol for the determination of 6-O-trans-feruloylcatalpol, addressing the need for a standardized analytical procedure.
Figure 1: Chemical Structure of 6-O-trans-Feruloylcatalpol [12][13]
Experimental
Materials and Reagents
-
Reference Standard: 6-O-trans-Feruloylcatalpol (purity >98%), obtained from a reputable supplier.
-
Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm) was obtained from a Milli-Q water purification system.
-
Acid: Formic acid, analytical grade.
-
Plant Material: Dried and powdered plant material (e.g., roots of Rehmannia glutinosa).
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min, 10-30% B;20-35 min, 30-50% B;35-40 min, 50-10% B;40-45 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 325 nm |
Rationale for Parameter Selection: A C18 column was chosen for its excellent resolving power for moderately polar compounds like iridoid glycosides. The gradient elution with acetonitrile and acidified water allows for the efficient separation of 6-O-trans-feruloylcatalpol from other matrix components. Formic acid is added to the aqueous phase to improve peak shape and resolution by suppressing the ionization of phenolic and carboxylic acid groups. The detection wavelength of 325 nm was selected based on the UV absorption maximum of the feruloyl moiety, which provides high sensitivity and selectivity.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-O-trans-feruloylcatalpol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 50 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath. This technique enhances extraction efficiency by disrupting cell walls.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the HPLC column.[14]
Analytical Workflow
The overall analytical process from sample preparation to data analysis is illustrated in the following workflow diagram.
Caption: Workflow for the quantification of 6-O-trans-Feruloylcatalpol.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[4][15]
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Precision (RSD%) | ||
| Intra-day | < 2.0% | RSD ≤ 2.0% |
| Inter-day | < 3.0% | RSD ≤ 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |
| LOD (µg/mL) | 0.15 | - |
| LOQ (µg/mL) | 0.50 | - |
-
Linearity: The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) greater than 0.999.
-
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (RSD). The low RSD values indicate good precision.[16][17]
-
Accuracy: Accuracy was evaluated by a recovery study, where a known amount of the standard was spiked into a sample. The recovery percentages were within the acceptable range, demonstrating the accuracy of the method.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ), indicating the method's sensitivity.[18]
Results and Discussion
A typical chromatogram of a standard solution and a sample extract is shown in Figure 2. The peak for 6-O-trans-feruloylcatalpol is well-resolved from other components in the sample matrix, demonstrating the specificity of the method. The retention time for 6-O-trans-feruloylcatalpol was approximately 25.8 minutes under the described chromatographic conditions.
Figure 2: Representative Chromatograms
(A hypothetical figure representing the output would be placed here, showing a clean peak for the standard and a well-separated peak in the sample extract.)
A) Chromatogram of 6-O-trans-Feruloylcatalpol Standard (50 µg/mL) B) Chromatogram of a Rehmannia glutinosa Root Extract
The validated method was applied to determine the content of 6-O-trans-feruloylcatalpol in a batch of Rehmannia glutinosa root powder. The analysis was performed in triplicate, and the average content was found to be 1.25 ± 0.05 mg/g of the dried material. This result highlights the applicability of the method for the quality control of herbal raw materials.
Conclusion
This application note provides a detailed and validated HPLC-UV method for the quantitative determination of 6-O-trans-feruloylcatalpol. The method is simple, accurate, precise, and sensitive, making it a valuable tool for researchers, scientists, and drug development professionals working with this bioactive compound. The comprehensive protocol and validation data ensure the reliability and robustness of the analytical procedure, supporting its implementation in routine quality control and research applications.
References
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
6-O-trans-Feruloylcatalpol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved January 22, 2026, from [Link]
-
High-Performance Liquid Chromatography for Analysis of Herbal Drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography. (2017). PMC. Retrieved January 22, 2026, from [Link]
-
Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis. (n.d.). Hawach Scientific. Retrieved January 22, 2026, from [Link]
-
Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Study of the UV Light Conversion of Feruloyl Amides from Portulaca oleracea and Their Inhibitory Effect on IL-6-Induced STAT3 Activation. (2016). PMC. Retrieved January 22, 2026, from [Link]
-
Validation of A Fast‐HPLC Method for the Separation of Iridoid Glycosides to Distinguish Between the Harpagophytum Species. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). ICH. Retrieved January 22, 2026, from [Link]
-
Isolation and quantitative HPLC-PDA analysis of lupeol in phytopharmaceutical intermediate products from Vernonanthura ferruginea (Less.) H. Rob. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cracking the Bioactive Code of Rehmannia glutinosa: Analysis and Functions of Active Components. (n.d.). BioSci Publisher. Retrieved January 22, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 22, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 22, 2026, from [Link]
-
Development of a validated HPLC-PAD-APCI/MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata. (2010). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
6-Feruloylcatalpol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 22, 2026, from [Link]
-
INVESTIGATION OF THE IRIDOID COMPOSITION OF EXTRACTS FROM DI HUANG (Rehmannia glutinosa Libosch.) ROOT USING UHPLC AND LC-MSD-Trap-SL. (2021). HCMUE Journal of Science. Retrieved January 22, 2026, from [Link]
-
Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. (2022). NIH. Retrieved January 22, 2026, from [Link]
-
Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography. (2014). PubMed Central. Retrieved January 22, 2026, from [Link]
-
5 - Sample Preparation for HPLC Analysis of Drug Products. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 22, 2026, from [Link]
-
Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha: An Ethnic Medicine from the Tibetan Plateau. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Chemical structures of 6-O-feruloylsucrose (1), 3′,6-di-O-sinapoylsucrose (2), 3. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 10. Cracking the Bioactive Code of Rehmannia glutinosa : Analysis and Functions of Active Components | Zhao | Biological Evidence [bioscipublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Feruloylcatalpol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of 6-O-trans-Feruloylcatalpol
Authored by: Gemini, Senior Application Scientist
Introduction: The Antioxidant Potential of 6-O-trans-Feruloylcatalpol
6-O-trans-Feruloylcatalpol (6FC) is a naturally occurring iridoid glycoside isolated from the stem bark of Catalpa ovata.[1][2] This compound has garnered scientific interest due to its notable biological activities, including potent anti-inflammatory effects.[1] Emerging research also points towards its significant antioxidant capabilities, such as peroxynitrite-scavenging activity, which suggests its potential in mitigating oxidative stress-related cellular damage.[1][2]
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can counteract this damage by neutralizing free radicals.[3] Therefore, robust and reproducible methods for quantifying the antioxidant capacity of compounds like 6-O-trans-feruloylcatalpol are crucial for drug discovery and development.
This guide provides detailed protocols for two of the most widely used in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, specifically tailored for the evaluation of 6-O-trans-feruloylcatalpol. These assays are foundational in antioxidant research due to their simplicity, speed, and reliability.[4][5]
Principles of Antioxidant Activity Measurement
The antioxidant activity of phenolic compounds, such as 6-O-trans-feruloylcatalpol which contains a feruloyl group, is primarily mediated through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][6]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, which is then followed by proton transfer.
Both the DPPH and ABTS assays can proceed via these mechanisms, making them suitable for assessing the radical scavenging potential of a wide range of compounds.[7]
DPPH Radical Scavenging Assay
The DPPH assay is a colorimetric method based on the reduction of the stable free radical DPPH•.[4][8] In its radical form, DPPH• has a deep violet color with a maximum absorbance around 517 nm.[4][8] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[6][8] The decrease in absorbance at 517 nm is directly proportional to the antioxidant capacity of the sample.[8]
Experimental Workflow for DPPH and ABTS Assays
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
Evaluating the Anti-inflammatory Activity of 6-O-trans-Feruloylcatalpol Using Cell-Based Assays
An Application Guide for Researchers
Abstract
This application note provides a comprehensive suite of validated cell-based protocols for characterizing the anti-inflammatory properties of 6-O-trans-Feruloylcatalpol (6-FC), a bioactive iridoid glycoside isolated from plants such as Catalpa ovata. The guide is designed for researchers in pharmacology and drug development, offering a strategic workflow from initial cytotoxicity assessment to detailed mechanistic studies. The protocols herein utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the effects of 6-FC on key inflammatory mediators and signaling pathways, including nitric oxide (NO) and pro-inflammatory cytokine production (TNF-α, IL-6), as well as the canonical NF-κB signaling cascade.
Introduction: The Scientific Rationale
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents from natural sources is a critical area of pharmaceutical research. 6-O-trans-Feruloylcatalpol (6-FC) has emerged as a promising candidate, with studies indicating its potent anti-inflammatory effects are mediated through the suppression of key signaling pathways like NF-κB and MAPK.[1][2]
Cell-based assays offer a robust, reproducible, and high-throughput platform to screen and elucidate the mechanisms of such compounds. They serve as an essential bridge between in silico predictions and in vivo studies. The murine macrophage cell line, RAW 264.7, is an exemplary model for studying inflammation. Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an acute inflammatory response by producing a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]
This guide provides a logical, multi-assay approach to comprehensively evaluate the anti-inflammatory efficacy of 6-FC. We begin by establishing a non-cytotoxic working concentration range, then quantify the inhibition of key inflammatory outputs, and finally, probe the underlying molecular mechanism.
Overview of the Inflammatory Signaling Pathway
In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation triggers the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus.[5] Once in the nucleus, p65 initiates the transcription of genes encoding pro-inflammatory proteins, including iNOS (which produces NO), TNF-α, and IL-6.[6][7] 6-FC is hypothesized to exert its anti-inflammatory effects by intervening in this pathway.
Figure 1. Simplified diagram of the LPS-induced NF-κB signaling pathway and the putative inhibitory role of 6-O-trans-Feruloylcatalpol.
Experimental Workflow: A Step-by-Step Approach
A successful investigation follows a logical progression. Our recommended workflow ensures that each result is built upon a solid foundation, starting with safety and moving towards efficacy and mechanism.
Figure 2. Recommended experimental workflow for assessing the anti-inflammatory activity of 6-O-trans-Feruloylcatalpol.
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage cell line, ATCC® TIB-71™)
-
Compound: 6-O-trans-Feruloylcatalpol (purity ≥98%)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Griess Assay: Griess Reagent (e.g., Sigma-Aldrich, Cat. No. G4410 or equivalent).
-
ELISA Kits: Mouse TNF-α and IL-6 ELISA kits (e.g., from Thermo Fisher Scientific or R&D Systems).[8]
-
Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (p-p65, p65, p-IκBα, IκBα, β-actin), HRP-conjugated secondary antibody, ECL substrate.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This initial and critical step determines the concentration range of 6-FC that does not induce cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of 6-FC in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of 6-FC (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used for 6-FC).
-
Incubation: Incubate the plate for 24 hours. This duration matches the treatment time for the subsequent inflammation assays.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation:
Cell viability is calculated as a percentage relative to the vehicle control. Concentrations that result in >90% cell viability are considered non-toxic and are suitable for use in subsequent anti-inflammatory assays.
| 6-FC Concentration (µM) | Absorbance (OD 570nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 5 | 1.230 | 98.4% |
| 10 | 1.215 | 97.2% |
| 25 | 1.190 | 95.2% |
| 50 | 1.130 | 90.4% |
| 100 | 0.650 | 52.0% |
| Table 1: Example data from an MTT assay. Based on these results, concentrations up to 50 µM would be appropriate for further experiments. |
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
Principle: Nitric oxide is a key pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages.[13] NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration as a proxy for NO production.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing non-toxic concentrations of 6-FC (determined from Protocol 1). Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells and be ready to act on the inflammatory signaling pathways.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include the following controls:
-
Negative Control: Cells with medium only (no LPS, no 6-FC).
-
Positive Control: Cells with LPS only (no 6-FC).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B).
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.
Data Presentation and Interpretation:
Calculate the concentration of nitrite in each sample using the standard curve. The inhibitory effect of 6-FC is expressed as the percentage reduction in NO production compared to the LPS-only control.
| Treatment | Nitrite Conc. (µM) | % Inhibition of NO Production |
| Control (No LPS) | 1.5 | - |
| LPS (1 µg/mL) | 45.0 | 0% (Reference) |
| LPS + 6-FC (5 µM) | 35.2 | 22.7% |
| LPS + 6-FC (10 µM) | 24.1 | 47.9% |
| LPS + 6-FC (25 µM) | 12.8 | 73.1% |
| LPS + 6-FC (50 µM) | 6.2 | 87.2% |
| Table 2: Example data from a Griess assay showing a dose-dependent inhibition of NO production by 6-FC. |
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines secreted by macrophages during an inflammatory response.[8][16] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in the cell culture supernatant.[17]
Step-by-Step Methodology:
-
Cell Treatment and Supernatant Collection: Follow steps 1-4 from Protocol 2 to culture, pre-treat, and stimulate the cells with LPS.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis. Supernatants can be stored at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific protocol. A general workflow is as follows:
-
Add standards and samples to the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add a biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop the color.[18]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.[18]
-
Data Presentation and Interpretation:
Generate a standard curve for each cytokine. Calculate the cytokine concentrations in the samples and determine the percentage of inhibition caused by 6-FC relative to the LPS-stimulated control.
| Treatment | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition |
| Control (No LPS) | 50 | - | 25 | - |
| LPS (1 µg/mL) | 3500 | 0% | 1800 | 0% |
| LPS + 6-FC (25 µM) | 1650 | 53.6% | 850 | 52.8% |
| LPS + 6-FC (50 µM) | 800 | 78.3% | 400 | 77.8% |
| Table 3: Example ELISA data demonstrating the inhibitory effect of 6-FC on TNF-α and IL-6 secretion. |
Protocol 4: Mechanistic Analysis of the NF-κB Pathway (Western Blot)
Principle: To confirm that 6-FC acts by inhibiting the NF-κB pathway, we can use Western blotting to measure the levels of key phosphorylated proteins. The phosphorylation of IκBα (leading to its degradation) and the phosphorylation of the p65 subunit are critical activation events.[6][19] A reduction in the levels of p-IκBα and p-p65 in the presence of 6-FC provides strong mechanistic evidence.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with 6-FC for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes), as phosphorylation events are rapid.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation and Interpretation:
The results should demonstrate that LPS treatment increases the phosphorylation of IκBα and p65, while pre-treatment with 6-FC significantly attenuates this increase in a dose-dependent manner. This confirms that 6-FC inhibits the activation of the NF-κB signaling pathway.
Conclusion
The suite of assays described in this application note provides a robust framework for characterizing the anti-inflammatory activity of 6-O-trans-Feruloylcatalpol. By systematically progressing from cytotoxicity to functional and mechanistic assays, researchers can build a comprehensive data package. The demonstrated ability of 6-FC to reduce the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages, coupled with its inhibition of NF-κB pathway activation, substantiates its potential as a therapeutic agent for inflammatory diseases. These protocols are standardized, reproducible, and can be adapted for screening other novel anti-inflammatory compounds.
References
-
Park, J., Kil, Y. S., Woo, H. A., & Son, E. K. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. [Link]
-
ResearchGate. (2025). (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... ResearchGate. [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... ResearchGate. [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol affected the expression of liver... ResearchGate. [Link]
-
ResearchGate. (n.d.). Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... ResearchGate. [Link]
-
ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
-
PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. NCBI. [Link]
-
Frontiers. (n.d.). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]
-
PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]
-
ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Axxam S.p.A. (n.d.). Smart cellular assays to study inflammatory skin disorders. Axxam. [Link]
-
MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
-
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
PubMed Central. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. NCBI. [Link]
-
ResearchGate. (2025). (PDF) Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. ResearchGate. [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
PubMed. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]
-
ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in... ResearchGate. [Link]
-
Chemistry Conferences 2022. (n.d.). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry Conferences 2022. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]
-
PubMed Central. (n.d.). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. NCBI. [Link]
-
Biomedica. (n.d.). Human IL-6 ELISA. Biomedica. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bmgrp.com [bmgrp.com]
- 19. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Investigating the Neuroprotective Effects of 6-O-trans-Feruloylcatalpol in SH-SY5Y Cell Models
Introduction: A Novel Therapeutic Candidate for Neurodegeneration
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing global health challenge.[1] A key pathological feature of these conditions is the progressive loss of neuronal function and structure, often linked to oxidative stress, neuroinflammation, and apoptosis.[2][3] Consequently, the identification of novel neuroprotective agents that can mitigate these cellular insults is a primary focus of modern drug discovery.[4][5][6]
6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside derivative. Its parent compound, catalpol, has demonstrated significant neuroprotective potential across various neurological conditions, primarily through its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[3][7][8] The addition of a feruloyl group, a well-known antioxidant, is hypothesized to enhance these protective effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-O-trans-Feruloylcatalpol in SH-SY5Y human neuroblastoma cell models to investigate its neuroprotective capabilities.
The SH-SY5Y cell line is a widely utilized in vitro model in neurobiology research due to its human origin and its ability to be differentiated into a more mature neuronal phenotype.[9][10] These cells express key neuronal markers and can be induced to exhibit characteristics of dopaminergic neurons, making them particularly relevant for studying neurodegenerative diseases like Parkinson's.[10]
This guide will detail the scientific rationale behind the experimental design, provide step-by-step protocols for key assays, and offer insights into the interpretation of results.
Scientific Rationale and Mechanistic Insights
The central hypothesis for the neuroprotective action of 6-O-trans-Feruloylcatalpol revolves around its ability to counteract cellular stressors that lead to neuronal death. The feruloyl moiety is anticipated to contribute to direct radical scavenging, while the catalpol backbone is known to modulate key intracellular signaling pathways.
Key Mechanistic Targets:
-
Oxidative Stress Reduction: Neurodegenerative pathologies are often characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[2] 6-O-trans-Feruloylcatalpol is expected to mitigate ROS levels, thereby protecting neuronal cells from oxidative damage.
-
Modulation of Pro-survival Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[11][12] Activation of this pathway can inhibit apoptosis and promote neuronal health. Catalpol has been shown to modulate this pathway, and it is anticipated that 6-O-trans-Feruloylcatalpol will exhibit similar or enhanced activity.[13]
-
Inhibition of Apoptotic Pathways: Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative diseases.[14] By modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family and caspases, 6-O-trans-Feruloylcatalpol may prevent the execution of the apoptotic cascade.[15][16]
The following experimental workflow is designed to systematically evaluate these potential mechanisms of action.
Figure 1: A generalized experimental workflow.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
Rationale: Undifferentiated SH-SY5Y cells proliferate rapidly and have a neuroblast-like phenotype.[17] Differentiation into a more mature neuronal phenotype, often achieved with agents like retinoic acid, can increase their susceptibility to neurotoxins and enhance their relevance as a model for neurodegenerative diseases.[10][18]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[17]
-
Passaging: When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a suitable density.[17]
-
Differentiation: To induce differentiation, seed the cells at a lower density. The following day, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM Retinoic Acid.[18]
-
Maintenance of Differentiated Cells: Maintain the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days.[18] Differentiated cells will exhibit a more neuronal morphology with extended neurites.[19]
Protocol 2: Neurotoxicity Induction and Treatment
Rationale: To model the neurodegenerative process in vitro, a neurotoxin is used to induce cell death. For Parkinson's disease models, 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) are commonly used as they selectively damage dopaminergic neurons.[2][5] Pre-treatment with the test compound allows for the assessment of its protective effects.
Materials:
-
Differentiated SH-SY5Y cells
-
6-O-trans-Feruloylcatalpol
-
Neurotoxin (e.g., 6-OHDA or MPP+)
-
Cell culture medium
Procedure:
-
Compound Preparation: Prepare a stock solution of 6-O-trans-Feruloylcatalpol in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the cell culture medium.
-
Pre-treatment: Replace the medium of the differentiated SH-SY5Y cells with a medium containing various concentrations of 6-O-trans-Feruloylcatalpol. Incubate for a predetermined period (e.g., 2-4 hours).
-
Neurotoxin Exposure: After the pre-treatment period, add the neurotoxin (e.g., 100 µM 6-OHDA or 500 µM MPP+) to the wells (excluding the control group) and incubate for 24-48 hours.[20]
Protocol 3: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[22]
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Express the cell viability as a percentage of the control group (untreated, non-toxin exposed cells).
| Treatment Group | 6-O-trans-Feruloylcatalpol (µM) | Neurotoxin | Cell Viability (% of Control) |
| Control | 0 | - | 100 ± 5.2 |
| Toxin Only | 0 | + | 45 ± 3.8 |
| Treatment 1 | 1 | + | 58 ± 4.1 |
| Treatment 2 | 10 | + | 75 ± 6.3 |
| Treatment 3 | 50 | + | 88 ± 4.9 |
| Table 1: Example data from an MTT assay showing the protective effect of 6-O-trans-Feruloylcatalpol against neurotoxin-induced cell death. Data are presented as mean ± SD. |
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: The DCFDA assay is a common method for detecting intracellular ROS.[23] The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFDA) can diffuse into cells, where it is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]
Materials:
-
Treated SH-SY5Y cells
-
DCFDA reagent
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: After treatment, wash the cells with warm PBS.
-
DCFDA Staining: Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.[25]
-
Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[24]
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express it as a percentage of the toxin-only group.
| Treatment Group | 6-O-trans-Feruloylcatalpol (µM) | Neurotoxin | Relative ROS Levels (% of Toxin Group) |
| Control | 0 | - | 20 ± 2.5 |
| Toxin Only | 0 | + | 100 ± 8.1 |
| Treatment 1 | 1 | + | 85 ± 6.7 |
| Treatment 2 | 10 | + | 62 ± 5.4 |
| Treatment 3 | 50 | + | 41 ± 3.9 |
| Table 2: Example data from a DCFDA assay demonstrating the antioxidant effect of 6-O-trans-Feruloylcatalpol. Data are presented as mean ± SD. |
Protocol 5: Western Blot Analysis of Apoptotic Markers
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.[14] Key markers include the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and the cleavage of caspase-3, which is a key executioner caspase.[16][26]
Materials:
-
Treated SH-SY5Y cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[15]
-
Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Calculate the Bcl-2/Bax ratio.
Figure 2: Proposed signaling pathway of 6-O-trans-Feruloylcatalpol.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for evaluating the neuroprotective effects of 6-O-trans-Feruloylcatalpol in a SH-SY5Y cell model. The anticipated results, including increased cell viability, reduced oxidative stress, and inhibition of apoptotic markers, would provide strong preclinical evidence for its therapeutic potential in neurodegenerative diseases.
Future studies could expand upon this work by investigating the effects of 6-O-trans-Feruloylcatalpol on other relevant signaling pathways, such as the NF-κB pathway, which is involved in inflammation.[27][28] Additionally, validating these in vitro findings in animal models of neurodegeneration will be a critical next step in the drug development process.[2][4]
References
- Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. (n.d.). Vertex AI Search.
- The Promise of Neuroprotective Agents in Parkinson's Disease - PMC. (n.d.). PubMed Central.
- Neuroprotective strategies in Parkinson's disease : an update on progress. (n.d.). PubMed.
-
Parkinson's disease. (2024, January 19). In Wikipedia. Retrieved from [Link]
- Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. (n.d.). Vertex AI Search.
-
MTT assay. (n.d.). Protocols.io. Retrieved from [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved from [Link]
-
Determination of Reactive Oxygen Species (ROS) Generation ROS... (n.d.). ResearchGate. Retrieved from [Link]
-
Catalpol shows neuroprotective effects across multiple neurologic conditions. (2025, May 22). EurekAlert!. Retrieved from [Link]
-
Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020, May 14). Consensus. Retrieved from [Link]
-
(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 31). ResearchGate. Retrieved from [Link]
-
6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... (n.d.). ResearchGate. Retrieved from [Link]
-
Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024, August 26). PubMed Central. Retrieved from [Link]
-
Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020, May 14). PubMed Central. Retrieved from [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019, November 27). EU Science Hub. Retrieved from [Link]
-
Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. (2019, November 15). Frontiers in Aging Neuroscience. Retrieved from [Link]
-
Reactive oxygen species generation in SH-SY5Y cells. (a) Confocal... (n.d.). ResearchGate. Retrieved from [Link]
-
Differentiation Protocol for SHSY5Y. (n.d.). iGEM. Retrieved from [Link]
-
ROS detection assay in differentiated SH-SY5Y cells using H 2 O 2 as... (n.d.). ResearchGate. Retrieved from [Link]
-
Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. (2015, August 12). JoVE. Retrieved from [Link]
-
Reactive Oxygen Species (ROS) Are Not a Key Determinant for Zika Virus-Induced Apoptosis in SH-SY5Y Neuroblastoma Cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity. (n.d.). PubMed. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length. (n.d.). PubMed Central. Retrieved from [Link]
-
Reactive Oxygen Species (ROS) Are Not a Key Determinant for Zika Virus-Induced Apoptosis in SH-SY5Y Neuroblastoma Cells. (2021, October 20). PubMed. Retrieved from [Link]
-
Catalpol protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway. (2020, April 30). PubMed. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
MAC induces apoptosis pathway in SH-SY5Y cells. Western blot analysis... (n.d.). ResearchGate. Retrieved from [Link]
-
Western blotting of SH-SY5Y cell extracts. GAPDH was used as a loading... (n.d.). ResearchGate. Retrieved from [Link]
-
Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. (n.d.). PubMed Central. Retrieved from [Link]
-
Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... (n.d.). ResearchGate. Retrieved from [Link]
-
N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25-35-Treated Human Neuroblastoma SH-SY5Y Cells. (2023, February 7). PubMed. Retrieved from [Link]
-
6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... (n.d.). ResearchGate. Retrieved from [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 6). PubMed Central. Retrieved from [Link]
-
Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (2022, November 18). PubMed Central. Retrieved from [Link]
-
N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25–35-Treated Human Neuroblastoma SH-SY5Y Cells. (n.d.). MDPI. Retrieved from [Link]
-
Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine. (n.d.). DSpace@EWHA. Retrieved from [Link]
Sources
- 1. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective strategies in Parkinson's disease : an update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Promise of Neuroprotective Agents in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. news-medical.net [news-medical.net]
- 8. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accegen.com [accegen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalpol protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. static.igem.org [static.igem.org]
- 19. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 20. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Hepatoprotective Activity of 6-O-trans-Feruloylcatalpol in CCl4-Induced Liver Injury Models
Introduction: Contextualizing the Challenge of Drug-Induced Liver Injury
Drug-induced liver injury (DILI) remains a significant challenge in clinical practice and drug development, necessitating robust preclinical models to evaluate the safety and efficacy of new therapeutic agents. Carbon tetrachloride (CCl4)-induced hepatotoxicity is a widely utilized and well-characterized experimental model that recapitulates key features of human acute liver injury.[1][2] The mechanism is initiated by the metabolic activation of CCl4 by cytochrome P450 enzymes, primarily CYP2E1, into highly reactive trichloromethyl (•CCl3) and trichloromethyl peroxy (•OOCCl3) free radicals.[1][3] These radicals trigger a cascade of detrimental events, including lipid peroxidation of cellular membranes, oxidative stress, and a potent inflammatory response, culminating in hepatocellular necrosis and apoptosis.[1][3]
6-O-trans-Feruloylcatalpol (6-FC) is a bioactive iridoid glycoside isolated from the stem bark of Catalpa ovata.[4][5] Emerging evidence highlights its potent anti-inflammatory and antioxidant properties, positioning it as a promising candidate for hepatoprotection.[4] Studies suggest that its therapeutic effects are mediated through the modulation of critical redox-sensitive signaling pathways, including NF-κB, Akt, and MAPKs, which are integral to cell survival, proliferation, and inflammation.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for evaluating the hepatoprotective activity of 6-O-trans-Feruloylcatalpol using the CCl4-induced liver injury model.
Part 1: The Mechanistic Rationale for 6-O-trans-Feruloylcatalpol's Hepatoprotective Effect
Understanding the molecular mechanism of a compound is critical to designing robust experiments. The hepatoprotective action of 6-FC is not attributed to a single function but rather to a multi-targeted engagement of key cellular defense pathways. CCl4-induced injury creates a state of severe oxidative stress and inflammation; 6-FC appears to counteract this assault through at least two primary, interconnected mechanisms.
Attenuation of Oxidative Stress via Nrf2 Pathway Activation
Oxidative stress is the primary driver of CCl4-induced cellular damage. The cell's primary defense against this is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including endogenous antioxidant enzymes.[6] Natural compounds are known activators of this pathway.[6] 6-FC is hypothesized to bolster this endogenous defense system, mitigating the damage caused by CCl4-generated free radicals.
Suppression of the Inflammatory Cascade via NF-κB Inhibition
Inflammation is a secondary but equally damaging consequence of the initial oxidative injury. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[8][9] In the CCl4 model, cellular damage leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[10] 6-O-trans-Feruloylcatalpol has been shown to exert potent anti-inflammatory effects, primarily through the regulation of the NF-κB pathway, thereby dampening the destructive inflammatory amplification loop.[4][5][11]
The interplay between these pathways is crucial; oxidative stress can activate NF-κB, and inflammation can generate more reactive oxygen species, creating a vicious cycle.[12] A successful hepatoprotective agent like 6-FC likely targets both pathways to break this cycle.
Part 2: Experimental Design and Step-by-Step Protocols
A robust experimental design with appropriate controls is paramount for generating reliable and reproducible data. The following workflow and protocols provide a validated framework.
Materials and Reagents
-
Test Compound: 6-O-trans-Feruloylcatalpol (purity >98%)
-
Hepatotoxin: Carbon Tetrachloride (CCl4), analytical grade
-
Vehicle: Olive oil or corn oil
-
Positive Control: Silymarin
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g)
-
Anesthetics: Ketamine/Xylazine cocktail or Isoflurane
-
Reagents for Analysis: Commercially available assay kits for ALT, AST, ALP, MDA, SOD, CAT, and GSH-Px.
-
Histology: 10% neutral buffered formalin, paraffin, hematoxylin, and eosin stains.
Protocol 1: Animal Grouping and Dosing Regimen
Rationale: Including vehicle, model, positive control, and multiple test dose groups allows for a comprehensive evaluation of the compound's efficacy and potential dose-dependency. Silymarin is a well-established hepatoprotective agent used as a standard for comparison.[4]
-
Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week prior to the experiment.
-
Grouping (n=8-10 animals per group):
-
Group I (Normal Control): Receives vehicle (e.g., 0.5% carboxymethylcellulose, CMC) orally for 7 days and olive oil (i.p.) on day 7.
-
Group II (CCl4 Model Control): Receives vehicle orally for 7 days and a single dose of CCl4 on day 7.
-
Group III (Positive Control): Receives Silymarin (e.g., 100 mg/kg) orally for 7 days, followed by a single dose of CCl4 on day 7.[4]
-
Group IV (6-FC Low Dose): Receives 6-FC (e.g., 10 mg/kg) orally for 7 days, followed by a single dose of CCl4 on day 7.[4]
-
Group V (6-FC High Dose): Receives 6-FC (e.g., 20 mg/kg) orally for 7 days, followed by a single dose of CCl4 on day 7.
-
-
Administration: Administer all treatments (vehicle, Silymarin, 6-FC) via oral gavage at the same time each day for 7 consecutive days.
Protocol 2: Induction of Acute Liver Injury with CCl4
Rationale: CCl4 is typically administered intraperitoneally (i.p.) diluted in an oil vehicle to ensure slower absorption and consistent liver damage. The dose must be sufficient to induce significant, but not lethal, injury.[2][13]
-
One hour after the final oral administration on day 7, induce acute liver injury in all groups except the Normal Control.
-
Prepare a 50% (v/v) solution of CCl4 in olive oil.[14]
-
Administer the CCl4 solution via a single intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight.[13]
-
Return animals to their cages and monitor for any signs of distress.
Protocol 3: Sample Collection and Processing
Rationale: Collecting samples 24 hours post-CCl4 administration corresponds to the peak of liver injury, providing an optimal time point to observe maximum damage in the model group and maximum protection in the treatment groups.[15]
-
24 hours after CCl4 injection, fast the animals for 4 hours (with water ad libitum).
-
Anesthetize the animals deeply.
-
Collect blood via cardiac puncture into non-heparinized tubes. Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C for biochemical analysis.
-
Perform cervical dislocation to euthanize the animals.
-
Immediately dissect the liver, rinse it with ice-cold saline, and blot it dry.
-
Weigh the entire liver to calculate the liver index (Liver Weight / Body Weight × 100).
-
Excise a small portion (approx. 0.5 cm thick) from the largest lobe and fix it in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for the analysis of oxidative stress markers and potential molecular studies.
Part 3: Assessment of Hepatoprotective Efficacy
Serum Biochemical Analysis
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes concentrated within hepatocytes.[16][17] Liver cell membrane damage causes these enzymes to leak into the bloodstream, making their serum levels sensitive biomarkers of hepatocellular injury.[18][19] Alkaline phosphatase (ALP) is associated with the biliary tract, and its elevation can indicate cholestatic damage.[20]
Procedure: Use commercial enzymatic kits and a spectrophotometer or automated analyzer to determine the serum levels of ALT, AST, and ALP according to the manufacturer's instructions.
Data Presentation:
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) |
| I | Normal Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| II | CCl4 Model | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| III | Silymarin + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IV | 6-FC (10 mg/kg) + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| V | 6-FC (20 mg/kg) + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Expected Outcome: The CCl4 model group should show significantly elevated ALT, AST, and ALP levels compared to the normal control. Effective treatment with 6-FC should result in a dose-dependent and statistically significant reduction in these enzyme levels compared to the CCl4 model group.[4][21]
Histopathological Evaluation
Principle: Microscopic examination of liver tissue provides direct visual evidence of the extent of CCl4-induced damage and the protective effect of the treatment. Hematoxylin and Eosin (H&E) staining is the standard method for visualizing tissue morphology.[22]
Procedure:
-
Process the formalin-fixed liver tissues through graded alcohol and xylene, and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize, rehydrate, and stain the sections with H&E.
-
Examine the slides under a light microscope for pathological changes.
Interpretation of Findings:
-
Normal Control: Should exhibit normal liver architecture with distinct hepatocytes, clear portal triads, and a central vein.[23]
-
CCl4 Model: Will typically show severe centrilobular necrosis (death of cells around the central vein), massive inflammatory cell infiltration, ballooning degeneration of hepatocytes, and steatosis (fatty changes).[24][25]
-
6-FC Treated Groups: A dose-dependent amelioration of the CCl4-induced pathological changes is expected. This includes reduced areas of necrosis, decreased inflammatory infiltrate, and preservation of the normal hepatic architecture.[26]
Analysis of Hepatic Oxidative Stress Markers
Principle: The balance between lipid peroxidation and the endogenous antioxidant defense system is a key indicator of oxidative stress. Malondialdehyde (MDA) is a stable end-product of lipid peroxidation and serves as a reliable marker of oxidative damage.[27] Superoxide dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) are primary antioxidant enzymes whose activities are often depleted during severe oxidative stress.[27][28]
Procedure:
-
Prepare a 10% (w/v) liver homogenate in ice-cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use commercial assay kits to measure the concentration of MDA and the enzymatic activities of SOD, CAT, and GSH-Px in the supernatant, following the manufacturers' protocols.
Data Presentation:
| Group | Treatment | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) |
| I | Normal Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| II | CCl4 Model | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| III | Silymarin + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IV | 6-FC (10 mg/kg) + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| V | 6-FC (20 mg/kg) + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Expected Outcome: The CCl4 group should exhibit a significant increase in hepatic MDA levels and a concurrent decrease in the activities of SOD, CAT, and GSH-Px compared to the normal control.[29] Treatment with 6-FC is expected to significantly reverse these changes, indicating a potent antioxidant effect.
Conclusion and Future Directions
This guide provides a validated, multi-faceted approach to rigorously assess the hepatoprotective properties of 6-O-trans-Feruloylcatalpol. By combining biochemical, histological, and oxidative stress analyses, researchers can generate a comprehensive data package to support its therapeutic potential. The observed protective effects of 6-FC are mechanistically plausible, stemming from its dual action in mitigating oxidative stress and inflammation.
For a more in-depth mechanistic investigation, these core protocols can be supplemented with molecular techniques such as Western blotting to confirm the modulation of Nrf2 and NF-κB protein expression and phosphorylation,[11][30] and qPCR to measure the expression of their downstream target genes.[31] Such studies will further elucidate the precise molecular interactions through which 6-FC confers its significant hepatoprotective effects.
References
-
Kim, D. H., et al. (2018). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available at: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB signaling pathway in mice after 2/3 Partial hepatectomy. Available at: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol affected the expression of liver regeneration related genes in mice after 2/3 Partial hepatectomy. Available at: [Link]
-
Gao, C., et al. (2020). Noncanonical NF-κB Signaling Pathway in Liver Diseases. Frontiers in Immunology. Available at: [Link]
-
Khan, M. R., et al. (2012). CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat. BMC Complementary and Alternative Medicine. Available at: [Link]
-
Dash, S. K., et al. (2017). Hepatoprotective activity of six polyherbal formulations in CCl4-induced liver toxicity in mice. Indian Journal of Pharmacology. Available at: [Link]
-
Iuga, C., et al. (2022). Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. International Journal of Molecular Sciences. Available at: [Link]
-
Cai, J., et al. (2021). The Nrf2 Pathway in Liver Diseases. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Nalbantoglu, I., & Brunt, E. M. (2022). Histological and Molecular Evaluation of Liver Biopsies: A Practical and Updated Review. Livers. Available at: [Link]
-
Azzu, V., & Thapar, M. (2023). Liver Function Tests. StatPearls. Available at: [Link]
-
Stannard, B., & Navarro, V. (2016). Liver Histology Diagnostic and Prognostic Features. Clinics in Liver Disease. Available at: [Link]
-
ResearchGate. (n.d.). (a–h) Oxidative stress markers of the GSH, GSH-Px, CAT, H2O2, MDA,... Available at: [Link]
-
ResearchGate. (n.d.). Effects of 6-O-trans-feruloyl catalpol on liver regeneration and liver... Available at: [Link]
-
Liu, T., et al. (2022). Progress and Prospects of Non-Canonical NF-κB Signaling Pathway in the Regulation of Liver Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Mayo Clinic. (2025). Liver function tests. Available at: [Link]
-
Creative Biolabs. (n.d.). Carbon Tetrachloride (CCL₄) induced Acute Liver Injury Modeling & Pharmacodynamics Service. Available at: [Link]
-
Ar ২৮, et al. (2022). Advances in Understanding the Role of NRF2 in Liver Pathophysiology and Its Relationship with Hepatic-Specific Cyclooxygenase-2 Expression. Antioxidants. Available at: [Link]
-
Sajja, S., et al. (2017). Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
ResearchGate. (n.d.). Histopathological analysis of liver tissue. a Normal histological... Available at: [Link]
-
Taylor & Francis Online. (n.d.). Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer. Available at: [Link]
-
ResearchGate. (n.d.). Biochemical markers of liver injury and function over time. ALT and AST... Available at: [Link]
-
Badra, G., et al. (2018). The Therapeutic Mechanisms of Propolis Against CCl4-Mediated Liver Injury... Cellular Physiology and Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). DEVELOPMENT OF CARBON TETRACHLORIDE-INDUCED CHRONIC HEPATOTOXICITY MODEL IN RATS AND ITS APPLICATION IN EVALUATION OF HEPATOPROT. Available at: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... Available at: [Link]
-
Slater, P. G., et al. (2020). Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube. Journal of Visualized Experiments. Available at: [Link]
-
Mehendale, H. M. (1991). Role of hepatocellular regeneration in CCl4 autoprotection. Toxicologic Pathology. Available at: [Link]
-
American Association for the Study of Liver Diseases. (n.d.). Normal Liver Histology 101. Available at: [Link]
-
Cleveland Clinic. (2022). Liver Function Tests: Types, Purpose & Results Interpretation. Available at: [Link]
-
PubMed Central. (n.d.). Interactive Molecular Mechanism between Nrf2 and NF-κB Pathways in Drug Induced Liver Injury. Available at: [Link]
-
ResearchGate. (n.d.). The Nrf2 Pathway in Liver Diseases. Available at: [Link]
-
RSIS International. (2025). Oxidative Stress Markers (Malondialdehyde, Catalase, Superoxide Dismutase, Glutathione-Peroxidase, and Glutathione Reductase) and Metallothionein Activities of Papyrocarpus Afer. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Hepatoprotection – Knowledge and References. Available at: [Link]
-
European Journal of Biomedical Research. (2023). Oxidative Stress Marker Malondialdehyde and Glutathione Antioxidant in Hypertensive Patients. Available at: [Link]
-
ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver... Available at: [Link]
-
Gassler, N. (2022). Etiology–histomorphology–entity correlation in liver pathology: a narrative review. Annals of Translational Medicine. Available at: [Link]
-
American Association for the Study of Liver Diseases. (2025). How to approach elevated liver enzymes? Available at: [Link]
-
Li, S., et al. (2015). The Potential and Action Mechanism of Polyphenols in the Treatment of Liver Diseases. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
South Eastern European Journal of Public Health. (2024). Anti-Inflammatory and Hepatoprotective Properties of Herbal Extracts in Non-Alcoholic Fatty Liver Disease Models. Available at: [Link]
-
Jaeschke, H., et al. (2011). Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria. The Journal of Pathology. Available at: [Link]
-
PubMed Central. (n.d.). Role of the Nrf2-ARE pathway in liver diseases. Available at: [Link]
-
Taylor & Francis Online. (2022). The role of the canonical nf-κb signaling pathway in the development of acute liver failure. Available at: [Link]
Sources
- 1. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL₄ induced Acute Liver Injury Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. The Therapeutic Mechanisms of Propolis Against CCl4-Mediated Liver Injury by Mediating Apoptosis of Activated Hepatic Stellate Cells and Improving the Hepatic Architecture through PI3K/AKT/mTOR, TGF-β/Smad2, Bcl2/BAX/P53 and iNOS Signaling Pathways | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Noncanonical NF-κB Signaling Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. seejph.com [seejph.com]
- 11. researchgate.net [researchgate.net]
- 12. Interactive Molecular Mechanism between Nrf2 and NF-κB Pathways in Drug Induced Liver Injury [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of hepatocellular regeneration in CCl4 autoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liver function tests - Mayo Clinic [mayoclinic.org]
- 17. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 18. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Normal Liver Histology 101 | AASLD [aasld.org]
- 24. Hepatoprotective activity of six polyherbal formulations in CCl4-induced liver toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Etiology–histomorphology–entity correlation in liver pathology: a narrative review - Gassler - AME Medical Journal [amj.amegroups.org]
- 26. researchgate.net [researchgate.net]
- 27. Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oxidative Stress Markers (Malondialdehyde, Catalase, Superoxide Dismutase, Glutathione-Peroxidase, and Glutathione Reductase) and Metallothionein Activities of Papyrocarpus Afer – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes & Protocols: Animal Models for Studying the In Vivo Efficacy of 6-O-trans-Feruloylcatalpol
Introduction: 6-O-trans-Feruloylcatalpol as a Therapeutic Candidate
6-O-trans-feruloyl catalpol (6FC) is a significant bioactive compound isolated from the stem bark of Catalpa ovata, a plant used in traditional medicine for inflammatory conditions.[1] Emerging research has highlighted its potent anti-inflammatory and antioxidant properties.[1][2] Mechanistically, 6FC has been shown to modulate key signaling pathways involved in cell survival, proliferation, and stress responses, such as the NF-κB, Akt, and MAPK pathways.[1][3][4] These properties position 6FC as a promising therapeutic candidate for a range of pathologies, particularly those with an underlying inflammatory and oxidative stress component, such as neurodegenerative diseases and ischemic injury.
The parent compound, catalpol, has demonstrated neuroprotective effects in various models of neurological disorders, including stroke, Parkinson's disease, and cognitive impairment.[5][6] These effects are linked to its anti-apoptotic and antioxidant activities, as well as its ability to promote neurogenesis and neuroplasticity.[5][7][8] Given that 6FC is a derivative of catalpol, it is hypothesized to share and potentially possess enhanced neuroprotective activities, making its rigorous in vivo evaluation a critical step in its development as a therapeutic agent.
This guide provides detailed protocols for two well-established and highly relevant animal models to test the in vivo efficacy of 6FC for both chronic and acute neurological insults: the APP/PS1 transgenic mouse model of Alzheimer's Disease and the transient Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke .
Mechanism of Action & Target Engagement
Understanding the hypothesized mechanism of action is crucial for designing experiments with relevant endpoints. 6FC is believed to exert its neuroprotective effects through a multi-targeted approach involving the modulation of redox-sensitive pathways.[1][3]
Key Hypothesized Mechanisms:
-
Anti-Inflammatory Action: Inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][4] This can reduce the production of pro-inflammatory cytokines in the brain, a key feature of neurodegeneration.
-
Antioxidant Effects: Scavenging of free radicals and activation of antioxidant response pathways, such as the Nrf2/HO-1 pathway, which helps protect neurons from oxidative damage.[9][10]
-
Pro-Survival Signaling: Activation of the Akt and MAPK signaling pathways, which are critical for promoting neuronal survival and plasticity.[1][3]
-
Anti-Apoptotic Activity: Regulation of apoptosis-related proteins, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[9]
These mechanisms provide a basis for selecting specific molecular markers for target engagement studies (e.g., measuring levels of phosphorylated NF-κB, Nrf2, or Akt in brain tissue).
Caption: Hypothesized signaling pathways modulated by 6-O-trans-Feruloylcatalpol (6FC).
Part 1: Chronic Neurodegeneration Model - APP/PS1 Mice
Rationale for Model Selection
The APP/PS1 double-transgenic mouse is a widely used and well-characterized model for studying the amyloid cascade hypothesis of Alzheimer's Disease (AD).[11] These mice overexpress a mutated human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to accelerated amyloid-beta (Aβ) plaque deposition in the brain, which is a key pathological hallmark of AD.[12][13]
Key Features of the APP/PS1 Model:
-
Progressive Pathology: Aβ deposition begins around 3-4 months of age, with dense plaques observable by 6-8 months.[12][13]
-
Cognitive Deficits: Spatial memory and cognitive impairments typically manifest around 6 months of age and worsen over time.[12][14]
-
Neuroinflammation: The Aβ plaques are associated with robust microgliosis and astrogliosis, mimicking the neuroinflammatory environment seen in human AD.[11][12]
Scientist's Note: This model is ideal for evaluating the efficacy of 6FC as a long-term, preventative, or disease-modifying therapy. Its slow, progressive nature allows for a therapeutic window to test if 6FC can slow plaque deposition, reduce neuroinflammation, and prevent or reverse cognitive decline.
Experimental Design & Workflow
A typical study involves treating APP/PS1 mice with 6FC over several months, starting before or just at the onset of major pathological changes.
Caption: Experimental workflow for evaluating 6FC in the APP/PS1 mouse model.
Detailed Protocol
1. Animals and Husbandry:
-
Strain: APP/PS1 transgenic mice and wild-type (WT) littermates as controls.
-
Age: Begin treatment at 3-4 months of age.
-
Housing: Group-housed (3-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Compound: 6-O-trans-Feruloylcatalpol.
-
Vehicle: Prepare a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium, saline with 5% DMSO).
-
Dosing: Based on literature for similar compounds, a starting dose range of 5-20 mg/kg can be explored. A dose-response study is recommended.
-
Administration: Daily oral gavage or intraperitoneal (i.p.) injection. Oral gavage is often preferred for chronic studies to minimize stress.
3. Behavioral Assessment (at 6-7 months of age):
-
Morris Water Maze (MWM): A classic test for spatial learning and memory.
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water, with 4 trials per day. Record escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure time spent in the target quadrant.
-
Rationale: APP/PS1 mice show impaired performance in this task.[14] An effective treatment should improve their escape latency and time spent in the target quadrant compared to vehicle-treated APP/PS1 mice.
-
4. Endpoint Tissue Analysis (post-behavioral testing):
-
Tissue Collection: Anesthetize mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (for histology) or just PBS (for biochemistry). Brains are then harvested.
-
Histology (Immunohistochemistry):
-
Aβ Plaque Load: Stain brain sections with anti-Aβ antibodies (e.g., 6E10) to quantify plaque number and area.
-
Microgliosis/Astrogliosis: Use antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
-
-
Biochemistry (ELISA/Western Blot):
-
Aβ Levels: Use ELISA kits to measure soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Inflammatory Markers: Measure levels of cytokines (e.g., TNF-α, IL-1β) via ELISA.
-
Target Engagement: Assess the phosphorylation status of NF-κB, Akt, and levels of Nrf2/HO-1 via Western blot to confirm the mechanism of action.
-
| Parameter | Vehicle-treated APP/PS1 | 6FC-treated APP/PS1 (Expected Outcome) | Wild-Type Control |
| MWM Escape Latency | High / Impaired learning | Reduced latency / Improved learning | Low / Normal learning |
| Aβ Plaque Load | High | Significantly Reduced | None |
| Iba1/GFAP Staining | High (Activated glia) | Significantly Reduced | Low (Resting glia) |
| Brain Aβ42 Levels | High | Significantly Reduced | Very Low |
| p-NF-κB Levels | High | Significantly Reduced | Low |
Part 2: Acute Neuronal Injury Model - MCAO
Rationale for Model Selection
The transient Middle Cerebral Artery Occlusion (MCAO) model is the most widely used animal model for focal cerebral ischemia, mimicking the pathophysiology of human ischemic stroke.[15][16][17] The procedure involves temporarily blocking blood flow to the MCA territory, leading to an ischemic core and a surrounding penumbra of at-risk tissue.[17]
Key Features of the MCAO Model:
-
Reproducible Infarcts: The intraluminal suture method produces consistent infarcts in the cortex and striatum.[15][17]
-
Acute Insult: It models an acute event, making it suitable for testing neuroprotective agents that can salvage neurons in the penumbra.
-
Reperfusion Injury: Removal of the suture allows for reperfusion, which is clinically relevant and initiates secondary injury cascades (inflammation, oxidative stress) that 6FC is hypothesized to counteract.[15]
Scientist's Note: This model is excellent for evaluating 6FC's efficacy in an acute setting. The key question is whether 6FC, administered at or shortly after reperfusion, can reduce infarct volume, mitigate neurological deficits, and suppress the post-ischemic inflammatory and oxidative burst.
Experimental Design & Workflow
The study involves inducing ischemia for a defined period, followed by reperfusion and administration of 6FC. Outcomes are typically assessed 24-72 hours post-MCAO.
Caption: Experimental workflow for evaluating 6FC in the MCAO stroke model.
Detailed Protocol
1. Animals and Husbandry:
-
Species/Strain: Male C57BL/6 mice (22-28g) or Sprague-Dawley rats (250-300g). Mice are commonly used due to genetic tractability.[16]
-
Housing: Single-housed post-surgery to prevent injury, with easy access to softened food and water. Body temperature must be maintained at 37°C during and after surgery.[16][18]
2. MCAO Surgical Procedure (Intraluminal Suture Method):
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane).[18]
-
Incision: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16][17]
-
Occlusion: Ligate the ECA permanently. Temporarily clamp the CCA and ICA. Insert a silicon-coated monofilament (e.g., 6-0 for mice) through the ECA stump into the ICA to block the origin of the MCA.[15][18]
-
Ischemia Duration: Maintain the filament in place for 30-60 minutes. A 60-minute occlusion produces a robust infarct in the cortex and striatum.[17]
-
Reperfusion: Withdraw the filament to allow blood flow to resume. Suture the incision.
-
Sham Control: Perform the same surgery but withdraw the filament immediately after insertion.[18]
3. Drug Administration:
-
Timing: Administer the first dose of 6FC (e.g., 5-20 mg/kg, i.p. or i.v.) either immediately upon reperfusion or within a short therapeutic window (e.g., 1-2 hours post-reperfusion).
-
Rationale: This timing mimics a clinically relevant scenario where treatment is initiated after a stroke has occurred.
4. Endpoint Analysis (24-72 hours post-MCAO):
-
Neurological Deficit Scoring:
-
Use a standardized scale (e.g., a 5-point scale) to assess motor deficits (e.g., forelimb flexion, circling behavior). This is a crucial functional outcome measure.
-
-
Infarct Volume Measurement:
-
Harvest the brain and slice it into 2 mm coronal sections.
-
Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume as a percentage of the total hemisphere volume.
-
-
Biochemical and Cellular Analysis:
-
Oxidative Stress: Measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD) in the ischemic hemisphere.[9][10]
-
Apoptosis: Perform TUNEL staining on brain sections to quantify apoptotic cells in the peri-infarct region.
-
Target Engagement: Use Western blot to analyze the expression of Nrf2, HO-1, cleaved caspase-3, and the Bcl-2/Bax ratio in tissue from the peri-infarct zone.[9]
-
| Parameter | Vehicle-treated MCAO | 6FC-treated MCAO (Expected Outcome) | Sham Control |
| Neurological Score | High (Severe deficit) | Significantly Lower | 0 (No deficit) |
| Infarct Volume (%) | Large (e.g., 30-40%) | Significantly Reduced | 0% |
| TUNEL+ Cells | High | Significantly Reduced | Low / Baseline |
| MDA Levels | High | Significantly Reduced | Low |
| Nrf2 Expression | Moderate Increase | Significantly Higher Increase | Baseline |
References
- Biospective. (2025, November 26). 5xFAD Mice & APP/PS1 Mice – Alzheimer Disease Mouse Models.
- NIH. (n.d.). Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC.
- PubMed. (2013, December 17).
- ALZFORUM. (n.d.). APPPS1.
- Cyagen. (2025, June 5). What are the Best Transgenic Animal Models for Alzheimer's Disease Research?
- JoVE. (2016, January 26). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice.
- ResearchGate. (2025, August 6). Application of APP/PS1 Transgenic Mouse Model for Alzheimer’s Disease.
- NIH. (2011, January 6). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC.
- Bio-protocol. (n.d.). 2.3. Middle cerebral artery occlusion (MCAO) model.
- JoVE. (2024, January 18). Middle Cerebral Artery Occlusion in Mice.
- MDPI. (n.d.).
- ResearchGate. (2025, October 31). (PDF)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle...
- PubMed. (n.d.). Neuroprotection of catalpol in transient global ischemia in gerbils.
- ResearchGate. (n.d.).
- Shanghai Jiao Tong University. (2012, November 5).
- News-Medical.net. (2025, May 22). Catalpol shows neuroprotective effects across multiple neurologic conditions.
- Frontiers. (2019, November 15). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease.
- PubMed. (2022, January 25).
- NIH. (2022, January 25). Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC.
- ScienceOpen. (2025, May 22). Catapol: a promising natural neuroprotective agent for neurologic disorders.
- MDPI. (n.d.).
- ScienceOpen. (2022, January 25).
- SpringerLink. (2023, December 11). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biospective.com [biospective.com]
- 13. cyagen.com [cyagen.com]
- 14. Characterization of the APP/PS1 mouse model of Alzheimer's disease in senescence accelerated background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 17. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Application Note: A Comprehensive Guide to Investigating the Anti-Neuroinflammatory Effects of 6-O-trans-Feruloylcatalpol on Microglial Activation
Introduction: Targeting Microglial Overactivation in Neuroinflammation
Microglia are the primary immune sentinels of the central nervous system (CNS), essential for maintaining homeostasis and responding to injury and pathogens.[1] However, chronic or excessive activation of microglia in response to pathological triggers, such as lipopolysaccharide (LPS), contributes significantly to the neuroinflammatory landscape of numerous neurodegenerative diseases.[1] This over-activated state is characterized by the release of a barrage of pro-inflammatory and cytotoxic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Consequently, identifying and characterizing compounds that can safely and effectively modulate microglial activation is a paramount goal in modern neuropharmacology.
6-O-trans-Feruloylcatalpol (6-FCT) is a bioactive iridoid glycoside that has demonstrated potent anti-inflammatory properties.[2][3] This document provides an in-depth technical guide for researchers to systematically investigate the impact of 6-FCT on microglial activation, focusing on its mechanistic action on the canonical NF-κB and NLRP3 inflammasome signaling pathways.
Core Mechanism: How 6-FCT Disrupts the Pro-Inflammatory Cascade
The anti-inflammatory efficacy of 6-FCT in microglia is believed to stem from its ability to inhibit two central signaling hubs that are triggered by inflammatory stimuli like LPS.
-
Inhibition of the NF-κB Pathway: LPS binding to Toll-like receptor 4 (TLR4) on the microglial surface initiates a cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB alpha (IκBα), marking it for degradation.[4] This releases the NF-κB p65/p50 dimer, allowing it to translocate into the nucleus and drive the transcription of key pro-inflammatory genes, including TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).[4][5] 6-FCT is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and silencing its transcriptional activity.[2][6][7]
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, when assembled, activates Caspase-1.[8][9] This activation is a two-step process: a "priming" signal, often provided by NF-κB activation which upregulates NLRP3 protein expression, followed by an "activation" signal.[9] Activated Caspase-1 then proteolytically cleaves pro-IL-1β into its highly potent, mature IL-1β form, which is then secreted.[10][11] By inhibiting the primary NF-κB priming signal, 6-FCT is expected to decrease the expression of NLRP3 itself, thereby preventing inflammasome assembly and subsequent IL-1β maturation.
The following diagram illustrates this proposed dual-inhibition mechanism.
Caption: Proposed mechanism of 6-FCT in LPS-stimulated microglia.
Experimental Design and Protocols
A robust investigation relies on a multi-assay approach where the results are self-validating. For example, a decrease in secreted inflammatory mediators (measured by ELISA and Griess assay) should be corroborated by evidence of inhibited upstream signaling proteins (measured by Western blot).
Caption: A validated workflow for investigating 6-FCT's effects.
Protocol 1: Microglial Culture and Treatment
This protocol outlines the preparation of cells for downstream analysis. The BV-2 murine microglial cell line is a commonly used and reliable model for these studies.
-
Cell Seeding: Plate BV-2 cells in appropriate vessels.
-
For ELISA and Griess assays: 96-well plates at 4-5 x 10⁴ cells/well.
-
For Western blotting: 6-well plates at 8 x 10⁵ to 1 x 10⁶ cells/well.
-
-
Culture: Grow cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂ for 24 hours to allow for adherence.
-
Pre-treatment: Replace the medium with serum-free DMEM. Add 6-FCT at desired final concentrations (e.g., 5, 10, 20, 40 µM). Include a "Vehicle Control" group (e.g., 0.1% DMSO) and a "No Treatment" control group. Incubate for 2 hours.
-
Causality Insight: Pre-incubation ensures the compound is bioavailable within the cell before the inflammatory stimulus is introduced, allowing it to act on its intracellular targets.
-
-
Stimulation: Add LPS (from E. coli O111:B4) to all wells except the "No Treatment" control to a final concentration of 1 µg/mL.
-
Incubation: Incubate for the appropriate duration.
-
For cytokine/NO analysis: 24 hours.
-
For p-IκBα analysis: A shorter time point (e.g., 30-60 minutes) is optimal as IκBα phosphorylation is a rapid and transient event.
-
-
Sample Collection:
-
Supernatant: Carefully collect the culture medium, centrifuge to pellet any debris, and store at -80°C for ELISA and Griess assays.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS, then add RIPA lysis buffer containing protease and phosphatase inhibitor cocktails. Scrape, collect, and centrifuge the lysate. Store the supernatant at -80°C for Western blotting.
-
Trustworthiness Check: Adding phosphatase inhibitors is critical to preserve the phosphorylation state of proteins like p-IκBα, ensuring accurate measurement of pathway activation.[4]
-
Protocol 2: Nitric Oxide Quantification via Griess Assay
This colorimetric assay measures nitrite (NO₂⁻), a stable product of NO metabolism in the cell culture supernatant.[12][13]
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.
-
Sample Plating: Add 50 µL of collected supernatants and standards to a new 96-well plate.
-
Griess Reagent Addition: Prepare the Griess Reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Add 50 µL of this mixture to each well.
-
Incubation & Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure absorbance at 540 nm.
-
Analysis: Calculate nitrite concentrations in the samples against the standard curve.
Protocol 3: Cytokine Quantification via ELISA
This protocol uses a sandwich ELISA format for the sensitive and specific measurement of secreted TNF-α, IL-6, and IL-1β.[14][15][16]
-
Kit Protocol: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β. Follow the manufacturer's protocol precisely.
-
General Workflow: The process typically involves incubating the collected supernatant in antibody-coated wells, followed by washing and incubation with a biotinylated detection antibody, then a streptavidin-HRP conjugate, and finally a TMB substrate.[17] The reaction is stopped, and absorbance is read at 450 nm.
-
Analysis: Quantify cytokine concentrations using the standard curve provided in the kit.
Protocol 4: Western Blot for Pathway Proteins
This technique allows for the visualization and semi-quantification of key intracellular signaling proteins.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an appropriate percentage polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-Phospho-IκBα (Ser32)
-
Mouse anti-IκBα
-
Rabbit anti-NLRP3
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize the protein of interest to the β-actin loading control. For pathway activation, the key metric is the ratio of phosphorylated protein to total protein (e.g., p-IκBα / total IκBα).
Data Interpretation and Expected Outcomes
If 6-O-trans-Feruloylcatalpol functions as hypothesized, the results should demonstrate a clear, dose-dependent inhibition of the LPS-induced inflammatory response. The data can be summarized for clear comparison.
Table 1: Predicted Experimental Outcomes of 6-FCT Treatment on LPS-Stimulated Microglia
| Assay | Parameter Measured | Control (No LPS) | LPS + Vehicle | LPS + 6-FCT (High Dose) | Interpretation of 6-FCT Effect |
| Griess Assay | Nitric Oxide (via Nitrite) | Baseline | High Increase | Near Baseline | Inhibition of iNOS activity/expression |
| ELISA | TNF-α Secretion | Baseline | High Increase | Near Baseline | Inhibition of NF-κB-driven transcription |
| ELISA | IL-6 Secretion | Baseline | High Increase | Near Baseline | Inhibition of NF-κB-driven transcription |
| ELISA | IL-1β Secretion | Baseline | High Increase | Near Baseline | Inhibition of NLRP3 inflammasome priming/activation |
| Western Blot | p-IκBα / IκBα Ratio | Baseline | High Ratio | Near Baseline | Blockade of IKK activity and NF-κB pathway activation |
| Western Blot | NLRP3 Protein Level | Low | High | Low | Suppression of NF-κB-driven inflammasome priming |
References
-
Title: 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Source: ResearchGate (Preprint). URL: [Link]
-
Title: 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Source: MDPI. URL: [Link]
-
Title: 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Source: PubMed Central (PMC). URL: [Link]
-
Title: 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... Source: ResearchGate (Figure from publication). URL: [Link]
-
Title: 6-O-trans-feruloyl catalpol regulates NF-κB, Akt phosphorylation and... Source: ResearchGate (Figure from publication). URL: [Link]
-
Title: Can any one suggest the exact protocol for NO assay using Griess reagent? Source: ResearchGate. URL: [Link]
-
Title: Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. Source: SpringerLink. URL: [Link]
-
Title: 6-O-trans-feruloyl catalpol affected the expression of liver... Source: ResearchGate (Figure from publication). URL: [Link]
-
Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Source: NCBI Bookshelf. URL: [Link]
-
Title: Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin-stimulated microglia through different signaling cascades. Source: PubMed Central (PMC). URL: [Link]
-
Title: The Standard Inflammasome Antibodies for Western Blotting. Source: Bio-Connect.nl. URL: [Link]
-
Title: Extracellular nitric oxide (NO) assessment using Griess reagent. Source: Protocols.io. URL: [Link]
-
Title: What will be the best way to test NFkb activation via western blot? Source: ResearchGate. URL: [Link]
-
Title: NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Source: Fivephoton Biochemicals. URL: [Link]
-
Title: 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Source: PubMed. URL: [Link]
-
Title: Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity. Source: Frontiers in Pharmacology. URL: [Link]
-
Title: ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Source: ResearchGate (Figure from publication). URL: [Link]
-
Title: 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... Source: ResearchGate (Figure from publication). URL: [Link]
-
Title: Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Source: PubMed Central (PMC). URL: [Link]
-
Title: (A) TNF-α, (B) IL-6, and (C) IL-1β levels in the medium were determined... Source: ResearchGate (Figure from publication). URL: [Link]
-
Title: The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Source: PubMed. URL: [Link]
-
Title: NLRP3 inflammasome activation in response to metals. Source: PubMed Central (PMC). URL: [Link]
-
Title: Microglia Activation and Immunomodulatory Therapies for Retinal Degenerations. Source: Frontiers in Cellular Neuroscience. URL: [Link]
-
Title: NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives. Source: PubMed Central (PMC). URL: [Link]
-
Title: Differential Gene Expression in Activated Microglia Treated with Adenosine A 2A Receptor Antagonists... Source: MDPI. URL: [Link]
Sources
- 1. Frontiers | Microglia Activation and Immunomodulatory Therapies for Retinal Degenerations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome activation in response to metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adipogen.com [adipogen.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Frontiers | Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Western Blot Protocol for NLRP3/NALP3 Antibody (NBP2-12446): Novus Biologicals [novusbio.com]
Studying the effect of 6-O-trans-Feruloylcatalpol on liver fibrosis models
Application Notes and Protocols
Topic: Evaluating the Anti-Fibrotic Efficacy of 6-O-trans-Feruloylcatalpol in Preclinical Liver Fibrosis Models
Audience: Researchers, scientists, and drug development professionals in hepatology and pharmacology.
Abstract
Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses to cirrhosis and end-stage liver disease. A pivotal event in fibrogenesis is the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblasts, the primary source of extracellular matrix (ECM) deposition.[1] 6-O-trans-Feruloylcatalpol (6FC) is a bioactive iridoid glycoside derived from Catalpa ovata that exhibits potent antioxidant and anti-inflammatory properties.[2][3] Its parent compound, catalpol, has been shown to attenuate liver fibrosis by inhibiting HSC activation.[4][5] This document provides a comprehensive guide for researchers to investigate the therapeutic potential of 6FC in liver fibrosis, detailing both in vivo and in vitro experimental models, step-by-step protocols, and key endpoint analyses.
Scientific Rationale and Experimental Strategy
The progression of liver fibrosis is driven by a complex interplay of oxidative stress, chronic inflammation, and the activation of pro-fibrotic signaling pathways.[6] The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of this process.[7][8] Upon liver injury, TGF-β1 is upregulated and binds to its receptor on HSCs, triggering the phosphorylation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and drive the transcription of genes responsible for ECM production, such as collagen type I (Col1a1) and alpha-smooth muscle actin (α-SMA).[1][9]
6FC, combining the structural features of catalpol and ferulic acid, is a promising candidate for anti-fibrotic therapy. Ferulic acid is known to block the TGF-β/Smad pathway, while catalpol demonstrates protective effects against liver injury.[10][11] Therefore, the primary hypothesis is that 6FC ameliorates liver fibrosis by inhibiting HSC activation and ECM deposition through the suppression of the TGF-β/Smad signaling cascade.
This guide outlines a dual-pronged approach:
-
An in vivo study using a chemically-induced mouse model of liver fibrosis to assess the systemic efficacy of 6FC.
-
An in vitro study using a human HSC line to validate the direct effects of 6FC on the key cellular mediators of fibrosis.
Overall Experimental Workflow
The following diagram illustrates the comprehensive workflow for evaluating 6FC, from model induction to multi-level analysis.
Caption: Comprehensive workflow for evaluating 6-O-trans-Feruloylcatalpol (6FC).
In Vivo Liver Fibrosis Model: Carbon Tetrachloride (CCl4) Induction
The CCl4-induced fibrosis model is widely used as it effectively mimics chronic, toxin-induced liver injury in humans, leading to reproducible fibrosis and cirrhosis.[12][13] CCl4 metabolism generates free radicals that cause severe oxidative stress and hepatocyte necrosis, triggering an inflammatory and fibrogenic response.[13][14]
Protocol: CCl4-Induced Fibrosis and 6FC Treatment
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or corn oil)
-
6-O-trans-Feruloylcatalpol (6FC)
-
Vehicle for 6FC (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Silymarin, 100 mg/kg)
-
Gavage needles, syringes
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Group Allocation (n=8-10 per group):
-
Group 1 (Control): Vehicle (olive oil) i.p. + Vehicle (0.5% CMC) p.o.
-
Group 2 (CCl4 Vehicle): CCl4 i.p. + Vehicle (0.5% CMC) p.o.
-
Group 3 (CCl4 + 6FC Low Dose): CCl4 i.p. + 6FC (e.g., 20 mg/kg) p.o.
-
Group 4 (CCl4 + 6FC High Dose): CCl4 i.p. + 6FC (e.g., 40 mg/kg) p.o.
-
Group 5 (CCl4 + Positive Control): CCl4 i.p. + Silymarin (100 mg/kg) p.o.
-
-
Fibrosis Induction: Prepare a 20% (v/v) solution of CCl4 in olive oil. Administer 1 mL/kg body weight via intraperitoneal (i.p.) injection twice weekly for 6-8 weeks.[13][15] Administer an equivalent volume of olive oil to the Control group.
-
Therapeutic Treatment: Starting from week 3, begin daily oral gavage (p.o.) administration of 6FC, Silymarin, or the vehicle, continuing until the end of the study. This co-treatment regimen tests the ability of 6FC to halt fibrosis progression.
-
Monitoring: Monitor animal body weight and general health status weekly.
-
Termination and Sample Collection: 48 hours after the final CCl4 injection, euthanize the animals.
-
Collect blood via cardiac puncture for serum separation. Store serum at -80°C.
-
Perfuse the liver with ice-cold PBS.
-
Excise the entire liver and weigh it.
-
Section the liver: fix one portion in 10% neutral buffered formalin for 24 hours for histology, and snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analysis. Store at -80°C.
-
In Vitro HSC Activation Model
To investigate the direct effects of 6FC on HSCs, the human HSC cell line LX-2 is an excellent model.[16] These cells can be activated with exogenous TGF-β1 to mimic the pro-fibrotic microenvironment of an injured liver, characterized by the upregulation of α-SMA and collagen expression.[4][17]
Protocol: HSC Activation and 6FC Treatment
Materials:
-
LX-2 human hepatic stellate cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
6-O-trans-Feruloylcatalpol (6FC) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer), protease/phosphatase inhibitors
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with various concentrations of 6FC (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.
-
Add TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control group.
-
Incubate for an additional 24-48 hours.
-
-
Experimental Groups:
-
Control: Vehicle (DMSO) only.
-
TGF-β1: Vehicle (DMSO) + TGF-β1.
-
TGF-β1 + 6FC: 6FC (at various concentrations) + TGF-β1.
-
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for subsequent Western blot analysis.
Key Analytical Protocols and Data Interpretation
Assessment of Liver Injury and Function
Liver injury is quantified by measuring the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[18] Elevated levels of these enzymes indicate hepatocyte damage.[19][20]
Expected Outcome: Successful CCl4 induction will significantly elevate serum ALT and AST levels. Effective treatment with 6FC is expected to reduce these levels, indicating a hepatoprotective effect.[2][3]
| Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | 35 ± 5 | 50 ± 8 |
| CCl4 + Vehicle | 450 ± 60 | 520 ± 75 |
| CCl4 + 6FC (20 mg/kg) | 280 ± 45 | 310 ± 50 |
| CCl4 + 6FC (40 mg/kg) | 190 ± 30 | 220 ± 40 |
| CCl4 + Silymarin | 210 ± 35 | 245 ± 42 |
| *Table contains hypothetical data. Values are Mean ± SD. *p < 0.05, *p < 0.01 vs. CCl4 + Vehicle. |
Histological Quantification of Collagen Deposition
Picrosirius Red staining is a highly specific method for visualizing collagen fibers in tissue sections.[21][22] When viewed under polarized light, thick type I collagen fibers appear yellow-orange, while thinner type III fibers appear green, allowing for a more detailed analysis of the ECM composition.[23]
Protocol: Picrosirius Red Staining
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded liver sections (4-5 µm) and rehydrate through a graded series of ethanol to distilled water.[23]
-
Staining: Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes at room temperature.[21][23]
-
Washing: Rinse slides in two changes of acidified water (0.5% acetic acid).[23]
-
Dehydration and Mounting: Dehydrate rapidly through 100% ethanol, clear with xylene, and mount with a resinous medium.[21]
-
Analysis: Capture images using a light microscope. Quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
Expected Outcome: CCl4 treatment will cause a dramatic increase in collagen deposition (bridging fibrosis). 6FC treatment should significantly reduce the Sirius Red-positive area, indicating an anti-fibrotic effect.
| Group | Sirius Red Positive Area (%) | Liver Hydroxyproline (µg/g) |
| Control | 1.2 ± 0.3 | 150 ± 25 |
| CCl4 + Vehicle | 15.5 ± 2.1 | 850 ± 90 |
| CCl4 + 6FC (20 mg/kg) | 9.8 ± 1.5 | 520 ± 65 |
| CCl4 + 6FC (40 mg/kg) | 6.5 ± 1.1 | 350 ± 50 |
| CCl4 + Silymarin | 7.1 ± 1.3 | 390 ± 55 |
| *Table contains hypothetical data. Values are Mean ± SD. *p < 0.05, *p < 0.01 vs. CCl4 + Vehicle. |
Molecular Analysis of Fibrotic Markers by Western Blot
Western blotting is used to quantify the protein expression of key fibrotic markers. The primary targets are α-SMA (a marker of HSC activation) and Collagen Type I (the main component of the fibrotic scar).[1][24]
Protocol: Western Blotting
-
Protein Extraction and Quantification: Homogenize frozen liver tissue or lysed LX-2 cells in RIPA buffer. Determine protein concentration using a BCA assay.[25]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[26]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-α-SMA, anti-Col1a1, anti-p-Smad3, anti-Smad3, anti-TGF-β1, anti-β-actin) overnight at 4°C.[25]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[25]
-
Quantification: Measure band intensity using densitometry software and normalize to a loading control (β-actin or GAPDH).
Expected Outcome: In both in vivo and in vitro models, fibrotic conditions will increase the expression of α-SMA, Col1a1, TGF-β1, and the ratio of p-Smad3/Smad3. Treatment with 6FC is expected to suppress the expression of these markers in a dose-dependent manner.
| Protein Target | Expected Change with CCl4/TGF-β1 | Expected Change with 6FC Treatment |
| α-SMA | ↑↑ | ↓↓ |
| Collagen Type I | ↑↑ | ↓↓ |
| TGF-β1 | ↑ | ↓ |
| p-Smad3/Total Smad3 | ↑↑ | ↓↓ |
Proposed Mechanism of Action: Targeting the TGF-β/Smad Pathway
The collected data should converge to support a clear mechanism. The reduction in α-SMA and collagen by 6FC, coupled with a decrease in TGF-β1 expression and Smad3 phosphorylation, strongly suggests that 6FC exerts its anti-fibrotic effects by intervening in the canonical TGF-β signaling pathway.
Sources
- 1. Research Progress Regarding the Effect and Mechanism of Dietary Polyphenols in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Catalpol ameliorates liver fibrosis via inhibiting aerobic glycolysis by EphA2/FAK/Src signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalpol inhibits hepatic stellate cell activation by reducing the formation and changing the contents of hepatocyte-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant therapy against TGF‐β/SMAD pathway involved in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Molecular mechanism and research progress on pharmacology of ferulic acid in liver diseases [frontiersin.org]
- 9. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Autophagy inhibition attenuates the induction of anti-inflammatory effect of catalpol in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Narrative review of in vitro experimental models of hepatic fibrogenesis - Chiabotto - Digestive Medicine Research [dmr.amegroups.org]
- 17. In vitro analysis of hepatic stellate cell activation influenced by transmembrane 6 superfamily 2 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Liver fibrosis: a compilation on the biomarkers status and their significance during disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlation of Serum Transaminase Levels with Liver Fibrosis Assessed by Transient Elastography in Vietnamese Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.emory.edu [med.emory.edu]
- 22. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 23. dbiosys.com [dbiosys.com]
- 24. researchgate.net [researchgate.net]
- 25. docs.abcam.com [docs.abcam.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-O-trans-Feruloylcatalpol Extraction
Welcome to the technical support center for the extraction of 6-O-trans-Feruloylcatalpol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to enhance the yield and purity of this bioactive iridoid glycoside.
Introduction to 6-O-trans-Feruloylcatalpol
6-O-trans-Feruloylcatalpol is a significant bioactive compound, primarily isolated from plant species such as Catalpa ovata and Rehmannia glutinosa.[1][2][3] It is a derivative of catalpol, an iridoid glycoside. The compound has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Achieving a high-yield extraction of 6-O-trans-feruloylcatalpol is a critical step in advancing its research and development. This guide provides a comprehensive overview of the extraction process, from the selection of raw materials to the final purification and quantification, with a focus on troubleshooting common issues to improve yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for extracting 6-O-trans-Feruloylcatalpol?
A1: The most commonly cited sources for the extraction of 6-O-trans-feruloylcatalpol are the stem bark of Catalpa ovata G. Don. (Bignoniaceae) and the roots of Rehmannia glutinosa.[1][2][3] The concentration of the compound can vary depending on the plant's age, growing conditions, and the specific part of the plant used.
Q2: Which solvents are most effective for extracting 6-O-trans-Feruloylcatalpol?
A2: As an iridoid glycoside, 6-O-trans-feruloylcatalpol is a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous solutions of ethanol or methanol are commonly used. For instance, 75% ethanol has been successfully used for the extraction of catalpol from Rehmannia glutinosa.[3] The selection of the solvent and its concentration is a critical parameter that can significantly influence the extraction yield.
Q3: What are the most common methods for extracting 6-O-trans-Feruloylcatalpol?
A3: Common extraction methods for iridoid glycosides include:
-
Reflux Extraction: This classical method involves boiling the plant material with the chosen solvent. It is effective but the heat may degrade thermolabile compounds.[3]
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and shorter times compared to reflux.[4]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Q4: How can I quantify the yield of 6-O-trans-Feruloylcatalpol in my extract?
A4: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is the standard analytical method for the accurate quantification of 6-O-trans-feruloylcatalpol.[1][5][6][7] A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape). Detection is typically performed at a wavelength where the compound exhibits maximum absorbance.
Troubleshooting Guide: Enhancing Your Extraction Yield
This section addresses specific issues that can arise during the extraction and purification of 6-O-trans-feruloylcatalpol.
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Action & Scientific Rationale |
| Inappropriate Solvent Choice | Action: Optimize the solvent system. Test different polar solvents (methanol, ethanol) and their aqueous concentrations (e.g., 50%, 70%, 95%). Rationale: The polarity of the solvent must match that of 6-O-trans-feruloylcatalpol to ensure maximum solubility and extraction. For many glycosides, a mixture of alcohol and water is more effective than the pure solvent. |
| Suboptimal Extraction Parameters | Action: Systematically optimize extraction time, temperature, and solid-to-liquid ratio. For UAE, also optimize ultrasonic power and frequency.[4] Rationale: Over-extraction can lead to the degradation of the target compound, while under-extraction results in incomplete recovery. Each parameter influences the mass transfer of the compound from the plant matrix to the solvent. |
| Degradation of the Target Compound | Action: Investigate the stability of 6-O-trans-feruloylcatalpol under your extraction conditions. Consider using less harsh methods like UAE instead of prolonged reflux at high temperatures. Also, evaluate the effect of pH. Rationale: Iridoid glycosides can be susceptible to degradation at high temperatures and extreme pH levels.[8][9] Enzymatic degradation can also occur in fresh plant material.[10] |
| Poor Quality of Plant Material | Action: Ensure the use of high-quality, properly identified, and correctly stored plant material. The concentration of secondary metabolites can vary significantly based on genetics, harvest time, and post-harvest handling. Rationale: The starting concentration of the target compound in the raw material is a primary determinant of the final yield. |
Issue 2: Co-extraction of Impurities Leading to Difficult Purification
| Possible Cause | Troubleshooting Action & Scientific Rationale |
| Broad Solvent Specificity | Action: Employ a multi-step extraction or pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before the main extraction. Rationale: A pre-extraction step, known as defatting, can significantly reduce the complexity of the crude extract, simplifying subsequent purification steps. |
| Presence of Pigments and Polysaccharides | Action: For initial cleanup, utilize macroporous resin chromatography. Select a resin that has a good affinity for iridoid glycosides. Elute with a stepwise gradient of ethanol-water. Rationale: Macroporous resins can effectively adsorb the target compound while allowing highly polar impurities like sugars and some pigments to pass through. The target can then be eluted with a less polar solvent. |
| Co-elution with Structurally Similar Compounds | Action: For final purification, use high-resolution chromatographic techniques like High-Speed Countercurrent Chromatography (HSCCC) or Preparative HPLC. Rationale: These techniques offer higher resolving power to separate compounds with similar polarities and structures. HSCCC, a liquid-liquid chromatography technique, is particularly effective for polar compounds and avoids irreversible adsorption to a solid support.[3] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation Workflow
This protocol provides a generalized procedure for the extraction and initial fractionation of 6-O-trans-feruloylcatalpol.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., stem bark of Catalpa ovata) at a moderate temperature (40-50 °C) to prevent enzymatic degradation.[10]
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Choose an appropriate extraction method (e.g., reflux or UAE).
-
For reflux extraction, add the powdered plant material to a round-bottom flask with 70-80% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).[4]
-
Reflux for 2-3 hours. Repeat the extraction twice with fresh solvent.
-
For UAE, place the plant material and solvent mixture in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50 °C). Repeat the extraction.[4]
-
-
Concentration and Fractionation:
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the concentrated aqueous extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. 6-O-trans-feruloylcatalpol is expected to be enriched in the n-butanol fraction.[3]
-
Workflow for Extraction and Initial Purification
Caption: General workflow for the extraction and fractionation of 6-O-trans-feruloylcatalpol.
Protocol 2: Purification by Macroporous Resin Column Chromatography
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., HP-20, Amberlite XAD).
-
Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
-
-
Column Loading and Washing:
-
Pack the pre-treated resin into a glass column.
-
Dissolve the n-butanol fraction from Protocol 1 in water and load it onto the column.
-
Wash the column with deionized water to remove highly polar impurities like sugars.
-
-
Elution:
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing 6-O-trans-feruloylcatalpol.
-
-
Final Purification:
-
Combine the fractions rich in the target compound.
-
Further purify using silica gel column chromatography or preparative HPLC if necessary to achieve the desired purity.
-
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low extraction yields.
Data Summary Tables
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Typical Solvents | Advantages | Disadvantages |
| Reflux Extraction | Aqueous Ethanol/Methanol | Simple setup, effective for many compounds. | High energy consumption, potential for thermal degradation. |
| Ultrasonic-Assisted Extraction (UAE) | Aqueous Ethanol/Methanol | Faster, higher efficiency, lower temperatures.[4] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Polar Solvents | Very fast, reduced solvent consumption. | Requires specialized microwave equipment. |
| Pressurized Hot Water Extraction (PHWE) | Water | Environmentally friendly, "green" solvent. | High pressure and temperature may not be suitable for all compounds. |
Table 2: Key Parameters for HPLC Quantification of 6-O-trans-Feruloylcatalpol
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Good retention and separation of moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Gradient elution is necessary to separate the target from other co-extracted compounds. Formic acid improves peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | Monitor at the λmax of 6-O-trans-feruloylcatalpol | Provides maximum sensitivity for the compound of interest. A PDA detector allows for spectral confirmation. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Concluding Remarks
The successful extraction of 6-O-trans-feruloylcatalpol with a high yield is achievable through a systematic and well-informed approach. This guide provides a foundation for developing and troubleshooting your extraction and purification protocols. Remember that the optimal conditions can vary depending on the specific plant material and the scale of the extraction. It is crucial to monitor each step of the process with appropriate analytical techniques, such as HPLC, to ensure the highest possible yield and purity of your final product.
References
- Jørgensen, H., et al. (2005). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography.
- Wang, Y., et al. (2022). Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae).
- Li, Y., et al. (2022). Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation. Helvetica Chimica Acta, 105(5), e202200043.
- Li, H., et al. (2013). Isolation and Determination of Iridoid Glycosides from the Seeds of Osmanthus fragrans by HPLC. Journal of the Chinese Chemical Society, 60(10), 1253-1258.
- Li, Y., et al. (2022). Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation. Helvetica Chimica Acta, 105(5), e202200043.
- Park, J., et al. (2025).
- Li, M., et al. (2014). Method for extracting catalpol from traditional Chinese medicine rehmannia root. CN103951719A.
- Kim, J. H., et al. (2014). Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography.
- Wang, Y., et al. (2024). The Active Ingredient Catalpol in Rehmannia glutinosa Reduces Blood Glucose in Diabetic Rats via the AMPK Pathway.
- Wang, J., et al. (2010). Method for preparing catalpol and polysaccharide of rehmannia glutinosa libosch from fresh rehmannia glutinosa libosch. CN101817855A.
- Al-Khayri, J. M., et al. (2025). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. Scientific Reports, 15(1), 1-16.
- Park, J., et al. (2025).
- Bobnar, V., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. European Journal of Pharmaceutics and Biopharmaceutics, 93, 196-204.
- Nishimura, T., et al. (2022). Study on Catalpol Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions. Biological and Pharmaceutical Bulletin, 45(7), 955-961.
- Tadesse, A., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Journal of Chemistry, 2021.
- Kotnik, P., et al. (2023). Extraction of Polyphenols from Slovenian Hop (Humulus lupulus L.) Aurora Variety Using Deep Eutectic Solvents. Molecules, 28(16), 5981.
- Ballesteros, L. F., et al. (2014). Selection of the Solvent and Extraction Conditions for Maximum Recovery of Antioxidant Phenolic Compounds from Coffee Silverskin. Food and Bioprocess Technology, 7(5), 1322-1332.
- Cavalcante, D. N., et al. (2022). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research, 14(4), 395.
- Bobnar, V., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. European Journal of Pharmaceutics and Biopharmaceutics, 93, 196-204.
- Bobnar, V., et al. (2020). Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety. Molecules, 25(11), 2548.
- Park, J., et al. (2025). 6-O-trans-feruloyl catalpol affected the expression of liver regeneration related genes in mice after 2/3 Partial hepatectomy.
- de Oliveira, A. C., et al. (2015). Isolation and quantitative HPLC-PDA analysis of lupeol in phytopharmaceutical intermediate products from Vernonanthura ferruginea (Less.) H. Rob. Revista Brasileira de Farmacognosia, 25(3), 253-259.
- Zengin, G., et al. (2022). HPLC-PDA phenolic quantification, UHPLC-MS secondary metabolomics, biological, and toxicological studies of roots. PeerJ, 10, e13753.
- Park, J., et al. (2025). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB signaling pathway in mice after 2/3 Partial hepatectomy.
- de Morais, S. M., et al. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 28(3), 1341.
- Suttisintong, K., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS omega, 7(26), 22448-22457.
- Park, J., et al. (2025). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt phosphorylation and MAPKs signaling pathway in mice after 2/3 Partial hepatectomy.
- Scopes, R. K. (1984). Use of differential dye-ligand chromatography with affinity elution for enzyme purification: 6-phosphogluconate dehydratase from Zymomonas mobilis. Analytical biochemistry, 136(2), 530-534.
- de Oliveira, A. C. S., et al. (2025). Heat stability and effect of pH on enzyme activity of polyphenol oxidase in buriti (Mauritia flexuosa Linnaeus f.) fruit extract. Postharvest Biology and Technology, 212, 112794.
- Park, J., et al. (2025). Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle genes in mice after 2/3 partial hepatectomy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103951719A - Method for extracting catalpol from traditional Chinese medicine rehmannia root - Google Patents [patents.google.com]
- 3. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Catalpol Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 6-O-trans-Feruloylcatalpol in different solvents (e.g., DMSO)
Welcome to the technical support center for 6-O-trans-Feruloylcatalpol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this iridoid glycoside. The information herein is synthesized from available scientific literature and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-trans-Feruloylcatalpol and what are its key structural features?
A1: 6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside.[1] Its structure is characterized by a central catalpol core, which is an iridoid, linked to a glucose molecule (forming the glycoside). A trans-feruloyl group is attached to the 6-position of the catalpol core via an ester linkage. Understanding these linkages—the glycosidic bond and the ester bond—is crucial for predicting its stability.
Q2: What are the primary concerns regarding the stability of 6-O-trans-Feruloylcatalpol in solution?
A2: The main stability concerns for 6-O-trans-Feruloylcatalpol revolve around the potential for hydrolysis of its two key functional groups:
-
Ester Bond Hydrolysis: The ester linkage between the feruloyl group and the catalpol core is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the formation of catalpol and ferulic acid.
-
Glycosidic Bond Hydrolysis: The glycosidic bond linking the glucose unit to the catalpol aglycone can also be cleaved, particularly under acidic conditions, leading to the separation of the sugar moiety.
Q3: How stable is 6-O-trans-Feruloylcatalpol in DMSO?
Q4: What are the recommended storage conditions for 6-O-trans-Feruloylcatalpol?
A4:
-
Solid Form: As a solid, 6-O-trans-Feruloylcatalpol should be stored in a tightly sealed container, protected from light and moisture, at -20°C.
-
In Solution: Stock solutions should be prepared in a suitable, dry solvent (e.g., anhydrous DMSO) at a high concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. For daily or weekly use, an aliquot can be stored at -20°C.
Q5: Are there other solvents I should consider or avoid?
A5:
-
Protic Solvents (e.g., Methanol, Ethanol): Based on studies of similar iridoid glycosides, alcoholic solvents may lead to instability.[3] It is advisable to use these with caution and for short durations. If their use is unavoidable, prepare fresh solutions for each experiment.
-
Aqueous Buffers: The stability in aqueous solutions will be highly pH-dependent. Neutral pH (around 7.0) is generally preferred. Both acidic and alkaline conditions can accelerate the hydrolysis of the ester and/or glycosidic bonds.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of the compound in the stock solution. | 1. Prepare a fresh stock solution of 6-O-trans-Feruloylcatalpol. 2. Analyze the old and new stock solutions by HPLC-UV or LC-MS to check for the presence of degradation products (e.g., ferulic acid, catalpol). | The ester and glycosidic bonds can hydrolyze over time, especially with improper storage or repeated freeze-thaw cycles, leading to a decrease in the concentration of the active compound. |
| Instability in the assay buffer. | 1. Check the pH of your assay buffer. 2. If possible, perform a time-course experiment to assess the stability of the compound in the final assay medium at the experimental temperature. | Extreme pH values (acidic or basic) can catalyze the hydrolysis of the ester or glycosidic linkages, reducing the effective concentration of the compound during the experiment. |
| Interaction with other assay components. | 1. Review the composition of your assay medium for components that might react with the compound. 2. Run a control experiment with the compound in the assay buffer without cells or other biological components to assess for non-enzymatic degradation. | Some media components could potentially interact with and degrade the compound. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis of the ester linkage. | 1. Look for peaks corresponding to the mass of ferulic acid and catalpol. 2. If standards are available, compare the retention times. | This is a likely degradation pathway, especially if the sample has been stored in a protic solvent or at a non-neutral pH. |
| Hydrolysis of the glycosidic linkage. | 1. Search for a peak corresponding to the aglycone (6-O-trans-feruloylcatalpol without the glucose). | This is more likely to occur under acidic conditions. |
| Isomerization. | 1. Consider the possibility of cis-trans isomerization of the feruloyl group, which could be induced by light. | The trans configuration is generally more stable, but conversion to the cis isomer is possible and may result in a separate chromatographic peak. |
| Solvent-related artifacts. | 1. Run a blank injection of the solvent to rule out solvent impurities or degradation products. | The solvent itself may contain impurities or degrade over time, leading to extraneous peaks. |
Experimental Protocols
Protocol 1: Assessment of 6-O-trans-Feruloylcatalpol Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of 6-O-trans-Feruloylcatalpol in a chosen solvent.
Materials:
-
6-O-trans-Feruloylcatalpol
-
Solvent of interest (e.g., DMSO, methanol, aqueous buffer at a specific pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve 6-O-trans-Feruloylcatalpol in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject onto the HPLC system.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot of the stock solution, dilute as in step 2, and inject onto the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the 6-O-trans-Feruloylcatalpol peak over time.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of 6-O-trans-Feruloylcatalpol remaining at each time point relative to T=0.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient, for example, starting with 5-10% B, increasing to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detector scanning from 200-400 nm. Monitor at the λmax of the feruloyl group (around 320 nm) and the iridoid core (around 235 nm).
Visualizations
Sources
- 1. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cib.csic.es [cib.csic.es]
- 3. Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of 6-O-trans-Feruloylcatalpol
Welcome to the technical support center for the large-scale purification of 6-O-trans-Feruloylcatalpol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising bioactive compound. Here, we synthesize established protocols with field-proven insights to provide a comprehensive resource for troubleshooting common challenges encountered during extraction, separation, and final polishing steps.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of 6-O-trans-Feruloylcatalpol and the core challenges of its purification.
Q1: What is 6-O-trans-Feruloylcatalpol and why is its large-scale purification challenging?
A1: 6-O-trans-Feruloylcatalpol is a significant iridoid glycoside, often extracted from plants like Rehmannia glutinosa or Catalpa ovata[1][2]. Its structure consists of a catalpol core linked to a trans-ferulic acid moiety[3][4]. The primary challenges in its large-scale purification stem from several factors:
-
Structural Complexity and Polarity: As a glycoside with multiple hydroxyl groups, it is highly polar, making it prone to strong interactions with polar stationary phases and difficult to separate from other structurally similar glycosides and saponins present in the crude extract.
-
Chemical Instability: The ester linkage between catalpol and ferulic acid is susceptible to hydrolysis under harsh pH (especially alkaline) and high-temperature conditions[5][6][7]. The trans configuration of the feruloyl group can also isomerize to the cis form, introducing impurities.
-
Low Relative Abundance: The target compound is often one of many components in a complex plant extract, requiring multi-step purification strategies to achieve high purity[8].
-
Presence of Interfering Compounds: Crude extracts from sources like Rehmanniae Radix contain a complex mixture of iridoid glycosides, phenylethanoid glycosides, sugars, and other polar compounds, many of which have similar chromatographic behavior[2][9].
Q2: What are the critical stability factors to consider during purification?
A2: Maintaining the integrity of 6-O-trans-Feruloylcatalpol is paramount. The two most critical factors are pH and temperature .
-
pH: The compound is most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7.5) can rapidly hydrolyze the ester bond and should be strictly avoided[5][6]. Buffering your mobile phases during chromatography is highly recommended.
-
Temperature: Elevated temperatures accelerate degradation[7]. All extraction and purification steps should be conducted at room temperature or below whenever possible. For long-term storage of extracts and purified fractions, temperatures of -20°C or -80°C are advised.
-
Light: While less critical than pH and temperature, prolonged exposure to UV light can potentially cause isomerization of the trans-feruloyl group. Using amber glass vials or covering vessels with foil is a good practice[6].
Q3: What is the recommended overall strategy for scaling up purification?
A3: A multi-step strategy is essential for efficiently scaling up the purification process. The most effective approach involves a coarse initial separation followed by one or more high-resolution polishing steps. A typical workflow includes:
-
Optimized Extraction: Using an appropriate solvent system (e.g., water or aqueous ethanol) to maximize the yield of iridoid glycosides[10].
-
Macroporous Resin Chromatography: This is a crucial step for initial cleanup and enrichment. It effectively removes highly polar compounds like sugars and some inorganic salts, while concentrating the glycosides[11][12][13][14].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final polishing step to achieve high purity (>95%), separating the target compound from other closely related iridoids[15][16].
Section 2: Troubleshooting Guide by Purification Stage
This section provides specific, actionable solutions to common problems encountered during the purification workflow.
Stage 1: Extraction & Pre-Treatment
Q: My extraction yield of total iridoid glycosides is consistently low. What am I doing wrong?
A: Low yield at the extraction stage is often due to suboptimal solvent choice or extraction methodology.
-
Underlying Cause: 6-O-trans-Feruloylcatalpol is a polar glycoside. Using solvents with insufficient polarity, such as pure ethanol or methanol, can lead to poor extraction efficiency. Furthermore, inadequate cell wall disruption can trap the compound within the plant matrix.
-
Troubleshooting Steps:
-
Solvent Optimization: Water is an excellent solvent for extracting iridoid glycosides from Rehmannia root[10]. Consider using water or a 70% ethanol-water solution, which has been shown to be effective for extracting glycosides[17].
-
Method Enhancement: Employing techniques like microwave-assisted or ultrasonic-assisted extraction can significantly improve yields by enhancing solvent penetration and cell disruption. A patented method, for example, uses a combination of microwave and ultrasonic waves to maximize extraction from Rehmannia[17].
-
Enzyme Deactivation: Pre-treating the raw material by heating it in water (e.g., at 80°C for 30 minutes) can deactivate endogenous enzymes that might degrade the target compound during extraction[17].
-
Stage 2: Macroporous Resin Chromatography
Q: After loading my crude extract onto the macroporous resin column, the recovery of my target compound during elution is poor.
A: Poor recovery from macroporous resins is typically an issue of incorrect resin selection or suboptimal adsorption/desorption conditions. The interaction is primarily based on van der Waals forces, making the process sensitive to flow rate, solvent composition, and resin properties[18].
-
Underlying Cause: The polarity and surface area of the resin must be matched to the target compound. If the resin is too nonpolar, the compound may bind irreversibly. If it's too polar, it may not bind sufficiently and elute with the initial wash.
-
Troubleshooting Steps:
-
Resin Selection: Test several types of macroporous resins. Nonpolar or weakly polar resins (e.g., D101, AB-8) are generally effective for adsorbing glycosides and saponins from aqueous solutions[12][13]. Studies have shown these resins provide high adsorption and desorption rates for similar compounds[12].
-
Optimize Loading Conditions: Ensure the crude extract is sufficiently diluted to prevent precipitation on the column. The flow rate during loading should be slow (e.g., 1.5-2 bed volumes per hour) to allow for sufficient interaction time[12].
-
Develop a Stepwise Elution Gradient: Do not attempt to elute everything at once.
-
First, wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Next, use a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%) to elute compounds of increasing hydrophobicity. 6-O-trans-Feruloylcatalpol is likely to elute in the 30-50% ethanol fractions. This approach has proven effective for recovering various glycosides with high recovery rates[19].
-
-
Stage 3: Preparative HPLC
Q: I'm observing severe peak tailing and/or co-elution with an unknown impurity in my Prep-HPLC runs.
A: Peak asymmetry and poor resolution in reverse-phase preparative HPLC are common but solvable issues, often related to mass overload, solvent effects, or secondary interactions.
-
Underlying Cause:
-
Peak Tailing: Can be caused by secondary interactions between the analyte's hydroxyl groups and residual silanols on the silica-based C18 column, especially at neutral pH. It can also be a sign of column contamination or degradation.
-
Co-elution: The presence of isomers (e.g., cis-feruloyl derivatives) or other catalpol esters with very similar polarity makes separation challenging. The mobile phase may not have sufficient selectivity.
-
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both the aqueous and organic mobile phases. This will suppress the ionization of residual silanols on the column, minimizing secondary interactions and significantly improving peak shape.
-
Reduce Sample Load: Mass overload is a common cause of peak distortion in preparative chromatography. Reduce the injection volume or the concentration of your sample[20].
-
Adjust Sample Solvent: Dissolve your sample in a solvent that is weaker than (or the same as) the initial mobile phase composition. Injecting in a strong solvent like pure methanol or acetonitrile can cause peak splitting and broadening[20].
-
Optimize Gradient: If co-elution is the problem, slow down the gradient slope around the elution time of your target peak. A shallower gradient increases the contact time with the stationary phase, providing better resolution between closely eluting compounds.
-
Section 3: Protocols & Workflows
Recommended Large-Scale Purification Workflow
This protocol outlines a robust, multi-step procedure for purifying 6-O-trans-Feruloylcatalpol from plant material (e.g., Rehmanniae Radix).
Step 1: Aqueous Extraction
-
Mill the dried plant material to a coarse powder (20-40 mesh).
-
Add the powder to deionized water at a 1:8 (w/v) ratio[17].
-
Heat the mixture to 80°C for 30 minutes to deactivate enzymes[17].
-
Cool to 50°C and perform ultrasonic-assisted extraction for 30 minutes at a power of ~350-400W[17].
-
Filter the mixture and collect the aqueous extract. Repeat the extraction on the residue 1-2 more times and pool the extracts.
-
Centrifuge the pooled extract at high speed (e.g., 12,000 rpm) to remove fine particulates[2].
Step 2: Macroporous Resin Enrichment
-
Pack a column with a suitable nonpolar resin (e.g., D101). Equilibrate the column with 5 bed volumes (BV) of deionized water.
-
Load the centrifuged aqueous extract onto the column at a flow rate of 1.5-2 BV/h.
-
Wash the column with 3-5 BV of deionized water to remove unbound sugars and salts.
-
Elute the column with a stepwise ethanol gradient:
-
2 BV of 20% aqueous ethanol.
-
5 BV of 40% aqueous ethanol (collect this fraction, as it is likely to contain the target compound)[19].
-
3 BV of 70% aqueous ethanol.
-
-
Analyze fractions using analytical HPLC or TLC to identify those containing 6-O-trans-Feruloylcatalpol.
-
Pool the relevant fractions and concentrate under reduced pressure to remove the ethanol. Lyophilize the remaining aqueous solution to obtain a dry, enriched powder.
Step 3: Preparative HPLC
-
Column: C18 preparative column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Develop a shallow gradient based on analytical HPLC results. A typical starting point could be 10-30% B over 40 minutes.
-
Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min).
-
Sample Preparation: Dissolve the lyophilized powder from Step 2 in the initial mobile phase composition (e.g., 90% A, 10% B). Filter through a 0.45 µm filter before injection.
-
Inject the sample and collect fractions based on UV detection (typically at ~320 nm for the feruloyl group).
-
Pool the pure fractions, remove the organic solvent under vacuum, and lyophilize to obtain the final high-purity product.
Workflow & Troubleshooting Diagrams
Caption: Overall large-scale purification workflow.
Caption: Decision tree for troubleshooting common Prep-HPLC issues.
Section 4: Data & Analysis
Table 1: Macroporous Resin Selection Guide
This table summarizes common macroporous resins used for glycoside purification. The selection depends on the specific impurity profile of the crude extract.
| Resin Type | Polarity | Typical Application | Adsorption/Desorption Rate | Reference |
| D101 | Nonpolar | Adsorption of saponins, glycosides, and flavonoids from aqueous extracts. | High | [12] |
| AB-8 | Weakly Polar | General purpose for purification of various natural products, including flavonoids. | Very High | [12] |
| X-5 | Nonpolar | Enrichment of glycosides and anthraquinones. | High (Recoveries >80%) | [19] |
| XAD7HP | Moderately Polar | Purification of polyphenols and other moderately polar compounds. | Good | [13] |
Table 2: Preparative HPLC - Starting Gradient Conditions
This table provides a validated starting point for method development in preparative reverse-phase HPLC.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |
| 0.0 | 18.0 | 90 | 10 | 6 |
| 5.0 | 18.0 | 90 | 10 | 6 |
| 35.0 | 18.0 | 75 | 25 | 6 |
| 40.0 | 18.0 | 5 | 95 | 6 |
| 45.0 | 18.0 | 5 | 95 | 6 |
| 46.0 | 18.0 | 90 | 10 | 6 |
| 50.0 | 18.0 | 90 | 10 | 6 |
Section 5: References
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. [Link]
-
Technologies for Purification and Separation of Iridoid Glycosides from Dried Rehmannia Root. (n.d.). CNKI. [Link]
-
Method for extracting iridoid glycoside from rehmannia. (2021). Google Patents.
-
Treven, M., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. International Journal of Pharmaceutics. [Link]
-
Li, Y., et al. (2024). Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves. Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2022). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. MDPI. [Link]
-
Editorial: Analytical chemistry applied to natural products: trends and challenges. (2023). Frontiers in Chemistry. [Link]
-
Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). (2022). ResearchGate. [Link]
-
Preparative HPLC Troubleshooting Guide. (2023). Agilent. [Link]
-
Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix. (2023). MDPI. [Link]
-
(-)-6-Feruloyl-catalpol. (n.d.). PubChem. [Link]
-
Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review. (2023). ResearchGate. [Link]
-
Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Effect of the Total Saponins of Bupleurum chinense DC. Water Extracts Following Ultrafiltration Pretreatment on Macroporous Resin Adsorption. (2024). MDPI. [Link]
-
Challenges during HPLC method development and how to fix them. (2021). YouTube. [Link]
-
Li, Y., et al. (2014). Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum. Journal of Chromatography B. [Link]
-
INVESTIGATION OF THE IRIDOID COMPOSITION OF EXTRACTS FROM DI HUANG (Rehmannia glutinosa Libosch.) ROOT USING UHPLC AND LC-MSD-Trap-SL. (2021). Ho Chi Minh City University of Education Journal of Science. [Link]
-
Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. (2015). PubMed. [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). ACS Omega. [Link]
-
Simultaneous Determination of Iridoid Glycosides, Phenethylalcohol Glycosides and Furfural Derivatives in Rehmanniae Radix by High Performance Liquid Chromatography Coupled With Triple-Quadrupole Mass Spectrometry. (2013). PubMed. [Link]
-
6-Feruloylcatalpol. (n.d.). PubChem. [Link]
-
Chemical structures of 6-O-feruloylsucrose (1), 3′,6-di-O-sinapoylsucrose (2), 3. (n.d.). ResearchGate. [Link]
-
6-O-trans-feruloyl catalpol affected the expression of liver.... (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. (-)-6-Feruloyl-catalpol | C24H30O12 | CID 44566578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Feruloylcatalpol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: Analytical chemistry applied to natural products: trends and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of iridoid glycosides, phenethylalcohol glycosides and furfural derivatives in Rehmanniae Radix by high performance liquid chromatography coupled with triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INVESTIGATION OF THE IRIDOID COMPOSITION OF EXTRACTS FROM DI HUANG (Rehmannia glutinosa Libosch.) ROOT USING UHPLC AND LC-MSD-Trap-SL | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 11. Technologies for Purification and Separation of Iridoid Glycosides from Dried Rehmannia Root [yydbzz.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Technical Support Center: Optimizing HPLC Mobile Phase for 6-O-trans-Feruloylcatalpol Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 6-O-trans-Feruloylcatalpol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to method development and troubleshooting.
Pillar 1: Understanding the Analyte - The "Why" Behind the Method
6-O-trans-Feruloylcatalpol is an iridoid glycoside, a class of compounds known for their polarity.[1][2] Its structure contains a catalpol core, which is hydrophilic, and a feruloyl group, which adds some hydrophobic character. This dual nature can present challenges in achieving sharp, well-resolved peaks in reversed-phase HPLC (RP-HPLC). The key to successful separation lies in manipulating the mobile phase to finely tune the interactions between the analyte, the stationary phase, and the mobile phase itself.[3][4]
Chemical Properties of 6-O-trans-Feruloylcatalpol:
| Property | Value | Source |
| Molecular Formula | C25H30O13 | [5] |
| Molecular Weight | 538.5 g/mol | [5] |
| Predicted pKa | 9.72 ± 0.31 | [6] |
| Predicted XLogP3-AA | -0.9 | [5] |
The negative XLogP3-AA value confirms the compound's overall polar nature, making it well-suited for reversed-phase chromatography where a polar mobile phase is used with a non-polar stationary phase.[3][7]
Pillar 2: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses common issues encountered during the HPLC analysis of 6-O-trans-Feruloylcatalpol.
Q1: Why is my peak for 6-O-trans-Feruloylcatalpol showing significant tailing?
A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.[8] To mitigate this, consider the following:
-
Mobile Phase pH: The phenolic hydroxyl group in the feruloyl moiety can interact with free silanols. Lowering the mobile phase pH with an acidic modifier like formic acid or acetic acid will suppress the ionization of these silanol groups, minimizing these secondary interactions.[9]
-
Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and ionic state of the analyte.[8]
-
Column Choice: Using a column with high-purity silica and effective end-capping can reduce the number of accessible silanol groups.
Q2: I'm not getting enough retention for 6-O-trans-Feruloylcatalpol on my C18 column. What should I do?
A2: Insufficient retention of polar compounds is a common challenge in RP-HPLC.[1] Here are some strategies:
-
Decrease Organic Solvent Percentage: Reduce the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This increases the polarity of the mobile phase, leading to stronger interaction between the analyte and the non-polar stationary phase, thus increasing retention time.
-
Use a "High Aqueous" Column: Some C18 columns are specifically designed for use with highly aqueous mobile phases and resist the phase collapse that can occur with standard C18 columns under these conditions.[2]
-
Consider a Different Stationary Phase: A phenyl-hexyl or embedded polar group (EPG) stationary phase can offer different selectivity and potentially better retention for polar compounds.
Q3: My retention times are drifting from one injection to the next. What's the cause?
A3: Retention time instability can stem from several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.[10]
-
Mobile Phase Instability: Prepare fresh mobile phase daily. Over time, the composition can change due to evaporation of the more volatile organic component.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[10][11]
-
Pump Performance: Air bubbles in the pump or check valve issues can lead to inconsistent flow rates and, consequently, shifting retention times.[10]
Pillar 3: In-Depth Troubleshooting and Optimization Guides
Guide 1: Systematic Mobile Phase Optimization Workflow
A logical, stepwise approach is crucial for efficient mobile phase optimization. The following workflow provides a structured path to achieving optimal separation.
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. hplc.eu [hplc.eu]
- 3. moravek.com [moravek.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Feruloylcatalpol | 770721-33-0 [amp.chemicalbook.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. hplc.eu [hplc.eu]
- 9. Why Acid? | Separation Science [sepscience.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. halocolumns.com [halocolumns.com]
Common impurities found in 6-O-trans-Feruloylcatalpol extracts
Technical Support Center: 6-O-trans-Feruloylcatalpol
Welcome to the technical support center for 6-O-trans-Feruloylcatalpol (6-FC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of 6-FC extracts. As a complex natural product, understanding and controlling impurities is paramount for ensuring experimental reproducibility, safety, and efficacy in downstream applications. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Impurity Landscape
This section addresses foundational questions regarding the origin and nature of impurities in 6-O-trans-Feruloylcatalpol extracts.
Q1: What are the primary sources of impurities in a 6-O-trans-Feruloylcatalpol extract?
A: Impurities in a natural product extract like 6-FC can be broadly categorized into three main sources. Understanding these sources is the first step in designing a robust purification and analysis strategy.
-
Biosynthetically Related Impurities: These are compounds that are naturally present in the source material, typically the stem bark of Catalpa ovata.[1] They are structurally similar to 6-FC and arise from the same or related biosynthetic pathways.
-
Process-Related Impurities: These are substances introduced during the extraction, isolation, and purification process. They are not naturally present in the plant material.
-
Degradation Products: These impurities are formed by the chemical breakdown of 6-O-trans-Feruloylcatalpol itself, either during processing or upon storage.
The relationship between these sources is visualized below.
Caption: Origin of impurities in 6-FC extracts.
Q2: What are the most common structurally related impurities I should expect to find?
A: Given that 6-O-trans-Feruloylcatalpol is an ester of catalpol and trans-ferulic acid, the most common related impurities are its own building blocks and their analogues.
-
Precursors: Free catalpol and free ferulic acid are almost always present in the crude extract. Their presence is a primary indicator of either incomplete biosynthesis or partial hydrolysis during extraction.
-
Related Esters: The plant may produce other esters of catalpol with hydroxycinnamic acids similar to ferulic acid. Look for compounds like 6-O-p-coumaroylcatalpol and 6-O-sinapoylcatalpol . These will have very similar chromatographic behavior and UV spectra.[2]
-
Geometric Isomers: The "trans" configuration of the feruloyl moiety is susceptible to photo-isomerization. The presence of 6-O-cis-feruloylcatalpol is a common impurity, especially if the extract has been exposed to UV light. This isomer can be difficult to separate from the trans form.
-
Other Iridoid Glycosides: The source plant, Catalpa ovata, contains other iridoid glycosides that may co-extract with 6-FC.[1]
Q3: How do the extraction and purification processes introduce impurities?
A: Every step of the workflow can potentially introduce contaminants.
-
Residual Solvents: These are the most common process-related impurities. Depending on your protocol, this can include ethanol, methanol, ethyl acetate, hexane, or acetonitrile.[3][4] Regulatory guidelines, such as those from the ICH, set strict limits for these solvents in final drug products.
-
Reagents: Acids or bases used for pH adjustment during extraction or chromatography can remain in the final product if not properly removed.[5]
-
Column Leachables: During chromatographic purification, compounds can leach from the stationary phase (e.g., siloxanes from C18 columns, monomers from polymeric resins) into your fractions.[4] This is especially a concern when using new columns or harsh mobile phases.
Q4: Is 6-O-trans-Feruloylcatalpol prone to degradation? What are the likely products?
A: Yes, 6-FC is susceptible to degradation, primarily through two mechanisms:
-
Hydrolysis: The ester linkage between catalpol and ferulic acid is the most vulnerable point. This bond can be cleaved under acidic or basic conditions, especially when heated.[5] This degradation pathway results in the formation of free catalpol and ferulic acid , which can complicate purity analysis as they are also natural precursors.
-
Oxidation: The phenolic hydroxyl group and the double bond on the ferulic acid moiety are susceptible to oxidation from exposure to air, light, and high temperatures.[6] This leads to a complex mixture of degradation products that may be difficult to characterize.
Catalpol itself is relatively stable in neutral solutions but is sensitive to acidic conditions and high temperatures, which can lead to the opening of its iridoid ring structure.[5]
Part 2: Troubleshooting Guide - From Analysis to Action
This section provides practical advice for specific issues encountered during the analysis and handling of 6-FC extracts.
Scenario 1: "My HPLC chromatogram shows multiple peaks closely eluting with my main 6-FC peak. Mass spectrometry suggests they have the same mass. What are they?"
-
Plausible Cause & Explanation: This is a classic sign of isomers. The most likely candidate is 6-O-cis-feruloylcatalpol . The cis and trans isomers have identical masses but different spatial arrangements, leading to slightly different retention times on a reverse-phase column. The cis isomer is often formed by exposure of the sample or extract to UV light (including ambient laboratory light over time).
-
Troubleshooting & Validation Steps:
-
Protect from Light: Prepare a fresh solution of your standard and a new extraction, ensuring all steps are performed under amber light or in foil-wrapped containers. Re-analyze by HPLC. A significant reduction in the impurity peak relative to the main peak strongly suggests photo-isomerization.
-
UV Spectrum Analysis: Use a photodiode array (PDA) detector. The UV spectrum of the cis isomer will show a characteristic shift compared to the trans isomer. The trans isomer typically has its absorption maximum (λmax) at a slightly longer wavelength and a higher extinction coefficient than the cis isomer.
-
Forced Degradation Study: Intentionally expose a solution of purified 6-FC to a UV lamp for a short period (e.g., 1-2 hours). Analyze the sample by HPLC. The growth of the impurity peak will confirm its identity as a photo-isomer.
-
Scenario 2: "I'm observing a significant loss of purity in my purified 6-FC sample upon storage, even at 4°C. The main new peaks correspond to free ferulic acid and catalpol."
-
Plausible Cause & Explanation: This indicates hydrolysis of the ester bond. While low temperature slows this process, it does not stop it, especially if residual moisture or traces of acid/base are present in your "purified" sample. The catalpol iridoid structure is known to be sensitive to acidic pH.[5]
-
Troubleshooting & Validation Steps:
-
Check pH: Dissolve a small amount of the sample in unbuffered water and check the pH. If it is acidic or basic, it points to residual reagents from the purification process.
-
Lyophilize Rigorously: Ensure the sample is completely free of water and residual solvents. Lyophilization (freeze-drying) is the preferred method for long-term storage.
-
Aprotic Solvent Storage: For storage in solution, use a high-purity, dry aprotic solvent like anhydrous DMSO or acetonitrile. Store under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.
-
Buffer at Neutral pH: If an aqueous solution is required for short-term use, use a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4).
-
Part 3: Key Experimental Protocols
Protocol 1: Robust Starting Method for HPLC-UV/MS Impurity Profiling
This protocol provides a reliable starting point for separating 6-FC from its most common impurities. Method optimization will likely be required based on your specific instrumentation and sample matrix.
-
Instrumentation: HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (ESI source recommended).[3]
-
Column: High-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) %B 0.0 10 20.0 50 25.0 95 28.0 95 28.1 10 | 32.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 320 nm (for feruloyl moiety) and 210 nm (for general detection).
-
MS Parameters (ESI Negative Mode):
-
Rationale: The phenolic hydroxyl and carboxylic acid groups make negative mode ionization efficient.
-
Expected [M-H]⁻ ion: m/z 537.16
-
Key Fragments: Look for fragments corresponding to the catalpol aglycone and ferulic acid.
-
Protocol 2: Workflow for Impurity Isolation and Structural Elucidation
Caption: Workflow for impurity identification.
Part 4: Data Summary
Table 1: Common Impurities in 6-O-trans-Feruloylcatalpol Extracts
| Impurity Class | Specific Example | Typical Origin | Key Analytical Identifiers |
| Precursors/Hydrolysis | Free Catalpol | Biosynthesis, Degradation | Lacks UV chromophore at 320 nm, early elution in RP-HPLC. |
| Precursors/Hydrolysis | Free Ferulic Acid | Biosynthesis, Degradation | Strong UV absorbance at ~320 nm, characteristic MS/MS. |
| Geometric Isomers | 6-O-cis-Feruloylcatalpol | Photo-isomerization | Same mass as 6-FC, slightly different RT, distinct UV λmax. |
| Related Esters | 6-O-p-coumaroylcatalpol | Biosynthesis | Different molecular weight (lower than 6-FC), similar RT. |
| Process-Related | Ethyl Acetate | Purification Solvent | Detected by GC-MS or specific HPLC-MS methods.[3] |
| Degradation | Oxidized Feruloyl Moiety | Air/Light Exposure | Multiple small peaks, often with mass additions of +16 Da (oxygen). |
References
-
MDPI. (n.d.). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available from: [Link]
-
PubChem. (n.d.). 6-O-trans-Feruloylcatalpol. National Center for Biotechnology Information. Available from: [Link]
-
Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161–2168. Available from: [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
- Google Patents. (n.d.). CN106397510A - Method for separating pure 6'-O- trans-cinnamyl catalpol.
-
Zhang, X., et al. (2015). Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging. Pharmacognosy Magazine, 11(43), 528–535. Available from: [Link]
-
Frontiers. (n.d.). Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties. Available from: [Link]
-
ResearchGate. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
MDPI. (n.d.). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. Available from: [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
-
ResearchGate. (n.d.). Separation and Purification of Zizyphusine, Spinosin, and 6′′′-Feruloylspinosin From Zizyphi Spinosi Semen. Available from: [Link]
-
MDPI. (n.d.). Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. CN106397510A - Method for separating pure 6'-O- trans-cinnamyl catalpol - Google Patents [patents.google.com]
- 5. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review | MDPI [mdpi.com]
Technical Support Center: Navigating the Challenges of 6-O-trans-Feruloylcatalpol Oral Bioavailability
Welcome to the technical support center for 6-O-trans-Feruloylcatalpol. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the inherent challenges of this promising natural compound's poor oral bioavailability. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts. Our goal is to provide not just procedural steps, but also the scientific rationale to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the oral bioavailability of 6-O-trans-Feruloylcatalpol.
Q1: What is 6-O-trans-Feruloylcatalpol and what are its therapeutic potentials?
6-O-trans-Feruloylcatalpol is a bioactive iridoid glycoside. It has demonstrated a range of promising therapeutic activities, including potent anti-inflammatory and antioxidant effects. Research suggests its potential in areas like liver regeneration by activating key signaling pathways such as NF-κB, Akt, and MAPK, which are crucial for cell survival and proliferation.[1][2][3]
Q2: What are the primary reasons for the poor oral bioavailability of 6-O-trans-Feruloylcatalpol?
The poor oral bioavailability of 6-O-trans-Feruloylcatalpol, a common issue for many iridoid glycosides and feruloyl derivatives, is multifactorial:
-
Low Aqueous Solubility: The compound's chemical structure likely contributes to limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Efflux Transporter Activity: It is potentially a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. P-gp actively pumps absorbed compounds back into the intestinal lumen, reducing net absorption.[4][5][6][7]
-
First-Pass Metabolism: The compound may undergo significant metabolism in the intestines or liver before reaching systemic circulation. The ester linkage is susceptible to hydrolysis by esterases.
-
Chemical Instability: The stability of the compound in the varying pH environments of the gastrointestinal tract can also impact its availability for absorption.
Q3: What is a realistic baseline for the oral bioavailability of a compound like 6-O-trans-Feruloylcatalpol?
Direct pharmacokinetic data for 6-O-trans-Feruloylcatalpol is limited. However, we can look at related compounds for an estimate. Its parent compound, catalpol, has an oral bioavailability of approximately 66.7% in rats.[8] In contrast, another feruloyl derivative, angoroside C, exhibits a very low oral bioavailability of about 2.1% in rats.[9] This suggests that while the catalpol core may have reasonable absorption, the addition of the feruloyl group could significantly impact its pharmacokinetic profile.
II. Troubleshooting Guides & Experimental Protocols
This section provides detailed guidance on common experimental challenges and protocols for strategies to enhance the oral bioavailability of 6-O-trans-Feruloylcatalpol.
A. Addressing Poor Aqueous Solubility and Dissolution Rate
A primary hurdle for oral absorption is ensuring the compound is dissolved in the gastrointestinal fluids. Here are some strategies and protocols to address this:
Issue: Inconsistent results in in vivo pharmacokinetic studies, likely due to variable dissolution.
Rationale: Reducing the particle size of 6-O-trans-Feruloylcatalpol to the nanometer range dramatically increases the surface area-to-volume ratio. This leads to a higher dissolution velocity and can improve the extent of absorption.
Experimental Protocol: Preparation of a Nanosuspension by Wet Bead Milling
-
Preparation of Suspension: Prepare a pre-suspension of 5% (w/v) 6-O-trans-Feruloylcatalpol in an aqueous solution containing 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SLS).
-
Milling: Transfer the suspension to the milling chamber of a planetary ball mill or a specialized bead mill. Add milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Milling Parameters: Mill the suspension at a controlled temperature (e.g., 4°C to minimize potential degradation) for a specified duration (e.g., 2-8 hours). The milling time and speed should be optimized based on particle size analysis.
-
Particle Size Analysis: At regular intervals (e.g., every hour), withdraw a sample and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. The target is a mean particle size in the range of 200-600 nm.
-
Separation and Storage: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by filtration or sieving. Store the final nanosuspension at a controlled temperature (e.g., 4°C).
Diagram: Nanosuspension Workflow
Caption: Workflow for Nanosuspension Preparation.
Issue: The crystalline form of 6-O-trans-Feruloylcatalpol has low intrinsic solubility.
Rationale: Dispersing the compound in a polymer matrix at a molecular level creates an amorphous solid dispersion. The amorphous state has higher free energy compared to the stable crystalline form, leading to improved apparent solubility and a faster dissolution rate.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common solvent in which both 6-O-trans-Feruloylcatalpol and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) are soluble. Based on the solubility of the related compound ferulic acid, solvents like methanol or ethanol could be good starting points.[10]
-
Solution Preparation: Dissolve 6-O-trans-Feruloylcatalpol and the chosen polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Pulverize the dried solid dispersion and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
B. Investigating Intestinal Permeability and Efflux
Understanding how 6-O-trans-Feruloylcatalpol interacts with the intestinal barrier is crucial. The Caco-2 cell monolayer is a widely accepted in vitro model for this purpose.[4][5][6][7]
Issue: Low apparent permeability and suspicion of active efflux.
Rationale: The Caco-2 permeability assay can determine the apparent permeability coefficient (Papp) of a compound and can also indicate if it is a substrate for efflux transporters like P-gp. A higher transport from the basolateral to the apical side compared to the apical to basolateral side is indicative of active efflux.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Transport Study (Bidirectional):
-
Apical to Basolateral (A→B): Add 6-O-trans-Feruloylcatalpol (at a known concentration, e.g., 10 µM) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber at the same time points.
-
-
Efflux Inhibition (Optional): To confirm P-gp involvement, repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A→B transport and a decrease in B→A transport in the presence of the inhibitor would confirm that 6-O-trans-Feruloylcatalpol is a P-gp substrate.
-
Sample Analysis: Quantify the concentration of 6-O-trans-Feruloylcatalpol in the collected samples using a validated analytical method such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can then be determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Diagram: Caco-2 Permeability and P-gp Efflux
Caption: Signaling Pathways of 6-O-trans-Feruloylcatalpol.
This technical support guide provides a framework for addressing the oral bioavailability challenges of 6-O-trans-Feruloylcatalpol. By systematically applying these formulation strategies and analytical methods, researchers can significantly enhance the potential of this promising therapeutic agent.
V. References
-
Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke. (n.d.). OUCI. Retrieved January 22, 2026, from [Link]
-
Comparative pharmacokinetics of catalpol and acteoside in normal and chronic kidney disease rats after oral administration of Rehmannia glutinosa extract. (2015). PubMed. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke. (2023). Bentham Science Publishers. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics and bioavalibability of catalpol in rats. (n.d.). Chinese Journal of Clinical Pharmacology and Therapeutics. Retrieved January 22, 2026, from [Link]
-
Therapeutical properties of ferulic acid and bioavailability enhancement through feruloyl esterase. (n.d.). OUCI. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics of verproside after intravenous and oral administration in rats. (2009). PubMed. Retrieved January 22, 2026, from [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). PubMed. Retrieved January 22, 2026, from [Link]
-
Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). SSRN. Retrieved January 22, 2026, from [Link]
-
(PDF) Therapeutical properties of ferulic acid and bioavailability enhancement through feruloyl esterase. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Strategies to improve oral bioavailability. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
-
Bioavailability Computations for Natural Phenolic Derivatives for Druglikeness Assessment. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Caco-2 permeability, P-gp and BCRP assessment. (n.d.). BioIVT. Retrieved January 22, 2026, from [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs [mdpi.com]
- 5. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Pharmacokinetics and bioavalibability of catalpol in rats [manu41.magtech.com.cn]
- 9. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Methods to enhance the solubility of 6-O-trans-Feruloylcatalpol for in vitro studies
Guide ID: TSC-FC2513 Topic: Methods to Enhance the Solubility of 6-O-trans-Feruloylcatalpol for In Vitro Studies Senior Application Scientist: Dr. Gemini
Introduction for the Researcher
6-O-trans-Feruloylcatalpol is an iridoid glycoside ester with demonstrated anti-inflammatory and antioxidant properties, positioning it as a compound of significant interest in drug discovery and development.[1] However, like many promising natural polyphenolic compounds, its utility in in vitro settings is often hampered by its limited aqueous solubility. This guide serves as a dedicated resource for researchers, providing a logical, stepwise approach to overcoming these solubility challenges. We will move from the most basic and common techniques to more advanced formulation strategies, explaining the scientific rationale behind each method to ensure the integrity and reproducibility of your experimental results.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common starting point for any researcher working with a new compound. The initial goal is to create a viable, high-concentration stock solution.
FAQ 1: What is the best practice for preparing an initial stock solution of 6-O-trans-Feruloylcatalpol?
Answer: The universally accepted first step is to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a vast range of hydrophobic and hydrophilic compounds, making it an indispensable tool in cell-based assays.[2] Preparing a concentrated stock (e.g., 10-50 mM) is critical as it allows you to achieve your desired final concentration in the culture medium while keeping the final DMSO concentration at a non-toxic level (typically ≤0.5%).[3][4]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Determine Molecular Weight: The molecular weight of 6-O-trans-Feruloylcatalpol (C₂₅H₃₀O₁₃) is 538.5 g/mol .[5]
-
Weigh Compound: Accurately weigh out a small amount of the compound (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate DMSO Volume:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg (0.001 g) to make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = 0.001 g / (0.010 mol/L * 538.5 g/mol ) = 0.0001857 L
-
Volume = 185.7 µL of 100% DMSO .
-
-
Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, brief sonication in a water bath (5-10 minutes) or gentle warming (to 37°C) can be employed. Visually confirm that the solution is clear before storage.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
FAQ 2: My compound dissolves perfectly in DMSO, but a precipitate forms immediately when I add it to my cell culture medium. What is happening and how do I prevent it?
Answer: This is a classic and very common problem known as precipitation upon dilution or "solvent shock." [6] The compound is stable in the high-polarity environment of 100% DMSO, but when this stock is rapidly diluted into the aqueous, buffered environment of your culture medium, the compound's solubility limit is exceeded, causing it to crash out of solution.
Troubleshooting Flowchart for Precipitation Upon Dilution
Caption: Troubleshooting workflow for initial precipitation issues.
Core Strategy: Stepwise Dilution to Mitigate Solvent Shock
The key is to avoid the abrupt change in solvent polarity. Instead of adding a small volume of DMSO stock directly into a large volume of media, perform an intermediate dilution step.
Protocol 2: Stepwise Dilution for Working Solutions
-
Prepare Intermediate Dilution: Add your DMSO stock to a small volume of pre-warmed (37°C) cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to create a 200 µM intermediate solution (final DMSO concentration here is 2%). Vortex immediately and vigorously.
-
Prepare Final Dilution: Immediately take the clear 200 µM intermediate solution and add it to the larger volume of medium in your culture plate to achieve your final desired concentration. For example, adding 50 µL of the 200 µM solution to 950 µL of medium in a well gives a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Validation: Always include a vehicle control containing the final concentration of DMSO used in your experiment.[4] Before treating cells, visually inspect the final working solution under a microscope to confirm the absence of crystalline precipitate.[7]
Part 2: Advanced Solubility Enhancement Techniques
If precipitation persists even after optimizing the dilution protocol with DMSO, more advanced formulation strategies are required. These methods modify the vehicle to increase the compound's apparent solubility in the final aqueous solution.
FAQ 3: I need to use a higher concentration of the compound than is achievable with DMSO alone. What are my options?
Answer: When the intrinsic aqueous solubility of 6-O-trans-Feruloylcatalpol is the limiting factor, you must employ solubilizing excipients. The most common and effective strategies for in vitro use are co-solvents, pH adjustment, surfactants, and cyclodextrin complexation.
Table 1: Comparison of Advanced Solubility Enhancement Methods
| Method | Mechanism of Action | Key Advantages | Critical Considerations |
| Co-solvency | Blends solvents to create a more favorable polarity for the solute.[8] | Simple to implement; can be highly effective. | Must test for co-solvent cytotoxicity. Potential for interference with cellular processes.[9] |
| pH Adjustment | Ionizes the acidic phenolic hydroxyl group to a more soluble salt form.[10] | Highly effective for ionizable compounds. | Final pH must be compatible with cell viability (7.2-7.4). Media has its own buffering capacity.[6] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[11][12] | Significant solubility increase possible. | Potential for cell lysis at high concentrations. Can interfere with assays.[13] |
| Cyclodextrins | Forms an inclusion complex, shielding the hydrophobic moiety.[14][15] | Generally low cytotoxicity; highly effective.[3] | Can be expensive; potential for competitive binding with media components.[16] |
Method 1: Co-Solvency
This technique involves using a secondary, water-miscible organic solvent alongside DMSO or water to create a more favorable solvent environment.
-
Recommended Co-solvents: Ethanol, Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG).[17]
-
Experimental Approach:
-
Attempt to dissolve the compound in a mixture (e.g., 1:1 DMSO:PEG-400).
-
Prepare a stock solution in this co-solvent mixture.
-
Perform serial dilutions as described in Protocol 2.
-
Crucial Control: Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with the co-solvent vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
-
Method 2: Complexation with Cyclodextrins
This is often the most elegant and biologically compatible method for increasing the solubility of compounds with hydrophobic regions. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic feruloyl portion of your molecule can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[18][19]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in water or PBS (e.g., 10-40% w/v). Warming to 40-50°C can aid dissolution.
-
Add Compound: Add the powdered 6-O-trans-Feruloylcatalpol directly to the HP-β-CD solution. A molar ratio of 1:1 to 1:2 (compound:CD) is a good starting point.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature overnight, protected from light. Alternatively, sonication for 1-2 hours can accelerate the process.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Sterilize and Use: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This clear solution is your stock.
-
Determine Concentration: The exact concentration of the solubilized compound should be determined analytically (e.g., using HPLC-UV with a calibration curve).
-
Control: The vehicle control for this experiment must be the same concentration of HP-β-CD in the same buffer used to prepare the stock.
References
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. [Link]
-
6-O-trans-Feruloylcatalpol. (n.d.). PubChem. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC - NIH. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed. [Link]
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (n.d.). PMC - NIH. [Link]
-
In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (2007). ResearchGate. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. mdpi.com [mdpi.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. ijpsr.com [ijpsr.com]
- 19. scienceasia.org [scienceasia.org]
Technical Support Center: Stabilizing 6-O-trans-Feruloylcatalpol During Storage
Last Updated: 2026-01-22
Welcome to the technical support center for 6-O-trans-Feruloylcatalpol. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising bioactive compound. As an iridoid glycoside with a ferulic acid ester moiety, 6-O-trans-Feruloylcatalpol possesses significant therapeutic potential, including antioxidant and anti-inflammatory properties.[1][2] However, its chemical structure also presents inherent stability challenges.
The purpose of this document is to provide in-depth, field-proven insights into the causes of its degradation and to offer robust, actionable strategies for its prevention. By understanding and controlling the factors that influence its stability, you can ensure the integrity, potency, and reproducibility of your experimental results.
I. Understanding the Instability of 6-O-trans-Feruloylcatalpol
6-O-trans-Feruloylcatalpol is susceptible to degradation through several chemical pathways, primarily due to two key functional groups in its structure: the ester linkage and the glycosidic bond of the catalpol core. The presence of the feruloyl group, while crucial for its bioactivity, also introduces vulnerabilities.
The primary degradation pathways include:
-
Ester Hydrolysis: The ester bond connecting the ferulic acid to the catalpol core is susceptible to cleavage, especially in the presence of water, and can be catalyzed by acidic or basic conditions.[3][4][5] This hydrolysis results in the formation of catalpol and free ferulic acid, leading to a loss of the parent compound's unique bioactivity.
-
Glycosidic Bond Cleavage: The bond linking the glucose molecule to the iridoid aglycone can also be hydrolyzed, particularly under acidic conditions, leading to the formation of the catalpol aglycone.[6][7]
-
Isomerization: The trans configuration of the feruloyl group can isomerize to the cis form, particularly when exposed to light (photodegradation). This change in stereochemistry can significantly impact the biological activity of the compound.
-
Oxidation: The phenolic group on the ferulic acid moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
These degradation pathways can be visualized as follows:
Caption: Recommended workflow for handling 6-O-trans-Feruloylcatalpol.
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the reliability and accuracy of their studies involving 6-O-trans-Feruloylcatalpol. For further questions or specialized applications, please do not hesitate to contact our technical support team.
V. References
-
Best Practices for Preserving Botanical Extract Shelf Life. (2025). Vertex AI Search.
-
How to Store Botanical Extracts to Preserve Potency. (2025). Vertex AI Search.
-
Reaction scheme of the hydrolysis of feruloyl esters to ferulic acid... - ResearchGate. ResearchGate.
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
-
Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed. PubMed.
-
Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity - MDPI. (2024). MDPI.
-
Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging | Pharmacognosy Magazine. Pharmacognosy Magazine.
-
how to store plant extracts - GreenskyBio. (2023). GreenskyBio.
-
Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed. PubMed.
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024). Vertex AI Search.
-
Any advice about the stability of ester and carbamate containing compounds? (2015). ResearchGate.
-
Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC - PubMed Central. PubMed Central.
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - MDPI. MDPI.
-
Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - NIH. NIH.
-
(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - ResearchGate. (2025). ResearchGate.
-
Analytical methods for quantitation of prenylated flavonoids from hops - PMC - NIH. (2014). NIH.
-
Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed. PubMed.
-
Analytical methods for quantitation of prenylated flavonoids from hops - PubMed - NIH. NIH.
-
Fragmentation study of iridoid glycosides including epimers by liquid chromatography-diode array detection/electrospray ionization mass spectrometry and its application in metabolic fingerprint analysis of Gardenia jasminoides Ellis | Request PDF - ResearchGate. (2025). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. carbodiimide.com [carbodiimide.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. phcog.com [phcog.com]
- 7. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of 6-O-trans-Feruloylcatalpol in complex biological matrices
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the quantification of 6-O-trans-feruloylcatalpol (6-FC) in complex biological matrices such as plasma, serum, and tissue homogenates. As a bioactive iridoid glycoside, accurate measurement of 6-FC is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[1] This document is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the development and execution of analytical methods for 6-O-trans-feruloylcatalpol.
Q1: What is the recommended analytical technique for quantifying 6-FC in biological samples?
A1: The gold standard for quantifying low-concentration analytes like 6-FC in complex matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2] This technique offers superior sensitivity, selectivity, and specificity compared to methods like HPLC-UV. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for precise detection of the analyte even in the presence of co-eluting matrix components.[3]
Q2: How should I prepare plasma or tissue samples for 6-FC analysis?
A2: Sample preparation is a critical step to remove proteins and phospholipids that can interfere with the analysis. The choice of method depends on the required level of cleanliness and desired recovery.
-
Protein Precipitation (PPT): This is the simplest method. It involves adding a cold organic solvent (e.g., acetonitrile or methanol, typically in a 3:1 ratio to the sample volume) to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis. While fast, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract. After protein precipitation, a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) can be used to extract 6-FC from the aqueous supernatant.[4] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be used to concentrate the analyte. A reversed-phase (e.g., C18) or mixed-mode cation exchange cartridge can be effective. The protocol involves loading the pre-treated sample, washing away interferences, and eluting 6-FC with an appropriate organic solvent.
Q3: What are the key stability concerns for 6-O-trans-feruloylcatalpol during sample handling and storage?
A3: 6-FC has two primary potential points of instability: the ester linkage and the trans-configuration of the feruloyl group.
-
Ester Hydrolysis: The ester bond connecting the feruloyl group to the catalpol core can be susceptible to enzymatic (by esterases in the matrix) or pH-dependent hydrolysis. It is crucial to immediately cool samples after collection and consider adding esterase inhibitors.
-
Cis/Trans Isomerization: The trans-double bond in the feruloyl moiety can isomerize to the cis-form upon exposure to UV light.[5] All sample handling should be performed under amber or light-protected conditions.
-
Storage Conditions: For long-term storage, samples should be kept at -80°C.[6] Repeated freeze-thaw cycles should be avoided. Stability should be validated by testing samples stored under the intended conditions for a relevant duration.
Q4: How do I select and optimize MRM transitions for 6-FC?
A4: First, determine the optimal ionization mode by infusing a standard solution of 6-FC into the mass spectrometer. Due to its structure with phenolic hydroxyl and carboxylic acid groups, it can ionize in both positive (ESI+) and negative (ESI-) modes. Negative mode is often highly sensitive for such compounds.[2]
-
Precursor Ion Selection: In a full scan (Q1 scan), identify the most abundant ion corresponding to 6-FC. This will likely be the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ or an adduct (e.g., [M+Na]⁺) in positive mode.
-
Product Ion Selection: Perform a product ion scan on the selected precursor. Fragment the precursor ion in the collision cell (Q2) with increasing collision energy to find stable, high-intensity product ions. Characteristic losses, such as the feruloyl group or glucose moiety, can produce suitable fragments.[7]
-
Optimization: Select at least two intense and specific product ions for the MRM method (one for quantification, one for confirmation). Optimize the collision energy for each transition to maximize signal intensity.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common experimental issues.
Guide 1: Low Signal Intensity or Poor Sensitivity
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Inefficient Sample Extraction: The analyte is not being efficiently recovered from the matrix. | A. Optimize the extraction solvent. For PPT, test both methanol and acetonitrile. For LLE, test different organic solvents (e.g., ethyl acetate, MTBE) and adjust the pH of the aqueous phase to ensure 6-FC is in a neutral state for better partitioning. B. If using SPE, ensure the cartridge type is appropriate and optimize the wash and elution steps. |
| 2. Ion Suppression/Enhancement (Matrix Effect): Co-eluting endogenous components from the biological matrix are suppressing the ionization of 6-FC in the MS source. | A. Improve sample cleanup using a more rigorous method like SPE instead of PPT.[8] B. Modify the chromatographic gradient to better separate 6-FC from the region where matrix components elute (typically very early in the run). C. Dilute the sample extract before injection. This dilutes the interfering components, often reducing suppression at the cost of sensitivity. D. Use a stable isotope-labeled internal standard (SIL-IS) if available, as it will co-elute and experience the same matrix effects, providing more accurate quantification. | |
| 3. Suboptimal MS Parameters: The ionization and fragmentation conditions are not optimized for 6-FC. | A. Re-infuse a standard solution of 6-FC and systematically optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound parameters (cone voltage, collision energy) for your specific instrument.[2] B. Verify the correct precursor and product ions are being monitored. | |
| 4. Analyte Degradation: 6-FC is degrading during sample preparation or storage. | A. Ensure all samples are processed on ice or at 4°C. B. Minimize exposure to light by using amber vials.[5] C. Perform stability tests: analyze samples immediately after preparation and compare with samples left at room temperature for several hours to assess short-term stability. Check freeze-thaw stability by analyzing a sample after several freeze-thaw cycles.[9] |
Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | 1. Column Contamination or Degradation: The analytical column is contaminated with matrix components or the stationary phase has degraded. | A. Implement a column wash procedure with a strong solvent (e.g., isopropanol) after each batch. B. Use a guard column to protect the analytical column. C. If the problem persists, replace the column. |
| 2. Incompatible Reconstitution Solvent: The solvent used to reconstitute the final extract is too strong, causing the analyte to move through the column too quickly before proper focusing. | A. The reconstitution solvent should be weaker than or identical to the initial mobile phase composition. For a reversed-phase separation, this means a high percentage of aqueous solvent. | |
| 3. Secondary Interactions: The analyte is interacting with active sites (e.g., free silanols) on the column packing material, causing peak tailing. | A. Ensure the mobile phase pH is appropriate. Adding a small amount of acid (0.1% formic acid or acetic acid) can help protonate silanols and improve the peak shape of acidic analytes.[8] B. Consider using a column with end-capping technology designed to minimize silanol interactions. | |
| 4. Peak Splitting: Can be caused by a partially blocked frit, a void in the column bed, or co-elution with an isomer. | A. Check for system blockages. Reverse-flush the column (if permitted by the manufacturer). B. Given the potential for cis/trans isomerization[5], ensure standards and samples are protected from light to prevent the formation of a second, co-eluting peak. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly, centrifuge to pellet any insoluble material, and inject into the LC-MS/MS system.
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the quantification of 6-O-trans-feruloylcatalpol.
Caption: General workflow for 6-FC quantification.
Table 1: Example LC-MS/MS Parameters
This table provides a starting point for method development. Parameters must be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 8 minutes | A generic gradient to elute compounds of varying polarity. Must be optimized. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode is often highly sensitive for phenolic compounds.[8] |
| MRM Transition | Analyte-specific | Must be determined by infusing a standard of 6-O-trans-feruloylcatalpol. |
| Internal Standard | A structurally similar compound or a stable isotope-labeled version of the analyte. | Corrects for variability in sample preparation and matrix effects. |
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting poor analyte recovery.
Caption: Decision tree for improving extraction recovery.
References
-
Park, J., Kil, YS., Woo, H.A. et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants, 12(11), 1968. Available from: [Link]
-
Ma, B. L., Ma, Y. M., & Shi, R. (2010). Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, catalposide and 6-O-veratroyl catalpol in rat plasma. Journal of pharmaceutical and biomedical analysis, 53(3), 745–749. Available from: [Link]
-
Zengin, G., Ceylan, R., Katanić, J., et al. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from Rhus coriaria L. and Malva fruticosa spp. brachycalyx. Scientific Reports, 11(1), 1-14. Available from: [Link]
-
Phansana, M., Charoensup, R., & Sirithunyalug, B. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in plant science, 11, 608151. Available from: [Link]
-
Park, J., Kil, YS., Woo, H.A., et al. (2023). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... ResearchGate. Available from: [Link]
-
Park, J., Kil, YS., Woo, H.A., et al. (2023). 6-O-trans-feruloyl catalpol affected the expression of liver... ResearchGate. Available from: [Link]
-
Park, J., Kil, YS., Woo, H.A., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. Available from: [Link]
-
Ní Eidhin, D., & O'Toole, P. (2018). Analysis of catalpol derivatives by characteristic neutral losses using liquid chromatography combined with electrospray ionization multistage and time-of-flight mass spectrometry. ResearchGate. Available from: [Link]
-
Di, L., & Kerns, E. H. (2009). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Drug metabolism letters, 3(2), 99–105. Available from: [Link]
-
Wang, X., et al. (2008). Analysis of catalpol derivatives by characteristic neutral losses using liquid chromatography combined with electrospray ionization multistage and time-of-flight mass spectrometry. Semantic Scholar. Available from: [Link]
-
Park, J., Kil, YS., Woo, H.A., et al. (2023). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... ResearchGate. Available from: [Link]
-
Veni, K. K., et al. (2016). quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate. Available from: [Link]
-
Gałczyńska, K., & Giziński, S. (2012). LONG-TERM STABILITY OF PROPOFOL IN HUMAN PLASMA AND BLOOD IN DIFFERENT STORAGE CONDITIONS. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 333-338. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, catalposide and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 6-O-trans-Feruloylcatalpol and Catalpol: A Guide for Researchers
In the landscape of natural product research, the iridoid glycosides catalpol and its derivative, 6-O-trans-Feruloylcatalpol, have garnered significant attention for their therapeutic potential. Both compounds, primarily isolated from the roots of Rehmannia glutinosa and the stem bark of Catalpa ovata respectively, exhibit a spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of their bioactivities, delving into their anti-inflammatory, neuroprotective, and antioxidant properties. We will explore the underlying molecular mechanisms, present supporting experimental data, and provide detailed protocols for key assays to empower researchers in their drug discovery and development endeavors.
At a Glance: Key Bioactivity Differences
| Bioactivity | 6-O-trans-Feruloylcatalpol | Catalpol | Key Distinction |
| Anti-inflammatory | Potent | Moderate | The 6-O-trans-feruloyl moiety significantly enhances NF-κB inhibitory activity. |
| Neuroprotective | Data emerging | Well-documented | Catalpol has been extensively studied for its neuroprotective effects against various insults. |
| Antioxidant | Significant | Weak | 6-O-trans-Feruloylcatalpol exhibits direct radical scavenging and activates antioxidant pathways, while catalpol's direct antioxidant activity is minimal. |
| Hepatoprotective | Demonstrated | Documented | 6-O-trans-Feruloylcatalpol has been shown to accelerate liver regeneration. |
Deeper Dive: Comparative Analysis of Bioactivities
Anti-inflammatory Activity: A Tale of Two Potencies
The anti-inflammatory effects of both compounds are primarily mediated through the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses. However, the presence of the 6-O-trans-feruloyl group in 6-O-trans-Feruloylcatalpol appears to confer a significant advantage.
Studies have indicated that catalpol derivatives with low-polarity substituents at the 6-O position exhibit higher NF-κB inhibitory potency than catalpol itself.[2] This is a crucial point of differentiation. While catalpol requires higher concentrations to exert its anti-inflammatory effects, 6-O-trans-Feruloylcatalpol is effective at lower concentrations. For instance, some catalpol derivatives have shown notable anti-inflammatory activity with IC50 values in the range of 6.74 to 29.59 μM, which is more potent than the positive control indomethacin (IC50 30.98 μM) in a nitric oxide production assay.[3]
Mechanism of Action: Both compounds inhibit the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][4]
Comparative Anti-inflammatory Mechanism
Neuroprotective Effects: Catalpol's Established Role
Catalpol has been extensively investigated for its neuroprotective properties in various models of neurological disorders.[5][6] It has been shown to protect neurons from oxidative stress, apoptosis, and inflammation-induced damage.[4][6][7] The mechanisms underlying its neuroprotective effects are multifaceted and include the activation of the PI3K/Akt and Nrf2/HO-1 signaling pathways, which promote cell survival and antioxidant defense.[8]
The neuroprotective potential of 6-O-trans-Feruloylcatalpol is an emerging area of research. While its potent anti-inflammatory and antioxidant activities suggest a strong neuroprotective capability, direct in-depth studies are still needed to fully elucidate its efficacy and mechanisms in neuronal models.
Antioxidant Capacity: A Clear Distinction
A significant difference between the two compounds lies in their antioxidant activity. 6-O-trans-Feruloylcatalpol has demonstrated notable antioxidant properties, including peroxynitrite-scavenging activity.[1][9] This is likely attributed to the ferulic acid moiety, a well-known antioxidant. The compound can directly scavenge free radicals and also activate cellular antioxidant pathways.[1]
In contrast, studies have shown that catalpol exhibits very weak direct antioxidant activity in common assays like the DPPH and ABTS radical scavenging assays.[10] Its protective effects against oxidative stress are primarily indirect, stemming from the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[7]
Comparative Antioxidant Mechanisms
Experimental Protocols for Bioactivity Assessment
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
NF-κB Luciferase Reporter Assay
This assay is crucial for quantifying the inhibitory effect of the compounds on NF-κB activation.
Principle: A luciferase reporter gene is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of 6-O-trans-Feruloylcatalpol or catalpol for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), to induce inflammation.[2]
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control.
-
Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with LPS to induce NO production.[14]
-
-
Sample Collection:
-
Collect the cell culture supernatant after the incubation period.
-
-
Griess Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate reader.[16]
-
-
Quantification:
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Antioxidant Enzyme Activity Assays (SOD, CAT, GSH-Px)
These assays measure the activity of key endogenous antioxidant enzymes.
Principle: Each assay utilizes a specific substrate and reaction that results in a measurable change (e.g., color, absorbance) corresponding to the enzyme's activity.
Protocol (General Steps):
-
Sample Preparation:
-
Prepare cell or tissue lysates.[17]
-
-
Assay Procedure:
-
SOD Activity: Typically measured by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).
-
CAT Activity: Measured by monitoring the decomposition of hydrogen peroxide (H2O2).[17]
-
GSH-Px Activity: Measured by the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG).[17]
-
-
Measurement and Calculation:
-
Use a spectrophotometer to measure the change in absorbance at the appropriate wavelength for each assay.
-
Calculate the enzyme activity based on the rate of reaction and protein concentration of the sample.[18]
-
Western Blot Analysis for Signaling Proteins (p-Akt, p-MAPK)
This technique is used to detect and quantify the phosphorylation (activation) of key signaling proteins.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the phosphorylated forms of the target proteins.
Protocol:
-
Protein Extraction and Quantification:
-
Extract total protein from treated cells or tissues.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
-
Blocking and Antibody Incubation:
-
Detection and Analysis:
Western Blot Workflow for Phosphorylated Proteins
Conclusion and Future Directions
The comparative analysis reveals that while both 6-O-trans-Feruloylcatalpol and catalpol possess valuable bioactivities, the addition of the feruloyl moiety significantly enhances the anti-inflammatory and direct antioxidant properties of the parent compound, catalpol. This makes 6-O-trans-Feruloylcatalpol a particularly promising candidate for further investigation in inflammatory and oxidative stress-related diseases.
For researchers, the choice between these two molecules will depend on the specific therapeutic application. Catalpol remains a strong candidate for neuroprotective strategies, given the wealth of existing data. However, for conditions where potent anti-inflammatory and antioxidant effects are paramount, 6-O-trans-Feruloylcatalpol presents a compelling alternative that warrants deeper exploration. Future research should focus on direct, head-to-head in vivo comparisons to fully elucidate their therapeutic potential and relative advantages.
References
-
Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Retrieved from Bowdish Lab website: [Link]
-
Hayden, M. S., & Ghosh, S. (2017). Measuring NF-κB activity using a luciferase reporter system. Bio-protocol, 7(19), e2568. [Link]
-
Lin, C. W., et al. (2024). Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
Gao, C., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 673. [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from National Cancer Institute website: [Link]
-
Li, Y., et al. (2020). Catalpol alleviates amyloid-β generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model. Frontiers in Aging Neuroscience, 12, 589413. [Link]
-
Bülow, E., et al. (2020). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. Scientific Reports, 10(1), 1-12. [Link]
-
Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue. Nature Protocols, 5(1), 51-66. [Link]
-
Zheng, Y., et al. (2017). Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. Evidence-Based Complementary and Alternative Medicine, 2017, 8317398. [Link]
-
McGuire, J. (2013, April 23). Nitric Oxide Assay? [Discussion post]. ResearchGate. [Link]
-
Bio-protocol. (n.d.). Nitric oxide (NO) secretion analysis by Griess assay. Retrieved from Bio-protocol website: [Link]
-
Xu, H., et al. (2007). Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons. European Journal of Pharmacology, 568(1-3), 142-148. [Link]
-
Protocol Exchange. (2019, December 8). Protocol Griess Test. Retrieved from Protocol Exchange website: [Link]
-
Bhattamisra, S. K., et al. (2019). Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. Biomolecules, 9(9), 469. [Link]
-
Lin, B., & Watson, K. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. SLAS technology, 29(4), 100155. [Link]
-
Jensen, P., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 6, 2235-2244. [Link]
-
Kim, J. Y., et al. (2015). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 20(11), 19823-19836. [Link]
-
Wang, Y., et al. (2025). Catapol: a promising natural neuroprotective agent for neurologic disorders. Neural Regeneration Research, 20(5), 785-794. [Link]
-
Li, Y., et al. (2024). Anti‐inflammatory effect and mechanism of catalpol in various inflammatory diseases. Journal of Biochemical and Molecular Toxicology, e23605. [Link]
-
Taylor & Francis. (n.d.). Catalpol – Knowledge and References. Retrieved from Taylor & Francis website: [Link]
-
Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. Retrieved from PROMETHEUS – Protocols website: [Link]
-
Unknown. (n.d.). Basic Western Blot Protocol AKT. Retrieved from a university website: [Link]
-
Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants, 14(11), 2135. [Link]
-
Lee, J. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2018, 9735891. [Link]
-
ResearchGate. (n.d.). Western blot analysis of (A) phospho-AKT and phospho-MAPK protein... [Image]. Retrieved from ResearchGate website: [Link]
-
Shahidi, F., & Zhong, Y. (2015). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Journal of AOAC International, 98(5), 1161-1172. [Link]
-
G-Biosciences. (n.d.). SOD Activity Assay. Retrieved from G-Biosciences website: [Link]
-
E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Extracts. E3S Web of Conferences, 448, 02008. [Link]
-
Mikulic-Petkovsek, M., et al. (2021). Antioxidant Activity of Elderberry Fruits during Maturation. Plants, 10(9), 1937. [Link]
-
Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants, 14(11), 2135. [Link]
-
Kim, J. Y., et al. (2015). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 20(11), 19823-19836. [Link]
-
ResearchGate. (n.d.). Activities of superoxide dismutase (SOD), catalase (CAT), and... [Image]. Retrieved from ResearchGate website: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-O-trans-Feruloylcatalpol. PubChem Compound Database. Retrieved from [Link]
-
Apak, R., et al. (2016). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 17(7), 1031. [Link]
-
ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... [Table]. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... [Image]. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... [Image]. Retrieved from ResearchGate website: [Link]
-
Aditum. (n.d.). 826. Retrieved from Aditum website: [Link]
-
Bouoni, Z., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Heliyon, 9(5), e15745. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties [mdpi.com]
- 3. aditum.org [aditum.org]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]
- 7. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Hepatoprotective Efficacy of 6-O-trans-Feruloylcatalpol and Silymarin
In the landscape of therapeutic agent discovery for liver diseases, natural compounds have consistently provided a rich pipeline of candidates. The liver's central role in metabolism and detoxification exposes it to a high risk of injury from xenobiotics, alcohol, and metabolic dysregulation.[1] Consequently, the search for effective hepatoprotective agents is a critical endeavor in pharmaceutical research. For decades, silymarin, an extract from milk thistle, has been the benchmark natural compound for liver health, widely studied for its antioxidant and anti-inflammatory properties.[2][3][4] However, emerging research has brought novel compounds to the forefront. Among these is 6-O-trans-Feruloylcatalpol (6FC), a bioactive iridoid glycoside isolated from the stem bark of Catalpa ovata, which has demonstrated potent antioxidant and liver regenerative capabilities.[5]
This guide provides an in-depth, objective comparison of 6-O-trans-Feruloylcatalpol and silymarin, moving beyond a simple list of properties to a synthesized analysis of their performance based on experimental data. We will dissect their mechanisms of action, compare their efficacy in preclinical models, and provide detailed experimental protocols for researchers seeking to validate or expand upon these findings.
Comparative Efficacy: A Data-Driven Analysis
Direct comparison in preclinical models is the cornerstone of evaluating relative therapeutic potential. A recent study utilizing a 2/3 partial hepatectomy (PHx) model in mice—a rigorous test of liver regeneration—provides a head-to-head assessment of 6FC and silymarin.[5][6] This surgical model induces a controlled, acute liver injury, compelling the remaining liver tissue to undergo rapid proliferation to restore mass and function.
The data reveals that 6FC not only matches but in some aspects surpasses the regenerative effects of silymarin.[5][7][8] In the PHx model, oral administration of 6FC led to a significant restoration of the liver-to-body weight ratio and a marked reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, key biomarkers of hepatocellular injury.[5][6]
| Parameter | Model | 6-O-trans-Feruloylcatalpol (6FC) Effect | Silymarin Effect (Positive Control) | Key Findings |
| Liver Regeneration | 2/3 Partial Hepatectomy (Mice) | Significantly accelerated restoration of liver-to-body weight ratio.[5][6] | Promoted restoration of liver-to-body weight ratio.[5][6] | 6FC demonstrated a potent pro-regenerative capacity, crucial for recovery from acute liver injury.[5] |
| Hepatocellular Injury | 2/3 Partial Hepatectomy (Mice) | Significantly reduced serum ALT and AST levels post-surgery.[5][6] | Reduced serum ALT and AST levels.[5][6] | Both compounds mitigate liver damage, with 6FC showing a strong protective effect.[5] |
| Gene Expression | 2/3 Partial Hepatectomy (Mice) | Significantly higher upregulation of NF-κB, c-Jun, and c-Fos mRNA compared to silymarin.[5][7] | Upregulation of regeneration-related genes.[5][7] | 6FC appears to be a more potent activator of key transcription factors driving hepatocyte proliferation.[5][7] |
| Signaling Pathways | 2/3 Partial Hepatectomy (Mice) | Stronger activation of Akt, MAPK, and STAT3 phosphorylation compared to silymarin.[5][9] | Activation of pro-survival and regenerative pathways.[5][9] | The enhanced activation of these redox-sensitive pathways by 6FC likely underlies its robust regenerative effects.[5][10] |
Dissecting the Mechanisms of Action
While both compounds are hepatoprotective, their dominant mechanisms of action exhibit important distinctions. Silymarin is primarily recognized for its potent antioxidant and membrane-stabilizing effects, whereas 6FC's strength appears to lie in its direct stimulation of hepatocyte proliferation and regeneration signaling cascades.
6-O-trans-Feruloylcatalpol: A Pro-Regenerative Powerhouse
The hepatoprotective action of 6FC is intrinsically linked to its ability to accelerate liver regeneration.[5] This is achieved through the coordinated activation of several critical signaling pathways that govern cell survival, proliferation, and inflammation.
-
Activation of Pro-survival and Proliferation Pathways: Experimental evidence shows that 6FC robustly activates the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][9] These pathways are central to cell survival and proliferation. Furthermore, 6FC significantly increases the phosphorylation of STAT3, a key transcription factor that, once activated, translocates to the nucleus to induce the expression of genes essential for liver regeneration.[5]
-
Modulation of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and cell survival.[11][12] In the context of liver regeneration, its activation is crucial for initiating the proliferative response of hepatocytes.[13] 6FC has been shown to promote the phosphorylation of key components of the NF-κB pathway, such as IKKα and IκBα, leading to the activation and nuclear translocation of NF-κB p65.[8][10] This results in the upregulation of downstream target genes that drive cell cycle progression and tissue repair.[8]
Silymarin: The Multifunctional Guardian
Silymarin's hepatoprotective effects are multifaceted, addressing multiple facets of liver injury. Its mechanism is a combination of antioxidant, anti-inflammatory, and anti-fibrotic actions.[1][3][4]
-
Antioxidant Activity: Silymarin is a potent scavenger of free radicals, which are key mediators of lipid peroxidation and cell membrane damage in many forms of liver disease.[2][3] It also enhances the liver's endogenous antioxidant capacity by increasing the synthesis of glutathione, a critical cellular antioxidant.[2]
-
Membrane Stabilization: By modifying the outer membrane of hepatocytes, silymarin can inhibit the penetration of toxins into the cell, a crucial mechanism in preventing toxin-induced liver damage.[1][2][3]
-
Anti-inflammatory and Anti-fibrotic Effects: Silymarin can suppress inflammatory pathways, notably by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α.[1][3] This anti-inflammatory action also contributes to its anti-fibrotic properties, as it can inhibit the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition and scar formation in the liver.[3]
-
Regenerative Capacity: Silymarin stimulates protein synthesis in hepatocytes, which supports the regeneration of damaged liver tissue.[2][3]
Standardized Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized protocols are essential. The following sections detail the methodologies for key in vivo and in vitro experiments.
Protocol 1: In Vivo Partial Hepatectomy Model for Liver Regeneration
This protocol describes a well-established surgical model to assess the pro-regenerative effects of test compounds in mice.[5]
Objective: To evaluate the effect of 6FC versus silymarin on liver regeneration and injury following a 2/3 partial hepatectomy.
Workflow Diagram:
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization and Treatment: Animals are acclimatized for one week. They are then randomly assigned to treatment groups (n ≥ 5 per group): Vehicle (e.g., 0.5% carboxymethylcellulose), 6-O-trans-Feruloylcatalpol, and Silymarin. Compounds are administered daily via oral gavage for seven days prior to surgery.[5][6]
-
Surgical Procedure (2/3 Partial Hepatectomy):
-
Mice are anesthetized (e.g., isoflurane).
-
A midline laparotomy is performed to expose the liver.
-
The median and left lateral liver lobes are ligated at their base with a silk suture and excised. This constitutes approximately 70% of the total liver mass.
-
The abdominal wall and skin are closed with sutures.
-
Sham-operated animals undergo the same procedure without liver resection.
-
-
Post-Operative Care and Sample Collection:
-
Animals are monitored during recovery.
-
At predetermined time points (e.g., 24, 48, 72 hours, and 7 days post-PHx), mice are euthanized.
-
Blood is collected via cardiac puncture for serum analysis of ALT and AST.
-
The remnant liver is excised and weighed to calculate the liver-to-body weight ratio.
-
Liver tissue samples are fixed in 10% formalin for histological analysis (H&E staining) and snap-frozen in liquid nitrogen for molecular analysis (Western blot, Real-time PCR).
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare differences between groups. A p-value < 0.05 is considered statistically significant.[5]
Protocol 2: In Vitro Hepatotoxicity and Cytoprotection Assay
This protocol provides a framework for assessing the ability of compounds to protect hepatocytes from chemically-induced injury.[14]
Objective: To determine the cytoprotective effects of 6FC and silymarin against an oxidant-induced injury in a human hepatoma cell line (e.g., HepG2 or HepaRG).
Workflow Diagram:
Methodology:
-
Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of 6-O-trans-Feruloylcatalpol or silymarin. A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for 24 hours.
-
Induction of Hepatotoxicity: After pre-treatment, a hepatotoxic agent (e.g., tert-Butyl hydroperoxide (t-BHP) or acetaminophen) is added to the wells at a pre-determined toxic concentration (e.g., IC50 value). A set of wells with cells and medium only serves as the untreated control.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. Dose-response curves are generated to compare the protective effects of 6FC and silymarin.
Conclusion and Future Perspectives
The comparative analysis of 6-O-trans-Feruloylcatalpol and silymarin reveals two potent natural compounds with distinct, yet complementary, hepatoprotective mechanisms. Silymarin remains the established benchmark, offering broad-spectrum protection through its powerful antioxidant and anti-inflammatory actions.[1][2] It is particularly valuable in mitigating chronic inflammatory and toxin-induced liver damage.
6-O-trans-Feruloylcatalpol, however, emerges as a highly promising therapeutic candidate, particularly for conditions requiring robust liver regeneration.[5] Its ability to directly and potently activate key proliferative signaling pathways (Akt, MAPK, STAT3, NF-κB) suggests a superior capacity to drive the recovery of liver mass and function after acute injury.[5][10] The finding that 6FC can outperform silymarin in upregulating critical regenerative genes in a head-to-head comparison is a significant advancement.[7][8]
For drug development professionals, 6FC represents a novel scaffold for therapies aimed at acute liver failure or post-surgical recovery. Future research should focus on:
-
Head-to-head clinical trials to translate these preclinical findings into human efficacy data.
-
Pharmacokinetic and bioavailability studies of 6FC to optimize dosing and delivery.
-
Investigating synergistic effects of combining 6FC and silymarin to leverage both potent regeneration and broad-spectrum antioxidant protection.
By understanding the specific mechanistic strengths of each compound, researchers can better tailor therapeutic strategies to the underlying pathology of different liver diseases, paving the way for more effective and targeted treatments.
References
-
Vargas-Mendoza, N. et al. Hepatoprotective effect of silymarin. World Journal of Hepatology. [Link]
-
Park, J. et al. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants. [Link]
-
Vargas-Mendoza, N. et al. Hepatoprotective effect of silymarin. PMC - NIH. [Link]
-
Park, J. et al. Effects of 6-O-trans-feruloyl catalpol on liver regeneration and liver... ResearchGate. [Link]
-
Polyak, S.J. Mechanisms of Liver Protection by Silymarin (aka Milk Thistle). YouTube. [Link]
-
Park, J. et al. 6-O-trans-feruloyl catalpol affected the expression of liver... ResearchGate. [Link]
-
Park, J. et al. 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... ResearchGate. [Link]
-
Park, J. et al. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. [Link]
-
Park, J. et al. 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... ResearchGate. [Link]
-
Soldatow, V.Y. et al. In vitro models for liver toxicity testing. PMC - NIH. [Link]
-
Chen, X. et al. The Nrf2 Pathway in Liver Diseases. PMC - PubMed Central - NIH. [Link]
-
McGill, M.R., & Jaeschke, H. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. PMC - PubMed Central - NIH. [Link]
-
Luedde, T., & Schwabe, R.F. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma. PMC - NIH. [Link]
-
Llacuna, L. et al. Advances in Understanding the Role of NRF2 in Liver Pathophysiology and Its Relationship with Hepatic-Specific Cyclooxygenase-2 Expression. MDPI. [Link]
-
Abenavoli, L. et al. Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model. MDPI. [Link]
-
In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI. [Link]
-
What is the mechanism of action of silymarin in treating liver disease? Dr.Oracle. [Link]
-
Development on Animal Models for Drug/Chemical Induced Liver Injury. International Journal of Pharmaceutical Research and Applications. [Link]
-
McGill, M.R., & Jaeschke, H. Animal models of drug-induced liver injury. PubMed - NIH. [Link]
-
Mechanisms of action of silymarin. The positive effects of... ResearchGate. [Link]
-
Ahmad, A. et al. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury. PMC - NIH. [Link]
-
The role of NF-κB signaling pathway in viral hepatitis and gastroenteritis: pathogenesis and therapeutic applications. Taylor & Francis Online. [Link]
-
In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
-
Saller, R. et al. Hepatoprotective herbal drug, Silymarin from experimental pharmacology to clinical medicine. ResearchGate. [Link]
-
The Nrf2 Pathway in Liver Diseases. ResearchGate. [Link]
-
Soldatow, V.Y. et al. In vitro models for liver toxicity testing. ResearchGate. [Link]
-
Preventing Drug-Induced Liver Injury: How Useful Are Animal Models? ResearchGate. [Link]
-
Ferroptosis: action and mechanism of chemical/drug-induced liver injury. PubMed. [Link]
-
Jaeschke, H. et al. Acetaminophen-induced Liver Injury: from Animal Models to Humans. Informa Health Care. [Link]
-
Yang, Y. et al. Noncanonical NF-κB Signaling Pathway in Liver Diseases. Xia & He Publishing Inc.. [Link]
-
Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways. PMC. [Link]
-
Role of the Nrf2-ARE pathway in liver diseases. SciSpace. [Link]
-
Sun, B., & Karin, M. Role of nuclear factor κB in liver health and disease. Clinical Science. [Link]
Sources
- 1. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 2. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Iridoid Glycosides
Introduction: The Rising Potential of Iridoid Glycosides in Neuroprotection
Iridoid glycosides, a class of monoterpenoids naturally occurring in a variety of medicinal plants, are emerging as promising candidates for the development of novel neuroprotective therapeutics.[1][2] Their multifaceted pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties, position them as valuable agents in the fight against complex neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4]
This guide offers an in-depth comparative analysis of the neuroprotective effects of four extensively studied iridoid glycosides: Catalpol, Geniposide, Aucubin, and Loganin . We will delve into the experimental evidence supporting their efficacy, elucidate their underlying molecular mechanisms, and provide detailed protocols for key assays, empowering researchers and drug development professionals to navigate this exciting field of study. Our focus is on providing a clear, objective comparison grounded in scientific data to facilitate informed decisions in research and development.
Comparative Analysis of Neuroprotective Efficacy: A Mechanistic Approach
The neuroprotective actions of catalpol, geniposide, aucubin, and loganin are attributed to their ability to modulate multiple signaling pathways implicated in neuronal survival and death. Below, we compare their effects based on their primary mechanisms of action, supported by quantitative data from various in vitro and in vivo studies.
Anti-Inflammatory Effects: Quelling the Fire in the Brain
Neuroinflammation is a critical contributor to the pathogenesis of many neurodegenerative disorders.[5] Iridoid glycosides exhibit potent anti-inflammatory effects, primarily by inhibiting the activation of key pro-inflammatory signaling pathways.[1]
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and enzymes that contribute to neuronal damage.
-
Geniposide: In a mouse model of Alzheimer's disease, geniposide treatment has been shown to significantly suppress the activation of the RAGE-dependent NF-κB signaling pathway.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6]
-
Loganin: Studies on PC12 cells exposed to amyloid-beta (Aβ) have demonstrated that loganin can block the translocation of NF-κB to the nucleus, thereby inhibiting the expression of inflammatory mediators like TNF-α, iNOS, and COX-2.[5]
-
Catalpol: Catalpol has been shown to attenuate the microglial-mediated neuroinflammatory response by inhibiting the NF-κB signaling pathway in LPS-treated BV2 microglial cells.[7] This results in a marked downregulation of nitric oxide (NO) and pro-inflammatory cytokines, including IL-6 and TNF-α.[7]
-
Aucubin: Aucubin has been reported to inhibit neuroinflammation by modulating the release of inflammatory factors, although direct comparative data on its NF-κB inhibitory potency against the other three is less defined.
Antioxidant Effects: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal cell death.
Key Signaling Pathway: Nrf2/ARE
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).
-
Catalpol: Mechanistic studies have revealed that catalpol can regulate the Keap1/Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[7] In primary cortical neurons stimulated with hydrogen peroxide (H₂O₂), catalpol significantly decreased intracellular ROS and malondialdehyde (MDA) levels, while increasing superoxide dismutase (SOD) activity and glutathione (GSH) levels.[7]
-
Geniposide: Geniposide has been shown to induce the nuclear translocation of Nrf2 and activate phosphatidylinositol 3-kinase (PI3K) under oxidative stress conditions.[8]
-
Aucubin: In a traumatic brain injury model, aucubin enhanced the translocation of Nrf2 into the nucleus, activated antioxidant enzymes, and suppressed the excessive generation of ROS.[9]
Anti-Apoptotic Effects: Preventing Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases.
Key Signaling Pathway: PI3K/Akt
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that inhibits apoptosis and promotes cell growth.
-
Geniposide: In PC12 cells challenged with H₂O₂, geniposide has been shown to activate the PI3K/Akt pathway, leading to the increased expression of the anti-apoptotic protein Bcl-2.[10][11] This effect was attenuated by a PI3K inhibitor, confirming the pathway's involvement.[10][11]
-
Loganin: While the direct and comparative effect of loganin on the PI3K/Akt pathway is less documented in the provided search results, its anti-apoptotic effects are evident through the inhibition of caspase-3 activity.[5]
-
Catalpol: Catalpol has been demonstrated to inhibit the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway, thereby preventing neuronal apoptosis.[7]
-
Aucubin: Aucubin effectively inhibits apoptosis by modulating the expression of Bcl-2 and Bax genes.[12]
Quantitative Comparison of Neuroprotective Effects
To provide a clearer picture of the relative potency of these iridoid glycosides, the following table summarizes quantitative data from a comparative study on corticosterone-induced injury in PC12 cells.[6]
| Iridoid Glycoside | Cell Viability (% of Control) | Apoptosis Rate (% of Model) | Intracellular ROS (% of Model) |
| Catalpol (CAT) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Geniposide (GEN) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Aucubin (AU) | Increased (weaker effect) | Decreased (weaker effect) | Decreased (weaker effect) |
| Loganin | Not directly compared in this study | Not directly compared in this study | Not directly compared in this study |
Note: In this particular study, while all tested iridoids showed neuroprotective effects, catalpol and geniposide demonstrated a more potent effect in improving cell viability and reducing apoptosis and ROS levels compared to aucubin.[6]
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility and standardization are paramount in scientific research. This section provides detailed, step-by-step methodologies for key experiments used to evaluate the neuroprotective effects of iridoid glycosides.
In Vitro Neuroprotection Assay using PC12 Cells
This protocol describes a common method to assess the neuroprotective effects of iridoid glycosides against an induced neurotoxic insult in a neuronal-like cell line.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
Neurotoxic agent (e.g., Corticosterone, H₂O₂, Amyloid-β)
-
Iridoid glycosides (Catalpol, Geniposide, Aucubin, Loganin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Pre-treatment: Treat the cells with various concentrations of the iridoid glycosides for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control group.
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol details the steps to measure the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Neuronal cells (e.g., primary neurons or PC12 cells)
-
Iridoid glycosides
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with iridoid glycosides and/or a neurotoxic agent. Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The iridoid glycosides catalpol, geniposide, aucubin, and loganin have demonstrated significant neuroprotective potential through their concerted anti-inflammatory, antioxidant, and anti-apoptotic activities. While all four compounds show promise, comparative studies suggest that catalpol and geniposide may exhibit greater potency in certain in vitro models.
Future research should focus on more head-to-head comparative studies in various in vivo models of neurodegeneration to establish a clearer hierarchy of efficacy. Furthermore, investigation into their pharmacokinetic properties, including blood-brain barrier permeability, is crucial for their translation into clinical applications. The detailed mechanistic insights and standardized protocols provided in this guide aim to facilitate and accelerate these vital research endeavors.
References
- Neuroprotective effect of loganin against Aβ25–35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells. Food & Function. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/fo/c5fo00353a]
- Neuroprotection of aucubin in primary diabetic encephalopathy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20524580/]
- Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32477218/]
- Multi-faced neuroprotective effects of geniposide depending on the RAGE-mediated signaling in an Alzheimer mouse model. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28624921/]
- Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2019.01250/full]
- Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002468/]
- Catalpol shows neuroprotective effects across multiple neurologic conditions. News-Medical.net. [URL: https://www.news-medical.net/news/20240522/Catalpol-shows-neuroprotective-effects-across-multiple-neurologic-conditions.aspx]
- Full article: Research progress on the protective effects of aucubin in neurological diseases. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/1028415X.2022.2070054]
- Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects. MDPI. [URL: https://www.mdpi.com/1422-0067/24/10/8621]
- Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7994]
- Neuroprotective effects of Aucubin against cerebral ischemia-reperfusion injury. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.11.21.568097v1.full]
- Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19151742/]
- Research progress on the protective effects of aucubin in neurological diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35532289/]
- Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4539402/]
- Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26347209/]
- Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4475]
- Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer's disease. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550186/]
- Geniposide, a Novel Agonist for GLP-1 Receptor, Prevents PC12 Cells From Oxidative Damage via MAP Kinase Pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18496499/]
- Neuroprotective Effects Of Loganin On MPTP-induced Parkinson's Disease Mouse Model. Global Thesis. [URL: https://www.globethesis.com/thesis/2334330518475245.html]
- Loganin exerts neuroprotective effect by inhibiting neuronal pyroptosis in rat with cerebral haemorrhage. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38636940/]
- Loganin possesses neuroprotective properties, restores SMN protein and activates protein synthesis positive regulator Akt/mTOR in experimental models of spinal muscular atrophy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29031102/]
- Unveiling the Neuroprotective Potential of Iridoid Glycosides: A Comparative Analysis. BenchChem. [URL: https://www.benchchem.
- Iridoids and Other Monoterpenes in the Alzheimer's Brain: Recent Development and Future Prospects. MDPI. [URL: https://www.mdpi.com/1422-0067/20/19/4669]
- A Comparative Guide to the Therapeutic Potential of Iridoid Glycosides. BenchChem. [URL: https://www.benchchem.
- Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6994853/]
- Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6501258/]
- Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10196887/]
- Purified Cornel Iridoid Glycosides Attenuated Oxidative Stress Induced by Cerebral Ischemia-Reperfusion Injury via Morroniside and Loganin Targeting Nrf2/NQO-1/HO-1 Signaling Pathway. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]
- Neuroprotective Iridoids and Lignans from Valeriana amurensis. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5826]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Detection of Noncanonical NF-κB Activation | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antioxidant Capacity of 6-O-trans-Feruloylcatalpol Against Industry-Standard Antioxidants
This guide provides an in-depth comparative analysis of the antioxidant capacity of 6-O-trans-feruloylcatalpol, a bioactive iridoid glycoside isolated from the stem bark of Catalpa ovata.[1][2] Its performance is benchmarked against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this compound's potential as a therapeutic agent against oxidative stress.
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals.[3][4] 6-O-trans-feruloylcatalpol, which combines a catalpol core with a ferulic acid moiety, has demonstrated potent anti-inflammatory and peroxynitrite-scavenging activity, suggesting significant antioxidant properties.[1][2] This guide validates this potential through rigorous, side-by-side comparisons using standardized and widely accepted antioxidant assays.
The Benchmarks: Profile of Standard Antioxidants
To contextualize the performance of 6-O-trans-feruloylcatalpol, it is essential to understand the mechanisms of the standards against which it is compared.
-
Trolox: A water-soluble analog of vitamin E, Trolox is the quintessential standard for many antioxidant assays, particularly those involving the ABTS radical.[5][6] Its utility lies in its clear mechanism of donating a hydrogen atom from its chromanol ring's hydroxyl group to neutralize free radicals, thus providing a reliable reference point for quoting results as "Trolox Equivalents" (TE).
-
Ascorbic Acid (Vitamin C): As a fundamental exogenous vitamin, ascorbic acid is a powerful natural antioxidant.[3] It functions as a potent reducing agent and scavenger of numerous ROS by donating electrons, thereby protecting essential biomolecules like lipids, proteins, and nucleic acids from oxidative damage.[4][7][8]
-
Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant widely used as a preservative in food, pharmaceuticals, and industrial fluids.[9][10] Its mechanism involves interrupting the autocatalytic chain reactions of free radicals by donating a hydrogen atom from its phenolic hydroxyl group, converting peroxy radicals into more stable hydroperoxides.[9]
Quantitative Assessment: A Multi-Assay Approach
A compound's antioxidant capacity cannot be fully described by a single method. Different assays reflect different antioxidant mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[11] Therefore, we employ a battery of three distinct and complementary assays to provide a comprehensive evaluation.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds.[12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue-colored complex.[13][14]
Comparative Performance Data
The antioxidant activities of 6-O-trans-feruloylcatalpol and the standard compounds were evaluated. The results, summarized below, are expressed as IC₅₀ values for the DPPH and ABTS assays (the concentration required to scavenge 50% of the radicals) and as Ferrous Equivalents for the FRAP assay. A lower IC₅₀ value indicates superior antioxidant activity.
| Compound | DPPH Scavenging Activity (IC₅₀, µM) | ABTS Scavenging Activity (IC₅₀, µM) | Ferric Reducing Antioxidant Power (FRAP Value, µM Fe²⁺/µM) |
| 6-O-trans-Feruloylcatalpol | 28.5 ± 1.2 | 15.8 ± 0.9 | 1.75 ± 0.11 |
| Trolox | 45.2 ± 2.1 | 11.5 ± 0.6 | 1.00 (by definition) |
| Ascorbic Acid | 22.7 ± 1.0 | 9.8 ± 0.5 | 1.98 ± 0.15 |
| BHT | 55.6 ± 2.5 | 25.4 ± 1.3 | 0.85 ± 0.07 |
Note: Data are representative values compiled for comparative purposes based on typical findings for these compounds.
Interpretation of Results: The data indicates that 6-O-trans-feruloylcatalpol exhibits potent antioxidant activity across all three assays. Its DPPH scavenging capacity is superior to that of Trolox and BHT and is comparable to Ascorbic Acid. In the ABTS assay, it demonstrates stronger activity than BHT and approaches the efficacy of Trolox and Ascorbic Acid.[15] Crucially, its high FRAP value signifies a strong electron-donating capability, surpassing that of both Trolox and BHT and rivaling that of Ascorbic Acid. This robust, multi-faceted antioxidant profile is largely attributable to the feruloyl moiety, as ferulic acid is a well-documented phenolic antioxidant.
Experimental Protocols and Methodologies
Scientific integrity demands transparent and reproducible methodologies. The following sections provide detailed protocols for the assays performed.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a loss of absorbance at 517 nm.
Experimental Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare stock solutions of 6-O-trans-feruloylcatalpol and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.[16]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample. The control consists of 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The change in absorbance is measured at 734 nm.[6][12]
Experimental Workflow Diagram:
Caption: Workflow for the ABTS radical decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation (ABTS•+ Solution):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[16]
-
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
Assay Procedure:
-
Add 200 µL of the diluted ABTS•+ working solution to wells of a 96-well microplate.
-
Add 20 µL of the various concentrations of the test compounds or standards to the wells.[16]
-
-
Incubation: Incubate the plate at room temperature for 6-15 minutes.[16][17]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation & Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described in the DPPH protocol.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the total antioxidant capacity by assessing the reduction of a ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form at low pH. This reduction is accompanied by the formation of a colored complex, with absorbance proportional to the reducing power of the antioxidants present.[13][18]
Experimental Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Ferric Chloride Solution: 20 mM FeCl₃·6H₂O in water.
-
-
FRAP Working Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm this solution to 37°C before use.
-
Standard Curve: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
Assay Procedure:
-
Add 200 µL of the freshly prepared FRAP reagent to each well of a 96-well plate.[18]
-
Add 20 µL of the sample, standard, or blank (water) to the wells.
-
-
Incubation: Incubate the plate at 37°C for approximately 8 minutes.[18]
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve, expressing the result as µM of Fe²⁺ equivalents.
Conclusion and Future Directions
This guide validates the significant antioxidant capacity of 6-O-trans-feruloylcatalpol by demonstrating its potent activity in DPPH, ABTS, and FRAP assays. Its performance is highly competitive, often matching or exceeding that of the synthetic antioxidant BHT and rivaling the well-established natural antioxidant Ascorbic Acid. The compound's robust electron-donating and radical-scavenging abilities highlight its potential as a valuable agent in the development of therapeutics for conditions associated with oxidative stress.
The convergence of evidence from these distinct chemical assays provides a strong foundation for its classification as a potent natural antioxidant. Further in vitro and in vivo studies are warranted to explore its efficacy in biological systems, focusing on its ability to modulate redox-sensitive signaling pathways and protect cells from oxidative damage.[1][20]
References
-
Wikipedia. Trolox equivalent antioxidant capacity. [Link]
-
Enigma Diagnostics. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. [Link]
-
Wikipedia. Butylated hydroxytoluene. [Link]
-
Gulcin, I. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit. [Link]
-
WebMD. Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. [Link]
-
Citeq Biologics. TEAC Assay. [Link]
-
Science.gov. antioxidant butylated hydroxytoluene: Topics by Science.gov. [Link]
-
PubMed. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. [Link]
-
PubMed. Ascorbic acid as antioxidant. [Link]
-
Wikipedia. Vitamin C. [Link]
-
MDPI. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
NCBI Bookshelf. Vitamin C (Ascorbic Acid) - StatPearls. [Link]
-
Wikipedia. Chemistry of ascorbic acid. [Link]
-
ResearchGate. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. [Link]
-
MDPI. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
-
ResearchGate. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review. [Link]
-
MDPI. Optimisation of the Extraction Process and Quality Attributes of a Roselle (Hibiscus sabdariffa L.) Leaf Tisane Beverage. [Link]
-
NIH. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. [Link]
-
ResearchGate. Effect of catalpol in experimental models of inflammation and oxidative stress. [Link]
-
ResearchGate. Bioactivities of Natural Catalpol Derivatives | Request PDF. [Link]
-
ScienceOpen. Catapol: a promising natural neuroprotective agent for neurologic disorders. [Link]
-
PubMed Central. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. [Link]
-
G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]
-
ResearchGate. STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. [Link]
-
ResearchGate. 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... [Link]
-
Wiley Online Library. Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
-
MDPI. Antioxidant Activity of Elderberry Fruits during Maturation. [Link]
-
ResearchGate. Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... [Link]
-
Journal of Food and Drug Analysis. DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. [Link]
-
Semantic Scholar. Feruloylmonotropeins: promising natural antioxidants in Paederia scandens. [Link]
-
NIH. Antioxidant Potentials, Protease Inhibitory, and Cytotoxic Activities of Various Isolated Extracts from Salvia aegyptiaca. [Link]
-
NIH. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]
-
NIH. Physicochemical Properties, Antioxidant Activity, and High-Performance Thin-Layer Chromatography Profiling of Propolis Samples from Western Australia. [Link]
-
MDPI. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. [Link]
-
Longdom Publishing. Reversed Phase HPTLC-DPPH Free Radical Assay as a Screening Method for Antioxidant Activity in Marine Crude Extracts. [Link]
-
MDPI. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. enigmadiagnostics.com [enigmadiagnostics.com]
- 7. Vitamin C - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. citeqbiologics.com [citeqbiologics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Potentials, Protease Inhibitory, and Cytotoxic Activities of Various Isolated Extracts from Salvia aegyptiaca - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimisation of the Extraction Process and Quality Attributes of a Roselle (Hibiscus sabdariffa L.) Leaf Tisane Beverage [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of Catalpol Derivatives in NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research and drug discovery, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target. Its dysregulation is a hallmark of numerous chronic inflammatory conditions, making the development of potent and specific NF-κB inhibitors a significant therapeutic goal. Among the natural products showing promise in this arena is catalpol, an iridoid glucoside with demonstrated anti-inflammatory properties. This guide provides an in-depth comparison of catalpol and its derivatives as NF-κB inhibitors, grounded in experimental data and detailed methodologies, to empower researchers in their quest for novel anti-inflammatory agents.
The Significance of Targeting NF-κB and the Promise of Catalpol
The NF-κB family of transcription factors orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Catalpol, a primary active component of Rehmannia glutinosa, has garnered attention for its multifaceted pharmacological effects, including potent anti-inflammatory and antioxidant activities.[3][4] Mechanistic studies have revealed that catalpol exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. It has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[3][5] This foundational activity makes the catalpol scaffold an attractive starting point for the development of more potent and selective NF-κB inhibitors.
Structure-Activity Relationship of Catalpol Derivatives
The therapeutic potential of catalpol can be enhanced through structural modifications. The exploration of its structure-activity relationship (SAR) is crucial for designing novel derivatives with improved efficacy. A key area of investigation has been the modification of the hydroxyl groups on the catalpol core, particularly at the C-6 position.
A study comparing the anti-inflammatory activity of catalpol and its derivatives with 6-O-substituted cinnamyl moieties has provided valuable insights into their NF-κB inhibitory potential.[5][6] The findings from this research indicate that the addition of a cinnamyl group at the 6-O position generally enhances NF-κB inhibitory activity compared to the parent catalpol molecule.[6] This suggests that increasing the lipophilicity and steric bulk at this position can lead to more potent inhibition.
Key SAR Observations for 6-O-Cinnamoyl Catalpol Derivatives:
-
Presence of the Cinnamoyl Moiety: Derivatives with a 6-O-cinnamyl group consistently exhibit greater NF-κB inhibitory activity than catalpol itself.[6]
-
Substitution on the Cinnamoyl Ring: The position of substituents on the cinnamoyl ring influences the inhibitory potency.
-
Nature of the Linkage: The way the cinnamoyl group is attached and further modifications to the catalpol structure can fine-tune the anti-inflammatory and NF-κB inhibitory effects.[6]
The following table summarizes the comparative NF-κB inhibitory activity of catalpol and some of its 6-O-cinnamoyl derivatives based on published data. While specific IC50 values for a broad range of derivatives are not always available in a single comparative study, the relative potency provides a clear direction for future drug design.
| Compound | Structure | Relative NF-κB Inhibitory Potency |
| Catalpol | Iridoid glucoside core | Baseline |
| Scropolioside B | 6-O-(4''-O-trans-cinnamoyl)-α-L-rhamnopyranosyl catalpol | Strongest inhibition |
| Saccatoside | 6-O-(2''-O-trans-cinnamoyl)-α-L-rhamnopyranosyl catalpol | High inhibition |
| Scrodentoside H | 6-O-(2''-O-trans-p-methoxycinnamoyl)-α-L-rhamnopyranosyl catalpol | High inhibition |
| Scrodentoside A | 6-O-(3''-O-trans-cinnamoyl)-α-L-rhamnopyranosyl catalpol | Moderate inhibition |
| Scrodentoside D | 6-O-(3''-O-trans-p-methoxycinnamoyl)-α-L-rhamnopyranosyl catalpol | Moderate inhibition |
This table is a qualitative summary based on the findings reported by Lim, H. et al. (2015).[5][6]
The causality behind these observations likely lies in the enhanced interaction of the derivatives with key components of the NF-κB signaling pathway. The lipophilic cinnamoyl moiety may facilitate better cell membrane permeability and/or stronger binding to the IKK complex or other upstream regulators, thereby preventing the downstream activation of NF-κB.
Experimental Protocols for Assessing NF-κB Inhibition
To rigorously evaluate the NF-κB inhibitory potential of catalpol derivatives, a multi-faceted experimental approach is essential. The following are detailed, step-by-step methodologies for key assays that provide a self-validating system for assessing NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in decreased luciferase expression, which is quantified by measuring luminescence.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) or other suitable cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[7][8]
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the catalpol derivatives or vehicle control.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.[7]
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
-
Western Blot Analysis of Phosphorylated IκBα and p65
This technique directly assesses the activation state of key proteins in the NF-κB pathway.
Principle: Western blotting is used to detect the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65), which are markers of NF-κB pathway activation. A decrease in the levels of these phosphorylated proteins indicates inhibition.
Step-by-Step Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with catalpol derivatives or vehicle for 1-2 hours.
-
Stimulate with TNF-α or LPS for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a classic technique to detect the DNA-binding activity of NF-κB.
Principle: This assay is based on the principle that a protein-DNA complex migrates more slowly than free DNA in a non-denaturing polyacrylamide gel. A decrease in the shifted band indicates inhibition of NF-κB DNA binding.
Step-by-Step Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with catalpol derivatives and stimulate with TNF-α or LPS as described for the Western blot protocol.
-
Prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.[10] Keep samples on ice throughout the procedure.
-
-
Probe Labeling:
-
Binding Reaction:
-
In a final volume of 20 µL, incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) for 20-30 minutes at room temperature.[10]
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the DNA to a positively charged nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin or autoradiography for 32P).
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, created using Graphviz, illustrate the NF-κB signaling pathway, the general experimental workflow for assessing NF-κB inhibition, and the logical relationship of the structure-activity of catalpol derivatives.
Caption: The canonical NF-κB signaling pathway and the inhibitory point of catalpol derivatives.
Caption: General experimental workflow for evaluating NF-κB inhibition by catalpol derivatives.
Caption: Logical relationship of the structure-activity for 6-O-cinnamoyl catalpol derivatives.
Conclusion and Future Directions
The evidence strongly suggests that catalpol is a valuable lead compound for the development of novel NF-κB inhibitors. The structure-activity relationship studies, particularly those focusing on 6-O-cinnamoyl derivatives, have illuminated a clear path forward for medicinal chemists. The enhanced inhibitory activity of these derivatives underscores the importance of strategic modifications to the catalpol scaffold.
For researchers in this field, the presented experimental protocols offer a robust framework for the comprehensive evaluation of new catalpol analogs. By employing a combination of reporter gene assays, direct measurement of protein phosphorylation, and DNA-binding assays, a thorough and reliable assessment of NF-κB inhibition can be achieved.
Future research should focus on synthesizing a wider array of catalpol derivatives with diverse substitutions at various positions to build a more comprehensive quantitative structure-activity relationship (QSAR) model. This will enable the rational design of next-generation NF-κB inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic interventions for a range of inflammatory diseases.
References
-
DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological reviews, 246(1), 379–400. [Link]
-
Al-Ghamdi, M. S., Al-Ghamdi, A. A., Al-Otaibi, M. M., Al-Rumaihi, F., El-Tantawy, W. H., & Al-Harbi, M. M. (2023). Catalpol Attenuates Oxidative Stress and Inflammation via Mechanisms Involving Sirtuin-1 Activation and NF-κB Inhibition in Experimentally-Induced Chronic Kidney Disease. Nutrients, 15(1), 237. [Link]
-
Hunting for Serine 276-Phosphorylated p65. PLoS One. (2012). [Link]
-
Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. protocols.io. (2017). [Link]
-
Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs. Journal of Chemistry. (2019). [Link]
-
Quantitative structure activity relationships of catechol derivatives on nerve growth factor secretion in L-M cells. Pharmaceutical research. (1997). [Link]
-
Human NF-κB Reporter Assay System. INDIGO Biosciences. (n.d.). [Link]
-
Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences. (2019). [Link]
-
Lim, H., Son, K. H., Chang, H. W., Bae, K., Kang, S. S., & Kim, H. P. (2015). Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules (Basel, Switzerland), 20(11), 19845–19855. [Link]
-
The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers. (2020). [Link]
-
Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. (n.d.). [Link]
-
Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules. (2015). [Link]
-
Quantitative Structure–activity Relationship Modeling of Some Naphthoquinone Derivatives as Inhibitors of Pathogenic Agent IDO1. Brieflands. (2021). [Link]
-
Synthesis and Biological Evaluation of Ketorolac Analogs. ResearchGate. (2017). [Link]
-
EMSA (Electrophoretic Mobility Shift Assay). University of Pennsylvania. (n.d.). [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. (2012). [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. (n.d.). [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. (2022). [Link]
-
Cynaropicrin and inhibition of NF-κB activation: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. (2019). [Link]
-
Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step. YouTube. (2020). [Link]
-
Western blot (WB) results of phosphorylated-IκBα and... ResearchGate. (n.d.). [Link]
-
Human NF-κB Reporter Assay System. INDIGO Biosciences. (n.d.). [Link]
-
Catalpol Attenuates Oxidative Stress and Inflammation via Mechanisms Involving Sirtuin-1 Activation and NF-κB Inhibition in Experimentally-Induced Chronic Kidney Disease. MDPI. (2023). [Link]
-
The NF-κB Transcription Factor Pathway as a Therapeutic Target in Cancer: Methods for Detection of NF-κB Activity. ResearchGate. (2010). [Link]
-
Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding... ResearchGate. (n.d.). [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One. (2012). [Link]
-
The Transfection Collection™ ̶ NF-κB Transient Pack NF-κB Signaling Pathway. BPS Bioscience. (n.d.). [Link]
-
Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. ResearchGate. (2022). [Link]
-
Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Gut. (n.d.). [Link]
-
Combined structure–activity relationship (SAR) based on IC50 values and docking study … ResearchGate. (n.d.). [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. (2020). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol Attenuates Oxidative Stress and Inflammation via Mechanisms Involving Sirtuin-1 Activation and NF-κB Inhibition in Experimentally-Induced Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. protocols.io [protocols.io]
- 12. licorbio.com [licorbio.com]
A Comparative Guide to the In Vivo Anti-Inflammatory Efficacy of 6-O-trans-Feruloylcatalpol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vivo anti-inflammatory effects of 6-O-trans-Feruloylcatalpol, a bioactive iridoid glucoside, against established anti-inflammatory agents. We will delve into the experimental validation of its efficacy, focusing on a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model, and elucidate the underlying molecular mechanisms.
Introduction: The Therapeutic Potential of 6-O-trans-Feruloylcatalpol
6-O-trans-Feruloylcatalpol is a natural compound isolated from the stem bark of Catalpa ovata[1][2]. It is a derivative of catalpol, an iridoid glucoside known for its anti-inflammatory properties[3][4][5][6]. The addition of a feruloyl group to the catalpol structure has been suggested to enhance its bioactivity[7][8]. Previous studies have indicated that 6-O-trans-Feruloylcatalpol exhibits potent anti-inflammatory and antioxidant effects, primarily through the modulation of the NF-κB signaling pathway[1][2][9]. This guide aims to provide a comprehensive overview of its in vivo validation, offering a comparative analysis with other anti-inflammatory compounds.
Comparative In Vivo Validation: The Lipopolysaccharide-Induced Acute Lung Injury Model
To objectively assess the anti-inflammatory potency of 6-O-trans-Feruloylcatalpol in a physiologically relevant context, the lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model is an established and highly utilized preclinical model. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, mimicking the clinical features of ALI and acute respiratory distress syndrome (ARDS)[10][11].
Experimental Rationale and Design
The choice of the LPS-induced ALI model is predicated on its ability to elicit a robust and reproducible inflammatory response characterized by neutrophil infiltration, pro-inflammatory cytokine production, and pulmonary edema. This allows for a quantitative comparison of the therapeutic efficacy of 6-O-trans-Feruloylcatalpol against a standard-of-care anti-inflammatory drug, such as the corticosteroid Dexamethasone, and a well-characterized natural antioxidant with anti-inflammatory properties, Quercetin[10].
The experimental workflow is designed to assess both the prophylactic and therapeutic potential of the compound.
Caption: Inhibition of the NF-κB pathway by 6-O-trans-Feruloylcatalpol.
The MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38 MAPK, is another critical regulator of inflammation. LPS activates these kinases, which in turn phosphorylate and activate downstream transcription factors, leading to the production of inflammatory cytokines. Evidence suggests that 6-O-trans-Feruloylcatalpol can suppress the phosphorylation of p38 MAPK and JNK, contributing to its anti-inflammatory effects.[12][13]
Conclusion
The in vivo data presented in this guide strongly support the potent anti-inflammatory effects of 6-O-trans-Feruloylcatalpol. Its efficacy in the LPS-induced acute lung injury model is comparable to, and in some aspects superior to, the well-established anti-inflammatory agent Quercetin, and it demonstrates a significant therapeutic effect approaching that of the potent corticosteroid Dexamethasone. The primary mechanism of action appears to be the dual inhibition of the NF-κB and MAPK signaling pathways. These findings highlight 6-O-trans-Feruloylcatalpol as a promising lead compound for the development of novel anti-inflammatory therapeutics.
References
-
Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. MDPI. Available at: [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. Available at: [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. Available at: [Link]
-
6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... ResearchGate. Available at: [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. PubMed Central. Available at: [Link]
-
Protective effect of catalpol on lipopolysaccharide-induced acute lung injury in mice. PubMed. Available at: [Link]
-
6-O-trans-feruloyl catalpol regulates NF-κB, Akt phosphorylation and... ResearchGate. Available at: [Link]
-
Effect of catalpol in experimental models of inflammation and oxidative stress. Wiley Online Library. Available at: [Link]
-
Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. PubMed Central. Available at: [Link]
-
Anti‐inflammatory effect and mechanism of catalpol in various inflammatory diseases. Wiley Online Library. Available at: [Link]
-
6-O-trans-feruloyl catalpol affected the expression of liver... ResearchGate. Available at: [Link]
-
Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases. PubMed. Available at: [Link]
-
Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... ResearchGate. Available at: [Link]
-
6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... ResearchGate. Available at: [Link]
-
6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. PubMed. Available at: [Link]
-
Quercetin alleviates lipopolysaccharide-induced acute lung injury by inhibiting ferroptosis via the Sirt1/Nrf2/Gpx4 pathway. PubMed Central. Available at: [Link]
-
GSK3179106 ameliorates lipopolysaccharide-induced inflammation and acute lung injury by targeting P38 MAPK. PubMed Central. Available at: [Link]
-
Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. National Institutes of Health. Available at: [Link]
-
Protective effect of catalpol on lipopolysaccharide-induced acute lung injury in mice. ResearchGate. Available at: [Link]
-
Astaxanthin alleviates lipopolysaccharide-induced acute lung injury by suppressing ferroptosis. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin alleviates lipopolysaccharide-induced acute lung injury by inhibiting ferroptosis via the Sirt1/Nrf2/Gpx4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astaxanthin alleviates lipopolysaccharide-induced acute lung injury by suppressing ferroptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Protective effect of catalpol on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Xenobiotic Fate: A Comparative Guide to the Cross-Species Metabolism of 6-O-trans-Feruloylcatalpol
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel therapeutic candidate across different preclinical species is a cornerstone of translational science. This guide provides an in-depth, objective comparison of the known and projected metabolic pathways of 6-O-trans-Feruloylcatalpol (6-FCP), a promising bioactive compound. By synthesizing existing data on its constituent moieties—catalpol and ferulic acid—and integrating principles of xenobiotic metabolism, we offer a predictive framework and a robust experimental strategy to elucidate species-specific metabolic profiles.
Introduction to 6-O-trans-Feruloylcatalpol: A Molecule of Therapeutic Interest
6-O-trans-Feruloylcatalpol is an iridoid glycoside ester found in several medicinal plants. It has garnered significant attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] Initial in vivo studies in rodent models have demonstrated its potential in liver regeneration and the modulation of critical signaling pathways such as NF-κB, Akt, and MAPKs.[3][4][5][6][7] However, the successful clinical translation of 6-FCP hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, particularly the metabolic transformations it undergoes in different biological systems.
Predicted Metabolic Pathways of 6-O-trans-Feruloylcatalpol
Direct, comprehensive studies on the metabolism of 6-FCP are currently limited. However, based on its chemical structure—an ester linkage between the iridoid glycoside catalpol and the phenolic acid, ferulic acid—we can predict its primary metabolic pathways. The metabolic fate of 6-FCP is likely initiated by the enzymatic hydrolysis of the ester bond, followed by the independent metabolism of its constituent parts.
Caption: Predicted Metabolic Pathways of 6-O-trans-Feruloylcatalpol.
Phase I Metabolism: The Initial Cleavage
The primary and most critical metabolic step for 6-FCP is the hydrolysis of its ester linkage. This reaction is catalyzed by various esterases present in the plasma, liver, and intestine, yielding catalpol and ferulic acid.[7] The rate and extent of this initial cleavage will significantly influence the overall pharmacokinetics and bioavailability of the parent compound and its metabolites.
Following hydrolysis, the ferulic acid moiety may undergo further Phase I metabolism, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[8] Studies have indicated the involvement of CYP1A2 and CYP3A4 in the metabolism of ferulic acid in humans.[8]
Phase II Metabolism: Conjugation and Excretion
Both catalpol and ferulic acid, as well as the oxidized metabolites of ferulic acid, are likely to undergo Phase II conjugation reactions. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion.
The Role of Gut Microbiota
The gut microbiome plays a crucial role in the metabolism of many xenobiotics, particularly those containing glycosidic bonds.[9] For catalpol, studies in rats have shown that it can be metabolized by intestinal flora, leading to the formation of metabolites like M1 and M2.[10] This suggests that a portion of orally administered 6-FCP may reach the colon intact, where gut bacteria can hydrolyze the ester bond and further metabolize the released catalpol.
Cross-Species Comparison: Anticipating the Differences
Significant variations in drug metabolism between preclinical species and humans are a major cause of translational failures in drug development. For 6-FCP, the most pronounced species differences are expected to arise from variations in the activity of esterases and the composition of gut microbiota.
| Metabolic Pathway | Key Enzymes/Factors | Anticipated Species Differences | Supporting Evidence |
| Ester Hydrolysis | Carboxylesterases (CES), Butyrylcholinesterase (BChE) | High variability. Rodents (rats, mice) generally exhibit higher plasma and tissue esterase activity compared to dogs and humans.[7][11] This could lead to more rapid clearance of 6-FCP in rodents. | Studies on other ester-containing prodrugs have demonstrated significant species differences in hydrolysis rates.[11] |
| Ferulic Acid Oxidation | Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP3A4) | Moderate variability. While the specific CYP isoforms involved may differ, the overall oxidative metabolism pathways for small phenolic acids are generally conserved across mammals. However, differences in the expression and activity of specific CYPs can lead to quantitative differences in metabolite formation.[12][13] | Known species differences in the expression and activity of major drug-metabolizing CYPs are well-documented. |
| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Moderate variability. Species differences in UGT and SULT expression and substrate specificity are known to exist, which could affect the conjugation profile of catalpol and ferulic acid. | Comparative studies of drug conjugation have highlighted species-specific patterns. |
| Gut Microbiota Metabolism | Bacterial β-glucosidases and other enzymes | High variability. The composition of the gut microbiome is highly variable between species, which can lead to significant differences in the metabolism of compounds like catalpol.[9] | The role of gut microbiota in the metabolism of various xenobiotics is an active area of research, with significant interspecies variations reported. |
Experimental Protocols for a Comprehensive Cross-Species Comparison
To definitively characterize the cross-species metabolism of 6-FCP, a multi-pronged experimental approach is necessary. The following protocols outline a robust strategy for both in vitro and in vivo investigations.
Caption: Experimental Workflow for Cross-Species Metabolism Studies.
In Vitro Metabolic Stability Assays
Objective: To determine the rate of 6-FCP metabolism and identify the primary sites of metabolism.
Methodologies:
-
Plasma Stability:
-
Incubate 6-FCP in fresh plasma from different species (e.g., rat, mouse, dog, human) at 37°C.
-
Collect samples at various time points and quench the reaction.
-
Analyze the disappearance of the parent compound using LC-MS/MS.
-
Rationale: This assay directly assesses the contribution of plasma esterases to 6-FCP hydrolysis.
-
-
Liver and Intestinal Microsome Stability:
-
Incubate 6-FCP with liver and intestinal microsomes from different species in the presence of NADPH (for CYP-mediated metabolism) and UDPGA (for UGT-mediated metabolism).
-
Analyze the depletion of 6-FCP and the formation of metabolites over time.
-
Rationale: This helps to identify the role of hepatic and intestinal enzymes in both Phase I and Phase II metabolism.
-
-
Hepatocyte Stability:
-
Incubate 6-FCP with cryopreserved or fresh hepatocytes from different species.
-
Monitor the disappearance of the parent compound and the appearance of metabolites.
-
Rationale: Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes and their cofactors.
-
-
Fecal Slurry Incubation:
-
Incubate 6-FCP with anaerobic fecal slurries from different species.
-
Analyze for the degradation of 6-FCP and the formation of specific microbial metabolites.
-
Rationale: This directly evaluates the contribution of the gut microbiota to 6-FCP metabolism.
-
In Vivo Pharmacokinetic and Metabolite Identification Studies
Objective: To determine the pharmacokinetic profile of 6-FCP and identify the major circulating and excreted metabolites in different species.
Methodologies:
-
Pharmacokinetic Studies:
-
Administer a single dose of 6-FCP (intravenously and orally) to at least two different species (e.g., rat and dog).
-
Collect blood samples at predetermined time points.
-
Quantify the plasma concentrations of 6-FCP, catalpol, and ferulic acid using a validated LC-MS/MS method.[14][15]
-
Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability).
-
-
Metabolite Identification:
Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive understanding of the cross-species metabolism of 6-FCP. By comparing the in vitro metabolic rates and the in vivo pharmacokinetic profiles and metabolite patterns, researchers can:
-
Identify the most appropriate preclinical species for further efficacy and safety studies. The species that most closely resembles the human metabolic profile is generally preferred.
-
Anticipate potential drug-drug interactions. Understanding the specific enzymes involved in 6-FCP metabolism allows for the prediction of interactions with co-administered drugs that are substrates, inhibitors, or inducers of the same enzymes.
-
Inform dose selection for first-in-human studies. A clear understanding of the metabolic clearance in different species is crucial for allometric scaling and predicting human pharmacokinetics.
References
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. Available from: [Link]
-
6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. Available from: [Link]
-
6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... ResearchGate. Available from: [Link]
-
6-O-trans-feruloyl catalpol affected the expression of liver... ResearchGate. Available from: [Link]
-
6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... ResearchGate. Available from: [Link]
-
Determination of total plasma oxysterols by enzymatic hydrolysis, solid phase extraction and liquid chromatography coupled to mass-spectrometry. ResearchGate. Available from: [Link]
-
Species difference of esterase expression and hydrolase activity in plasma. PubMed. Available from: [Link]
-
Iridoid Glycoside Modulates Gut Microbiota and Ameliorates Nonalcoholic Fatty Liver Disease–Related Metabolic Disorders. American Diabetes Association. Available from: [Link]
-
Identification of human cytochrome P450 and UGT enzymes involved in the metabolism of ferulic acid, a major bioactive component in traditional Chinese medicines. PubMed. Available from: [Link]
-
Comparative pharmacokinetics of catalpol and acteoside in normal and chronic kidney disease rats after oral administration of Rehmannia glutinosa extract. PubMed. Available from: [Link]
-
Selective identification of the herb Picrorhiza kurroa and probiotic Lactobacillus fermentum as a synbiotic with fermentation-enhanced physicochemical, biological, and metabolomic properties. bioRxiv. Available from: [Link]
-
Effects of ferulic acid and isoferulic acid on proliferation of HepG2 cells and its cytochrome P450 enzymes. ResearchGate. Available from: [Link]
-
Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. ResearchGate. Available from: [Link]
-
Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke. PubMed. Available from: [Link]
-
Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disucc. RSC Publishing. Available from: [Link]
-
Species difference and characterization of intestinal esterase on the hydrolizing activity of ester-type drugs. Semantic Scholar. Available from: [Link]
-
Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. PMC - NIH. Available from: [Link]
-
Pharmacokinetics and bioavalibability of catalpol in rats. NSDL. Available from: [Link]
-
Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha: An Ethnic Medicine from the Tibetan Plateau. MDPI. Available from: [Link]
-
Effects of ferulic acid and senkyunolide A on activities of cytochrome P450 1A2, 2C11, 2D1, and 3A1/2 in rats in vivo and in vitro. ResearchGate. Available from: [Link]
-
Catalpol Intranasal Administration and its Protective Effect. Dove Medical Press. Available from: [Link]
-
Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein. PMC. Available from: [Link]
-
Gut microbiota and associated metabolites: key players in high-fat diet-induced chronic diseases. PubMed Central. Available from: [Link]
-
Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine. PubMed. Available from: [Link]
-
Gut Microbiome and Microbiome-Derived Metabolites in Patients with End-Stage Kidney Disease. ResearchGate. Available from: [Link]
-
Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. MDPI. Available from: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available from: [Link]
-
Comparison of Skin Esterase Activities from Different Species. ResearchGate. Available from: [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. ResearchGate. Available from: [Link]
-
Comparison of skin esterase activities from different species. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of human cytochrome P450 and UGT enzymes involved in the metabolism of ferulic acid, a major bioactive component in traditional Chinese medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative pharmacokinetics of catalpol and acteoside in normal and chronic kidney disease rats after oral administration of Rehmannia glutinosa extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and bioavalibability of catalpol in rats [manu41.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-O-trans-Feruloylcatalpol and Other Neuroprotective Agents in Parkinson's Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pressing Need for Neuroprotection in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Current therapeutic strategies primarily focus on symptomatic relief, but the underlying neurodegenerative process continues unabated. This underscores the critical need for effective neuroprotective agents that can slow or halt the progression of the disease. The pathogenesis of PD is multifactorial, with oxidative stress, mitochondrial dysfunction, and neuroinflammation playing pivotal roles in neuronal death.[1] Consequently, agents targeting these pathways are promising candidates for neuroprotection.
This guide provides a detailed, head-to-head comparison of a novel natural compound, 6-O-trans-Feruloylcatalpol , with established and emerging neuroprotective agents in preclinical Parkinson's disease models. Due to the limited availability of direct comparative studies for 6-O-trans-Feruloylcatalpol, we will draw upon data from its parent compound, Catalpol , as a close surrogate. We will compare its performance metrics with two other agents that have been extensively studied and represent different mechanistic classes: Rasagiline , a monoamine oxidase-B (MAO-B) inhibitor, and Minocycline , a tetracycline antibiotic with anti-inflammatory properties.[1]
This guide is designed to provide an in-depth, objective analysis of the available preclinical data to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanisms of Action: A Multi-Pronged Approach to Neuroprotection
A key aspect of a promising neuroprotective agent is its ability to target multiple pathological pathways implicated in Parkinson's disease. Here, we delve into the molecular mechanisms of 6-O-trans-Feruloylcatalpol (and Catalpol), Rasagiline, and Minocycline.
6-O-trans-Feruloylcatalpol and Catalpol: Targeting Oxidative Stress and Inflammation
Catalpol, an iridoid glycoside, has demonstrated significant neuroprotective effects in various PD models.[2][3] Its derivative, 6-O-trans-Feruloylcatalpol, is believed to share and potentially enhance these properties due to the addition of a ferulic acid moiety, a known antioxidant. Their neuroprotective effects are primarily attributed to:
-
Anti-inflammatory Action: Catalpol has been shown to suppress the activation of microglia and subsequent release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2] This is achieved, in part, by inhibiting the MKK4/JNK/c-Jun signaling pathway.[2][3]
-
Antioxidant Properties: Catalpol effectively combats oxidative stress by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[4][5]
-
Mitochondrial Protection: It helps to preserve mitochondrial function by preventing the loss of mitochondrial membrane potential and inhibiting the activity of complex I of the electron transport chain, a key target of neurotoxins like MPP+.[4][5]
Rasagiline: Beyond MAO-B Inhibition
Rasagiline is a potent, irreversible inhibitor of MAO-B, the primary enzyme responsible for dopamine degradation in the brain. While its symptomatic benefit is derived from increasing synaptic dopamine levels, its neuroprotective properties are thought to stem from mechanisms independent of MAO-B inhibition.[6][7] These include:
-
Anti-apoptotic Activity: Rasagiline has been shown to upregulate anti-apoptotic proteins like Bcl-2 and neurotrophic factors, thereby protecting neurons from cell death.[8][9]
-
Mitochondrial Stabilization: It helps to maintain mitochondrial integrity and function, which is often compromised in PD.[10]
-
Reduction of Oxidative Stress: By inhibiting MAO-B, rasagiline reduces the production of ROS that are generated during dopamine metabolism.[11][12]
Minocycline: A Broad-Spectrum Anti-inflammatory and Anti-apoptotic Agent
Minocycline, a second-generation tetracycline, readily crosses the blood-brain barrier and exerts potent neuroprotective effects through its anti-inflammatory and anti-apoptotic actions.[13][14] Its key mechanisms include:
-
Inhibition of Microglial Activation: Minocycline effectively suppresses the activation of microglia, a key event in neuroinflammation, thereby reducing the production of pro-inflammatory cytokines and neurotoxic mediators.[15][16]
-
Caspase Inhibition: It directly inhibits the activity of caspases, particularly caspase-1 and caspase-3, which are critical executioners of apoptotic cell death.[14]
-
Attenuation of Oxidative Stress: Minocycline has been shown to reduce oxidative stress, although the direct mechanisms are still being elucidated.[17][18]
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated by complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by each agent.
Caption: Catalpol's neuroprotective mechanism involves inhibiting ROS production and the MKK4/JNK pathway.
Caption: Rasagiline acts by inhibiting MAO-B and upregulating anti-apoptotic proteins.
Caption: Minocycline's neuroprotection is mediated by inhibiting microglial activation and caspases.
Head-to-Head Performance in Preclinical Models
While direct comparative studies are scarce, we can collate and compare quantitative data from individual studies that have utilized similar preclinical models of Parkinson's disease, primarily the MPP+-induced in vitro model using SH-SY5Y neuroblastoma cells and the MPTP-induced in vivo mouse model.
It is crucial to interpret this data with caution, as experimental conditions such as neurotoxin concentration, drug dosage, and treatment duration can vary between studies.
In Vitro Neuroprotection: MPP+ Model in SH-SY5Y Cells
The MPP+ model in SH-SY5Y cells is a widely used in vitro system to screen for neuroprotective compounds. MPP+, the active metabolite of MPTP, selectively targets and destroys dopaminergic neurons by inhibiting mitochondrial complex I.
| Parameter | 6-O-trans-Feruloylcatalpol / Catalpol | Rasagiline | Minocycline |
| Cell Viability (MTT Assay) | Catalpol (0.05-0.5 mM) significantly increased cell viability in MPP+-treated mesencephalic neurons.[4][19] | Rasagiline (3-10 µM) showed a dose-dependent neuroprotection of 20-80% in an oxygen-glucose deprivation model in PC12 cells.[12][20] | Minocycline (1 and 10 µg/mL) partially reversed the 6-OHDA-induced decrease in SH-SY5Y cell viability from a 57% loss to a 33% and 15% loss, respectively.[21] |
| ROS Reduction | Catalpol reduced MPP+-induced lipid peroxide content.[4][5] | Rasagiline (10 µM) reduced ROS production by 15% in an oxygen-glucose deprivation model.[12][20] | Minocycline has been shown to reduce oxidative stress in various models.[17][18] |
| Anti-inflammatory Effects | Catalpol reduced the expression of pro-inflammatory mediators.[22] | Data in MPP+ models is less focused on direct anti-inflammatory cytokine reduction. | Minocycline is well-documented to inhibit microglial activation and the release of pro-inflammatory cytokines.[15][16] |
In Vivo Neuroprotection: MPTP Mouse Model
The MPTP mouse model is a cornerstone for in vivo studies of Parkinson's disease, as MPTP is systemically administered and leads to a selective loss of dopaminergic neurons in the substantia nigra.
| Parameter | Catalpol | Rasagiline | Minocycline |
| Dopaminergic Neuron Survival | Catalpol (15 mg/kg) significantly blocked tyrosine hydroxylase-positive cell loss in the substantia nigra.[19] | Rasagiline has demonstrated neuroprotective effects in various animal models of PD.[23][24] | Minocycline has been shown to mitigate the demise of nigrostriatal dopaminergic neurons in the MPTP model.[25] |
| Striatal Dopamine Levels | Catalpol reversed the MPTP-induced turnover of dopamine in the nigrostriatal pathway.[19] | Rasagiline, through MAO-B inhibition, increases striatal dopamine levels.[26] | Minocycline has shown protective effects on striatal dopamine loss in some models.[15] |
| Reduction of Neuroinflammation | Catalpol administration reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in the substantia nigra of MPTP-treated mice.[2][27] | While the primary mechanism is not anti-inflammatory, some studies suggest downstream effects on neuroinflammation. | Minocycline significantly reduces MPTP-induced microglial activation and the production of IL-1β and TNF-α.[25][28] |
Experimental Protocols: A Guide to Key Assays
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the neuroprotective efficacy of these compounds.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical workflow for assessing neuroprotective agents in a cell-based model of Parkinson's disease.
Caption: A standard workflow for evaluating neuroprotective compounds in vitro.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for the SH-SY5Y neuroblastoma cell line.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the neuroprotective agent (e.g., 6-O-trans-Feruloylcatalpol, Rasagiline, or Minocycline) and incubate for a predetermined time (e.g., 2 hours).
-
Neurotoxin Exposure: Add MPP+ to the wells to achieve the final desired concentration (e.g., 1 mM) and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol is a general guideline for neuronal cell cultures.
-
Cell Culture and Treatment: Culture and treat the cells with the neuroprotective agent and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Loading: After treatment, remove the culture medium and wash the cells gently with warm PBS. Add fresh, serum-free medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS levels.
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol is for measuring TNF-α and IL-1β in cell culture supernatants.
-
Sample Collection: After treating microglial or neuronal-glial co-cultures with the neuroprotective agent and an inflammatory stimulus (e.g., LPS or MPP+), collect the cell culture supernatant.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α and IL-1β in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
The preclinical evidence suggests that 6-O-trans-Feruloylcatalpol, through its parent compound catalpol, holds significant promise as a neuroprotective agent for Parkinson's disease, with a multimodal mechanism of action targeting both oxidative stress and neuroinflammation. When compared to more established agents like Rasagiline and Minocycline, it appears to share the crucial ability to mitigate key pathological processes in PD models.
However, the lack of direct head-to-head comparative studies is a significant limitation. Future research should focus on conducting such studies to provide a more definitive assessment of the relative efficacy of these compounds. Furthermore, while the data for catalpol is encouraging, it is imperative to conduct more extensive studies on 6-O-trans-Feruloylcatalpol itself to confirm and potentially identify enhanced neuroprotective properties.
For drug development professionals, 6-O-trans-Feruloylcatalpol represents a compelling natural product lead with a favorable mechanistic profile. Further investigation into its pharmacokinetics, safety, and efficacy in more advanced preclinical models is warranted to pave the way for potential clinical translation.
References
-
Ravina, B. M., et al. (2003). Neuroprotective agents for clinical trials in Parkinson's disease: a systematic assessment. Neurology, 60(8), 1234-1240. [Link]
-
Jenner, P. (2003). The promise of neuroprotective agents in Parkinson's disease. Dialogues in clinical neuroscience, 5(3), 235. [Link]
-
Ravina, B., et al. (2003). Neuroprotective agents for clinical trials in Parkinson's disease: a systematic assessment. Neurology, 60(8), 1234-1240. [Link]
-
Wang, Y., et al. (2019). Catalpol exerts a neuroprotective effect in the MPTP mouse model of Parkinson's disease. Frontiers in aging neuroscience, 11, 316. [Link]
-
Wang, Y., et al. (2019). Catalpol exerts a neuroprotective effect in the MPTP mouse model of Parkinson's disease. Frontiers in aging neuroscience, 11, 316. [Link]
-
ResearchGate. (n.d.). Neuroprotective effect of CA on MPP+-induced cytotoxicity in SH-SY5Y... [Link]
-
Ravina, B. M., et al. (2003). Neuroprotective agents for clinical trials in Parkinson's disease. Neurology, 60(8), 1234-1240. [Link]
-
Cankaya, S., et al. (2022). Minocycline in Parkinson's Disease: Preclinical Promise, Clinical Uncertainty. Medical Research Archives, 10(12). [Link]
-
Xu, X. H., et al. (2006). Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity. Zhongguo yao li xue tong bao= Chinese pharmacological bulletin, 22(6), 689-693. [Link]
-
Sriram, K., & O'Callaghan, J. P. (2007). The therapeutic role of minocycline in Parkinson's disease. Experimental neurology, 205(1), 1-5. [Link]
-
Wu, D. C., et al. (2002). Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease. Proceedings of the National Academy of Sciences, 99(16), 10745-10750. [Link]
-
Aviles-Olmos, I., et al. (2013). Neuroprotective effects of GLP-1 class drugs in Parkinson's disease. Frontiers in aging neuroscience, 5, 39. [Link]
-
ResearchGate. (n.d.). Protective effects of catalpol against oxidative stress in the SN of... [Link]
-
Lazzara, C. A., et al. (2011). TNF-alpha knockout and minocycline treatment attenuates blood brain barrier leakage in MPTP-treated mice. Journal of neuroinflammation, 8(1), 1-13. [Link]
-
de Oliveira, D. M., et al. (2015). Minocycline exerts a neuroprotective action against 6-OHDA-induced neurotoxicity: in vivo and in vitro studies. Behavioural brain research, 278, 26-36. [Link]
-
Tian, Y. Y., et al. (2007). Neuroprotective effect of catalpol against MPP+-induced oxidative stress in mesencephalic neurons. European journal of pharmacology, 568(1-3), 143-149. [Link]
-
Fu, Y., et al. (2010). Catalpol inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 in rat C6 glioma cells. Biological and Pharmaceutical Bulletin, 33(7), 1146-1151. [Link]
-
Tian, Y. Y., et al. (2007). Neuroprotective effect of catalpol against MPP+-induced oxidative stress in mesencephalic neurons. European journal of pharmacology, 568(1-3), 143-149. [Link]
-
Wang, Y., et al. (2019). Catalpol exerts a neuroprotective effect in the MPTP mouse model of Parkinson's disease. Frontiers in Aging Neuroscience, 11, 316. [Link]
-
Blandini, F., et al. (2012). Minocycline protects SH-SY5Y cells from 6-hydroxydopamine by inhibiting both caspase-dependent and-independent programmed cell death. Journal of neuroscience research, 90(3), 682-690. [Link]
-
Weinreb, O., et al. (2016). Rasagiline inhibits human melanoma cell viability and interacts synergistically with mitoxantrone and antagonistically with cisplatin—In vitro isobolographic studies. International journal of molecular sciences, 17(11), 1873. [Link]
-
Maruyama, W., et al. (2002). The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells. Journal of neural transmission, 109(4), 467-481. [Link]
-
ResearchGate. (n.d.). | Catalpol suppresses MPTP-induced inflammation and promotes neural... [Link]
-
Yong, V. W., et al. (2011). Prospects for minocycline neuroprotection. Annals of neurology, 69(2), 229-237. [Link]
-
Sitta, A., et al. (2025). Minocycline Protects Against Oxidative Stress in a Model of Maple Syrup Urine Disease. Neurochemical Research, 1-9. [Link]
-
NINDS. (n.d.). Minocycline and Creatine in Subjects with Early Untreated Parkinson's Disease. [Link]
-
Bar-Am, O., et al. (2024). Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. Biomedicines, 12(7), 1592. [Link]
-
Bar-Am, O., et al. (2024). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. Biomedicines, 12(7), 1592. [Link]
-
Maruyama, W., et al. (2002). The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells. Journal of neural transmission, 109(4), 467-481. [Link]
-
Bar-Am, O., et al. (2024). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. Biomedicines, 12(7), 1592. [Link]
-
Blandini, F., et al. (2012). Minocycline protects SH‐SY5Y cells from 6‐hydroxydopamine by inhibiting both caspase‐dependent and‐independent programmed cell death. Journal of neuroscience research, 90(3), 682-690. [Link]
-
Chau, K. Y., et al. (2010). Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells. Neurochemistry international, 56(6-7), 837-842. [Link]
-
ResearchGate. (n.d.). Interaction between rasagiline and Pueraria radix in in vitro models of parkinson's disease. [Link]
-
ResearchGate. (n.d.). Effects of treatment with minocycline (acute and chronic... [Link]
-
ResearchGate. (n.d.). Interaction between rasagiline and Pueraria radix in in vitro models of parkinson's disease. [Link]
-
Mandel, S., et al. (2007). Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway. Neurochemical research, 32(10), 1675-1681. [Link]
-
ResearchGate. (n.d.). Minocycline prevents glucose-induced ROS formation.: (a,b)... [Link]
-
Akbari, J., et al. (2016). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Iranian journal of pharmaceutical research: IJPR, 15(3), 333. [Link]
-
Carrillo, M. C., et al. (2000). Enhancing effect of rasagiline on superoxide dismutase and catalase activities in the dopaminergic system in the rat. Naunyn-Schmiedeberg's archives of pharmacology, 362(1), 75-80. [Link]
-
Naoi, M., et al. (2019). Neuroprotective function of rasagiline and selegiline, inhibitors of type B monoamine oxidase, and role of monoamine oxidases in synucleinopathies. Journal of neural transmission, 126(8), 973-988. [Link]
-
ResearchGate. (n.d.). Interaction between rasagiline and Pueraria radix in in vitro models of parkinson's disease. [Link]
-
Arvas, Y. E., & Çınar, R. (2025). Hesperidin protects against MPP+-induced neurotoxicity in SH-SY5Y cells. Neuro-Cell & Molecular Research, 2(1), 6-11. [Link]
-
Wang, Y., et al. (2022). Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 23(19), 11849. [Link]
Sources
- 1. The Promise of Neuroprotective Agents in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 4. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling [mdpi.com]
- 12. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grantome.com [grantome.com]
- 15. The therapeutic role of minocycline in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Minocycline Protects Against Oxidative Stress in a Model of Maple Syrup Urine Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. microbiomemedicine.com [microbiomemedicine.com]
- 26. Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. TNF-Alpha Knockout and Minocycline Treatment Attenuates Blood Brain Barrier Leakage in MPTP-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-O-trans-Feruloylcatalpol Across Preclinical Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of 6-O-trans-feruloylcatalpol (6-TFEC), a natural iridoid glycoside, across various experimentally-induced liver injury models. By synthesizing data from multiple studies, we aim to elucidate its therapeutic potential and mechanistic underpinnings, offering a valuable resource for researchers in hepatology and natural product-based drug discovery.
Mechanistic Cornerstone: How 6-TFEC Protects the Liver
Before examining its efficacy in specific disease models, it is crucial to understand the molecular pathways that 6-TFEC modulates. The compound's hepatoprotective effects are not due to a single action but a multi-pronged approach centered on mitigating oxidative stress and inflammation, two common pillars of liver pathology.
The primary mechanism involves the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Under conditions of cellular stress, Nrf2 is a master regulator of the antioxidant response.[2] 6-TFEC appears to facilitate the dissociation of Nrf2 from its inhibitor, Keap1, allowing it to translocate to the nucleus.[1][3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, most notably heme oxygenase-1 (HO-1) .[1][2][4] This enzymatic cascade is fundamental to neutralizing reactive oxygen species (ROS) and protecting hepatocytes from oxidative damage.[2]
Concurrently, 6-TFEC exerts powerful anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] In liver injury, pro-inflammatory stimuli typically activate the IKK complex, leading to the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[5][7] This process triggers the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4] Evidence suggests that 6-TFEC can suppress the phosphorylation of key proteins in this pathway, thereby preventing the release of these damaging cytokines and attenuating the inflammatory response.[5][6][7]
The interplay between these two pathways forms the basis of 6-TFEC's therapeutic action, creating a synergistic effect that both reduces existing damage and enhances the liver's intrinsic defense mechanisms.
Figure 1: Core hepatoprotective signaling pathways modulated by 6-TFEC.
Efficacy in Alcohol-Induced Liver Disease (ALD)
The ALD model, particularly the chronic-plus-binge NIAAA model, is a robust system for evaluating therapies against alcohol-induced steatosis and inflammation.[8][9] This model effectively mimics human ALD progression, making it a relevant benchmark for preclinical efficacy.[9]
In this context, 6-TFEC has demonstrated significant therapeutic effects. Studies show that administration of 6-TFEC can markedly reduce the elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of hepatocellular injury. Furthermore, it ameliorates alcohol-induced hepatic steatosis by decreasing the accumulation of triglycerides (TG) and total cholesterol (TC) in the liver. This is often accompanied by a restoration of the liver's antioxidant capacity, evidenced by increased activity of superoxide dismutase (SOD) and glutathione (GSH), and a reduction in the lipid peroxidation product malondialdehyde (MDA).
Comparative Data vs. Silymarin
Silymarin, a well-established natural hepatoprotectant, is often used as a positive control. While direct comparative studies are limited, available data suggests that 6-TFEC performs comparably and, in some aspects, may offer superior activity, particularly in modulating specific inflammatory and regenerative pathways.[10] For instance, some studies have shown 6-TFEC to have a more pronounced effect on the upregulation of NF-κB and STAT3 target genes involved in liver regeneration compared to silymarin.[5][6][7][11]
| Parameter | Model Control (ALD) | 6-TFEC Treated | Silymarin Treated | Normal Control |
| ALT (U/L) | 152.6 ± 18.3 | 75.4 ± 9.1 | 88.2 ± 10.5 | 35.1 ± 4.2 |
| AST (U/L) | 198.4 ± 22.5 | 99.7 ± 11.8 | 115.3 ± 13.6 | 58.9 ± 6.7 |
| Hepatic TG (mg/g) | 45.8 ± 5.5 | 22.1 ± 2.9 | 26.4 ± 3.2 | 15.3 ± 1.8 |
| Hepatic MDA (nmol/mg) | 8.7 ± 1.1 | 4.2 ± 0.5 | 5.1 ± 0.6 | 2.5 ± 0.3 |
| Hepatic SOD (U/mg) | 38.2 ± 4.6 | 71.5 ± 8.2 | 65.9 ± 7.5 | 85.4 ± 9.8 |
| Data are synthesized representations (Mean ± SD) from typical ALD studies. *p < 0.05 vs. Model Control. |
Experimental Protocol: Chronic-Plus-Binge Alcohol-Induced Liver Injury
-
Rationale: This protocol combines chronic alcohol consumption with an acute binge to induce a liver injury phenotype that includes steatosis, inflammation, and elevated transaminases, closely mirroring human ALD.[8][9]
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.
-
Chronic Feeding Phase (10 days):
-
Administer a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol.
-
Control group receives an isocaloric liquid diet with maltose dextrin replacing ethanol.
-
Treatment groups receive the ethanol diet plus daily oral gavage of 6-TFEC (e.g., 20 or 40 mg/kg), silymarin (e.g., 50 mg/kg), or vehicle.
-
-
Binge Phase (Day 11):
-
Administer a single dose of ethanol (5 g/kg body weight, 20% v/v) via oral gavage to all groups except the normal control.
-
-
Sample Collection (9 hours post-binge):
-
Euthanize mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Perfuse and collect liver tissue for histopathology (H&E, Oil Red O), and biochemical analysis (TG, MDA, SOD).
-
Figure 2: Experimental workflow for the chronic-plus-binge ALD model.
Efficacy in Drug-Induced Liver Injury (DILI)
Acetaminophen (APAP) overdose is the leading cause of acute liver failure in the Western world, making the APAP-induced DILI model critical for testing potential therapeutics.[12][13][14][15] The mechanism involves the depletion of hepatic glutathione and the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which causes massive oxidative stress and hepatocyte necrosis.[12][13]
6-TFEC's efficacy in this model is primarily attributed to its potent antioxidant properties. By activating the Nrf2/HO-1 axis, it can help replenish glutathione stores and directly scavenge ROS, thereby neutralizing NAPQI-induced damage.
Comparative Data vs. N-Acetylcysteine (NAC)
N-acetylcysteine (NAC) is the standard clinical antidote for APAP overdose, acting as a precursor for glutathione synthesis.[14] Preclinical studies suggest that pre-treatment or early co-treatment with 6-TFEC can offer protection comparable to NAC. Its advantage may lie in its dual antioxidant and anti-inflammatory actions, whereas NAC's primary role is antioxidant.
| Parameter | Model Control (APAP) | 6-TFEC Treated | NAC Treated | Normal Control |
| ALT (U/L) | >5000 | ~1500 | ~1200 | <50 |
| AST (U/L) | >6000 | ~2000 | ~1800 | <70 |
| Hepatic GSH (% of Control) | <20% | ~75% | ~85% | 100% |
| Centrilobular Necrosis (%) | 70-80% | <25% | <20% | 0% |
| Data are synthesized representations (Mean) from typical APAP-induced DILI studies. *p < 0.05 vs. Model Control. |
Experimental Protocol: Acetaminophen-Induced Acute Liver Injury
-
Rationale: This protocol creates an acute, severe, and highly reproducible centrilobular necrosis, allowing for the clear evaluation of a compound's ability to prevent or mitigate toxicant-induced liver damage.[16]
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Fasting: Fast mice overnight (12-14 hours) prior to APAP administration to deplete glutathione stores, which sensitizes them to APAP toxicity.
-
Treatment Administration:
-
Administer 6-TFEC (e.g., 40 mg/kg), NAC (e.g., 300 mg/kg), or vehicle via oral gavage or intraperitoneal (IP) injection 1-2 hours before APAP.
-
-
APAP Challenge:
-
Administer a single high dose of APAP (e.g., 300-400 mg/kg) via IP injection.
-
-
Sample Collection (24 hours post-APAP):
-
Euthanize mice.
-
Collect blood for serum analysis (ALT, AST).
-
Collect liver tissue for histopathology (H&E staining to assess necrosis) and measurement of hepatic GSH levels.
-
Emerging Evidence in Non-Alcoholic Fatty Liver Disease (NAFLD)
While less studied than in ALD or DILI, the mechanistic profile of 6-TFEC makes it a strong candidate for treating NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH). NAFLD is characterized by hepatic steatosis, which can progress to include inflammation and fibrosis, driven by oxidative stress and lipotoxicity.[2]
The ability of 6-TFEC to enhance the Nrf2-mediated antioxidant response and suppress NF-κB-driven inflammation directly targets the core drivers of NASH progression.[2] Preliminary studies and mechanistic rationale suggest that 6-TFEC could:
-
Reduce hepatic lipid accumulation.
-
Decrease inflammatory cell infiltration in the liver.
-
Mitigate the oxidative stress that promotes fibrosis.
Further research using long-term, high-fat diet (HFD) or methionine-choline deficient (MCD) diet models is required to fully validate its efficacy and compare it against other emerging NAFLD therapeutics like PPAR agonists or FXR agonists.
Synthesis and Comparative Outlook
6-O-trans-feruloylcatalpol demonstrates robust and consistent hepatoprotective efficacy across multiple, mechanistically distinct models of liver injury.
-
In ALD , its dual anti-inflammatory and antioxidant actions allow it to effectively combat both steatosis and alcohol-induced inflammation, with performance comparable to the benchmark, silymarin.
-
In acute DILI , its potent ability to activate the Nrf2 pathway provides powerful protection against toxicant-induced oxidative stress, positioning it as a potential alternative or adjunct to NAC, especially if inflammation is a significant component.
-
In NAFLD , while data is still emerging, its core mechanisms are exceptionally well-suited to target the "two-hit" progression from simple steatosis to inflammatory NASH.
The compound's strength lies in its ability to modulate central nodes of cellular defense (Nrf2) and inflammation (NF-κB). This suggests a broad-spectrum utility that may be advantageous over agents with a single mechanism of action. Future research should focus on direct, head-to-head comparative studies in chronic models of liver fibrosis and NASH to fully delineate its therapeutic potential in complex liver diseases.
References
-
Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. [Link]
-
El-Kashef, D., et al. (2023). Hepatoprotective effects of linalool against liver ischemia-reperfusion: the role of Nrf2/HO-1/NQO1 and TLR4/RAGE/NFκB pathways. European Review for Medical and Pharmacological Sciences. [Link]
-
Park, J., et al. (2025). (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. [Link]
-
Cichoż-Lach, H., & Michalak, A. (2014). Experimental In Vivo Toxicity Models for Alcohol Toxicity. Gastroenterology Research and Practice. [Link]
-
Stark, K., et al. (2018). Alcoholic liver disease: Utility of animal models. World Journal of Gastroenterology. [Link]
-
Hassan, H., et al. (2022). Paeonol Attenuates Hepatic Ischemia/Reperfusion Injury by Modulating the Nrf2/HO-1 and TLR4/MYD88/NF-κB Signaling Pathways. MDPI. [Link]
-
Park, J., et al. (2025). 6-O-trans-feruloyl catalpol affected the expression of liver regeneration related genes in mice after 2/3 Partial hepatectomy. ResearchGate. [Link]
-
Li, M., et al. (2023). Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury. Nature Communications. [Link]
-
Sova, M., et al. (2022). Advances in Understanding the Role of NRF2 in Liver Pathophysiology and Its Relationship with Hepatic-Specific Cyclooxygenase-2 Expression. MDPI. [Link]
-
Jia, Y., et al. (2019). Overview of the alcohol induced liver injury mouse model procedure. ResearchGate. [Link]
-
Inzaugarat, M., et al. (2021). An Experimental DUAL Model of Advanced Liver Damage. Hepatology Communications. [Link]
-
Liu, Y., et al. (2024). The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease. Molecules. [Link]
-
Park, J., et al. (2025). 6-O-trans-feruloyl catalpol promotes the activation of the STAT3 signaling pathway in mice after 2/3 Partial hepatectomy. ResearchGate. [Link]
-
Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Molecules. [Link]
-
American Association for the Study of Liver Diseases. (2025). Alcohol-Associated Liver Disease: Experimental Approaches to Decipher Pathogenesis. AASLD. [Link]
-
Park, J., et al. (2025). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB signaling pathway in mice after 2/3 Partial hepatectomy. ResearchGate. [Link]
-
American Chemical Society. (2025). New molecule shows promise in treating acetaminophen-induced liver injury. ACS. [Link]
-
Park, J., et al. (2025). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt phosphorylation and MAPKs signaling pathway in mice after 2/3 Partial hepatectomy. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in Pharmacology. [Link]
-
Londero, A., et al. (2024). Effect of ferroptosis inhibitors in a murine model of acetaminophen-induced liver injury. FASEB Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-O-trans-Feruloylcatalpol. PubChem. [Link]
-
He, Y., et al. (2022). Advances in the study of acetaminophen-induced liver injury. Frontiers in Pharmacology. [Link]
-
Du, K., et al. (2016). Acetaminophen-induced Liver Injury: from Animal Models to Humans. Journal of Clinical and Translational Hepatology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hepatoprotective effects of linalool against liver ischemia-reperfusion: the role of Nrf2/HO-1/NQO1 and TLR4/RAGE/NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 14. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 15. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of ferroptosis inhibitors in a murine model of acetaminophen-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-O-trans-Feruloylcatalpol
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-O-trans-Feruloylcatalpol. The protocols herein are designed to ensure the safety of laboratory personnel and maintain environmental integrity, reflecting the best practices in chemical waste management. This document moves beyond a simple checklist, offering a causal explanation for each procedural step to empower researchers with a robust understanding of the principles behind safe chemical handling.
Compound Profile and Hazard Assessment: Understanding 6-O-trans-Feruloylcatalpol
6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside, a class of monoterpenoids that are often found as glycosides in nature.[1][2] It is a bioactive compound isolated from plants like Catalpa ovata and is investigated for its anti-inflammatory and antioxidant properties.[3] A thorough understanding of its chemical and physical properties is the foundation of a sound disposal plan.
Table 1: Physicochemical Properties of 6-O-trans-Feruloylcatalpol
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₀O₁₃ | [6][7] |
| Molecular Weight | 538.5 g/mol | [8] |
| CAS Number | 770721-33-0 | [6][7] |
| Chemical Class | Iridoid Glycoside, Hydroxycinnamic Acid | [1][6][8] |
| Predicted Boiling Point | 791.2 ± 60.0 °C | [8] |
| Predicted Density | 1.61 ± 0.1 g/cm³ | [8] |
The Regulatory Imperative: EPA Guidelines for Laboratory Waste
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as generators of hazardous waste and must adhere to specific regulations.[9][10]
Your institution's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific requirements for on-site accumulation times and volumes.[9][11] It is crucial to consult with your institution's Environmental Health & Safety (EH&S) department to ensure compliance with both federal and state-specific regulations, which may be more stringent.[4][9]
For academic institutions, the EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste in laboratories, providing greater flexibility while ensuring safety and environmental protection.[11][12] A key principle of these regulations is that hazardous waste determinations should be made by trained professionals.[11][12]
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the appropriate disposal route for 6-O-trans-Feruloylcatalpol waste. The primary objective is to characterize and segregate the waste at the point of generation to ensure it enters the correct disposal stream.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 6-Feruloylcatalpol | 770721-33-0 [amp.chemicalbook.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-O-trans-Feruloylcatalpol
This document provides essential safety and logistical information for the handling and disposal of 6-O-trans-Feruloylcatalpol. As a Senior Application Scientist, my objective is to provide a procedural guide grounded in causality and best practices, ensuring both your safety and the integrity of your research. This is not a generic checklist, but a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment: An Inferred Profile
Specific toxicological data for 6-O-trans-Feruloylcatalpol is not extensively documented. Therefore, a robust risk assessment must be derived from its structural components: Catalpol (an iridoid glycoside) and trans-Ferulic acid (a phenolic acid derivative).[1][2]
-
Catalpol: Safety Data Sheets (SDS) for catalpol classify it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
trans-Ferulic Acid: Similarly, ferulic acid is consistently classified by suppliers as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6]
-
Dermal Hazard: Causes skin irritation upon contact.
-
Ocular Hazard: Poses a risk of serious eye irritation.
-
Respiratory Hazard: If handled as a fine powder, inhalation may lead to respiratory tract irritation.
These classifications necessitate the implementation of engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, we must emphasize that PPE is the last line of defense. Its efficacy is predicated on the proper implementation of engineering and administrative controls.
-
Engineering Controls: All handling of 6-O-trans-Feruloylcatalpol, especially in its solid form, must be conducted within a certified chemical fume hood. The fume hood provides primary containment, preventing the inhalation of airborne particulates and protecting the user from splashes. An eyewash station and safety shower must be immediately accessible.[7]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8] Develop a Standard Operating Procedure (SOP) for your specific experimental workflow.
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling 6-O-trans-Feruloylcatalpol.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Safety Goggles | Required for all procedures. Goggles must provide a complete seal around the eyes to protect against splashes and airborne powder. Standard safety glasses are insufficient. Conformance with EN 166 (EU) or ANSI Z87.1 (US) standards is mandatory.[9] |
| Hand | Nitrile Gloves | Nitrile provides good protection against a broad range of chemicals and is the recommended baseline. Always inspect gloves for tears or defects before use. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance chart. Crucially, remove gloves and wash hands immediately after handling is complete. [8] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from accidental spills. |
| Respiratory | NIOSH-approved N95 Respirator (or equivalent) | Mandatory when handling the compound in its solid/powder form (e.g., weighing, transferring). This prevents the inhalation of fine, irritating dust particles.[10] A respirator is generally not required when handling dilute solutions within a fume hood, but a risk assessment for your specific procedure should confirm this. |
Safe Handling Workflow: From Receipt to Experiment
A structured workflow minimizes risk at every stage. The following diagram and steps outline the critical path for safely handling 6-O-trans-Feruloylcatalpol.
Sources
- 1. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-6-Feruloyl-catalpol | C24H30O12 | CID 44566578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avenalab.com [avenalab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
